molecular formula C7H5BF2O4 B060524 2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid CAS No. 190903-71-0

2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid

Cat. No.: B060524
CAS No.: 190903-71-0
M. Wt: 201.92 g/mol
InChI Key: OTTIPUIRDXSIBG-UHFFFAOYSA-N
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Description

2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid is a high-value boronic ester reagent specifically designed for advanced synthetic chemistry, particularly Suzuki-Miyaura cross-coupling reactions. This compound serves as a critical building block for the introduction of the 2,2-difluorobenzo[d][1,3]dioxole moiety into more complex molecular architectures. The presence of the boronic acid functional group at the 5-position allows for efficient palladium-catalyzed coupling with a wide range of aryl and heteroaryl halides, enabling the rapid construction of biaryl and heterobiaryl systems.

Properties

IUPAC Name

(2,2-difluoro-1,3-benzodioxol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF2O4/c9-7(10)13-5-2-1-4(8(11)12)3-6(5)14-7/h1-3,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTIPUIRDXSIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)OC(O2)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590183
Record name (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)boronic acid
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Molecular Weight

201.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190903-71-0
Record name B-(2,2-Difluoro-1,3-benzodioxol-5-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190903-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Difluoro-1,3-benzodioxole-5-boronic acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-1,3-benzodioxole-5-boronic acid is a specialized synthetic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of the difluorinated benzodioxole moiety, impart advantageous properties to molecules, including enhanced metabolic stability, improved lipophilicity, and modulated electronic characteristics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

2,2-Difluoro-1,3-benzodioxole-5-boronic acid is a white to off-white solid. Its core structure consists of a benzene ring fused to a 1,3-dioxole ring, where the methylene bridge is substituted with two fluorine atoms. The boronic acid group at the 5-position makes it a versatile reagent for carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid

PropertyValueSource
CAS Number 190903-71-0[1]
Molecular Formula C₇H₅BF₂O₄[1]
Molecular Weight 201.92 g/mol [1]
Appearance White to off-white solid---
Boiling Point (Predicted) 288.0 ± 50.0 °C[1]
Density (Predicted) 1.58 ± 0.1 g/cm³[1]
pKa (Predicted) 8.25 ± 0.40[1]
Storage Temperature 2-8°C, under inert atmosphere[1]

Spectroscopic Data

Table 2: Expected ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.4d1HAromatic CH
~7.3d1HAromatic CH
~7.2dd1HAromatic CH
~8.0-8.5br s2HB(OH)₂

Note: Data is inferred from a structurally related compound, 1-(2,2-Difluoro-benzo[2][3]dioxol-5-yl)-cyclopropanecarboxylic acid.[2] The broad singlet for the boronic acid protons is characteristic and its chemical shift can vary with solvent and concentration.

For ¹³C, ¹⁹F, and ¹¹B NMR, specific experimental data is scarce. However, general expectations for similar fluorinated arylboronic acids suggest:

  • ¹³C NMR: Aromatic carbons will appear in the range of 110-150 ppm. The carbon attached to the boron atom will likely be broad and may be difficult to observe.

  • ¹⁹F NMR: A singlet is expected for the two equivalent fluorine atoms of the difluoromethylene group.

  • ¹¹B NMR: A single, broad resonance characteristic of a trigonal boronic acid is expected, typically in the range of 28-33 ppm.

Chemical Reactivity and Applications

The primary utility of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of biaryl and heteroaryl structures, which are prevalent in many biologically active compounds.

Role in the Synthesis of CFTR Modulators

A critical application of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid is in the synthesis of correctors for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[3] Mutations in the CFTR gene, particularly the ΔF508 mutation, lead to misfolding of the protein, preventing its proper trafficking to the cell membrane. CFTR correctors are small molecules that aid in the proper folding and trafficking of the mutated protein, thereby restoring its function as a chloride ion channel. The 2,2-difluorobenzodioxole moiety is a key structural component in several investigational CFTR correctors.

Below is a diagram illustrating the mechanism of action of CFTR correctors.

CFTR_Corrector_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane WT_CFTR Wild-Type CFTR (Correctly Folded) Processing Further Processing and Maturation WT_CFTR->Processing Trafficking Mutant_CFTR ΔF508-CFTR (Misfolded) Proteasome Proteasomal Degradation Mutant_CFTR->Proteasome ER-Associated Degradation (ERAD) Mutant_CFTR->Processing Rescued Trafficking Corrector CFTR Corrector (containing 2,2-difluorobenzodioxole) Mutant_CFTR->Corrector Binding Functional_CFTR Functional CFTR Channel Processing->Functional_CFTR Insertion No_Channel No Functional Channel Corrector->Mutant_CFTR Aids in Correct Folding

Caption: Mechanism of action of CFTR correctors.

Experimental Protocols

Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid

A common synthetic route to 2,2-Difluoro-1,3-benzodioxole-5-boronic acid involves the borylation of 5-bromo-2,2-difluorobenzodioxole.

Materials:

  • 5-Bromo-2,2-difluorobenzodioxole

  • n-Butyllithium (n-BuLi)

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Hexane

  • Brine

Procedure:

  • Dissolve 5-bromo-2,2-difluorobenzodioxole in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add n-BuLi to the solution, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes.

  • Add triisopropyl borate dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of aqueous HCl.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield 2,2-Difluoro-1,3-benzodioxole-5-boronic acid.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the coupling of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid with an aryl halide.

Materials:

  • 2,2-Difluoro-1,3-benzodioxole-5-boronic acid

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., dioxane, toluene, DMF, or a mixture with water)

Procedure:

  • To a reaction vessel, add 2,2-Difluoro-1,3-benzodioxole-5-boronic acid (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Purge the vessel with an inert gas (argon or nitrogen).

  • Add the degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Below is a workflow diagram for a typical Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Workflow start Start reagents Combine Reactants: - Aryl Halide - Boronic Acid - Pd Catalyst - Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling

2,2-Difluoro-1,3-benzodioxole-5-boronic acid should be handled with care in a well-ventilated area or fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2,2-Difluoro-1,3-benzodioxole-5-boronic acid is a valuable and versatile building block in modern organic synthesis, particularly in the field of medicinal chemistry. Its application in the synthesis of CFTR correctors highlights its importance in the development of new therapies for genetic diseases. The protocols and data presented in this guide provide a foundation for researchers to effectively utilize this compound in their synthetic endeavors. Further research into its properties and applications is likely to uncover new opportunities for innovation in drug discovery and materials science.

References

An In-Depth Technical Guide to the Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 2,2-Difluoro-1,3-benzodioxole-5-boronic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. This document details the experimental protocols, presents quantitative data, and visualizes the synthetic pathways to facilitate a thorough understanding of the manufacturing process.

Introduction

2,2-Difluoro-1,3-benzodioxole-5-boronic acid is a versatile organoboron compound widely utilized in medicinal chemistry and materials science. Its unique structural features, including the difluorinated dioxole ring, make it an attractive component for creating complex molecules with enhanced biological activity and improved pharmacokinetic properties. This guide focuses on the most prevalent and efficient synthetic route, proceeding through a brominated intermediate.

Primary Synthetic Pathway

The most common and well-documented synthesis of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid is a two-step process. The first step involves the bromination of 2,2-difluoro-1,3-benzodioxole to yield 5-bromo-2,2-difluoro-1,3-benzodioxole. The subsequent step is the conversion of this brominated intermediate into the target boronic acid via a lithium-halogen exchange followed by borylation.

Synthesis_Pathway Start 2,2-Difluoro-1,3-benzodioxole Intermediate 5-Bromo-2,2-difluoro-1,3-benzodioxole Start->Intermediate Bromination Final_Product 2,2-Difluoro-1,3-benzodioxole-5-boronic acid Intermediate->Final_Product Lithiation-Borylation

Caption: Overall synthetic pathway for 2,2-Difluoro-1,3-benzodioxole-5-boronic acid.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2,2-difluoro-1,3-benzodioxole

This procedure outlines the bromination of 2,2-difluoro-1,3-benzodioxole.

Reaction Scheme:

Bromination_Scheme cluster_reactants Reactants cluster_products Product 2,2-Difluoro-1,3-benzodioxole 2,2-Difluoro-1,3-benzodioxole 5-Bromo-2,2-difluoro-1,3-benzodioxole 5-Bromo-2,2-difluoro-1,3-benzodioxole 2,2-Difluoro-1,3-benzodioxole->5-Bromo-2,2-difluoro-1,3-benzodioxole Fe, CCl₄ Br2 Br₂ Br2->5-Bromo-2,2-difluoro-1,3-benzodioxole

Caption: Bromination of 2,2-Difluoro-1,3-benzodioxole.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2,2-Difluoro-1,3-benzodioxole158.1015.8 g0.1
Carbon Tetrachloride153.82200 mL-
Iron Powder55.852.8 g0.05
Bromine159.815.2 mL (16.6 g)0.1

Procedure:

  • A mixture of 15.8 g (0.1 mole) of 2,2-difluoro-1,3-benzodioxole in 200 mL of carbon tetrachloride is stirred in a reaction vessel, and 2.8 g (0.05 mole) of iron powder is added.

  • The reaction mixture is cooled to 0°C.

  • 5.2 mL (0.1 mole) of bromine is added over a 20-minute period.

  • Upon completion of the addition, the reaction mixture is cautiously warmed to 75°C and stirred for one hour.

  • The mixture is then allowed to cool to ambient temperature and is stirred for an additional 18 hours.

  • The reaction mixture is taken up in 200 mL of water and stirred for 20 minutes.

  • The organic layer is separated and washed with water, followed by two portions of a saturated aqueous sodium chloride solution.

  • The organic layer is dried with magnesium sulfate and filtered.

  • The filtrate is concentrated under reduced pressure to yield a residue.

  • The residue is distilled under high vacuum to yield the final product.

Quantitative Data:

ParameterValue
Yield11.7 g (49.4%)
PurityNot specified
Step 2: Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid

This procedure details the conversion of the brominated intermediate to the target boronic acid via a lithium-halogen exchange and subsequent borylation.

Reaction Scheme:

Borylation_Scheme cluster_reactants Reactants cluster_products Product 5-Bromo-2,2-difluoro-1,3-benzodioxole 5-Bromo-2,2-difluoro-1,3-benzodioxole 2,2-Difluoro-1,3-benzodioxole-5-boronic acid 2,2-Difluoro-1,3-benzodioxole-5-boronic acid 5-Bromo-2,2-difluoro-1,3-benzodioxole->2,2-Difluoro-1,3-benzodioxole-5-boronic acid 1. THF, -78°C 2. H₃O⁺ nBuLi n-BuLi nBuLi->2,2-Difluoro-1,3-benzodioxole-5-boronic acid B_OiPr_3 B(O-iPr)₃ B_OiPr_3->2,2-Difluoro-1,3-benzodioxole-5-boronic acid

Caption: Lithiation-Borylation of the bromo-intermediate.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
5-Bromo-2,2-difluoro-1,3-benzodioxole237.00(To be calculated based on desired scale)x
Anhydrous Tetrahydrofuran (THF)72.11Sufficient for 0.2-0.5 M solution-
n-Butyllithium (n-BuLi)64.06(1.1 equivalents)1.1x
Triisopropyl borate188.08(1.2 equivalents)1.2x
2 M Hydrochloric acid-For quenching-

Procedure:

  • Under an inert atmosphere (argon or nitrogen), a solution of 5-bromo-2,2-difluoro-1,3-benzodioxole in anhydrous THF (0.2-0.5 M) is prepared in a flame-dried, three-necked round-bottom flask.

  • The solution is cooled to -78°C using a dry ice/acetone bath.

  • n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature below -70°C.

  • The reaction mixture is stirred at -78°C for 30-60 minutes to ensure complete lithium-halogen exchange.

  • Triisopropyl borate (1.2 equivalents) is then added dropwise, again maintaining the temperature at -78°C.

  • The reaction mixture is stirred at -78°C for an additional 1-2 hours and then allowed to warm slowly to room temperature overnight.

  • The reaction is quenched by the slow addition of 2 M aqueous hydrochloric acid at 0°C until the solution is acidic (pH ~2).

  • The mixture is stirred for 30 minutes at room temperature.

  • The aqueous layer is separated and extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data:

Role in Drug Development

2,2-Difluoro-1,3-benzodioxole-5-boronic acid serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The boronic acid moiety is a versatile functional group that readily participates in Suzuki-Miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds. This allows for the efficient construction of complex molecular scaffolds present in many modern drugs. The difluorobenzodioxole motif is often incorporated to enhance metabolic stability and modulate the electronic properties of the final drug molecule, potentially leading to improved efficacy and a better safety profile.

Drug_Development_Workflow Boronic_Acid 2,2-Difluoro-1,3-benzodioxole-5-boronic acid Suzuki_Coupling Suzuki-Miyaura Coupling Boronic_Acid->Suzuki_Coupling Coupling_Partner Aryl/Heteroaryl Halide Coupling_Partner->Suzuki_Coupling Complex_Molecule Complex Molecular Scaffold Suzuki_Coupling->Complex_Molecule API Active Pharmaceutical Ingredient (API) Complex_Molecule->API

Caption: Role in Suzuki-Miyaura cross-coupling for API synthesis.

Conclusion

The synthesis of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid is a well-established process that is critical for the advancement of various research and development projects in the pharmaceutical and agrochemical industries. The protocols detailed in this guide provide a solid foundation for the successful and efficient production of this valuable chemical intermediate. Careful adherence to anhydrous and inert reaction conditions is paramount for achieving high yields and purity, particularly in the final lithiation-borylation step.

An In-Depth Technical Guide to (2,2-Difluorobenzo[d]dioxol-5-yl)boronic acid: A Key Building Block for CFTR Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,2-Difluorobenzo[d]dioxol-5-yl)boronic acid is a specialized arylboronic acid that has garnered significant attention in medicinal chemistry, primarily for its integral role in the synthesis of potent modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The unique electronic properties conferred by the difluoromethylenedioxy group make this molecule a valuable synthon for creating complex pharmaceutical agents. This technical guide provides a comprehensive overview of its structure, properties, synthesis, and application, with a focus on its use in the development of treatments for cystic fibrosis.

Chemical Structure and Properties

(2,2-Difluorobenzo[d]dioxol-5-yl)boronic acid is characterized by a boronic acid functional group attached to a 2,2-difluorobenzodioxole core. This structure imparts specific reactivity and physicochemical properties that are advantageous in drug design.

Molecular Structure

The structure of (2,2-Difluorobenzo[d]dioxol-5-yl)boronic acid is depicted below. The SMILES and InChIKey notations provide a machine-readable representation of the molecule.

Caption: 2D Structure of (2,2-Difluorobenzo[d]dioxol-5-yl)boronic acid.

Quantitative Data

The key chemical properties of (2,2-Difluorobenzo[d]dioxol-5-yl)boronic acid are summarized in the table below for easy reference.

PropertyValue
CAS Number 190903-71-0
Molecular Formula C₇H₅BF₂O₄
Molecular Weight 201.92 g/mol
Appearance White to off-white solid
SMILES B(C1=CC2=C(C=C1)OC(O2)(F)F)(O)O
InChIKey OTTIPUIRDXSIBG-UHFFFAOYSA-N

Experimental Protocols

The synthesis of (2,2-Difluorobenzo[d]dioxol-5-yl)boronic acid and its subsequent use in Suzuki-Miyaura cross-coupling reactions are critical steps in the production of CFTR modulators.

Synthesis of (2,2-Difluorobenzo[d]dioxol-5-yl)boronic acid

A common and effective method for the synthesis of this boronic acid involves a lithium-halogen exchange reaction followed by quenching with a borate ester. This protocol is adapted from established procedures for analogous compounds.

Materials:

  • 5-Bromo-2,2-difluoro-1,3-benzodioxole[1]

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate or Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with 5-bromo-2,2-difluoro-1,3-benzodioxole (1.0 eq) dissolved in anhydrous THF. The solution is cooled to -78 °C under a nitrogen atmosphere.

  • Lithiation: n-Butyllithium (1.0-1.1 eq) is added dropwise to the cooled solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.

  • Borylation: Trimethyl borate or triisopropyl borate (1.2-1.5 eq) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for an additional 1-2 hours and then allowed to warm slowly to room temperature overnight.

  • Work-up and Isolation: The reaction is quenched by the slow addition of aqueous HCl (e.g., 1 M) at 0 °C until the mixture is acidic. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford (2,2-Difluorobenzo[d]dioxol-5-yl)boronic acid as a white to off-white solid.

Suzuki-Miyaura Cross-Coupling Reaction

(2,2-Difluorobenzo[d]dioxol-5-yl)boronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. Below is a general protocol for its coupling with an aryl halide, a common step in the synthesis of CFTR modulators.

Materials:

  • (2,2-Difluorobenzo[d]dioxol-5-yl)boronic acid (1.0-1.5 eq)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask or a microwave vial is added the aryl halide (1.0 eq), (2,2-Difluorobenzo[d]dioxol-5-yl)boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Solvent Addition and Degassing: The chosen solvent system (e.g., a mixture of 1,4-dioxane and water) is added. The reaction mixture is then thoroughly degassed by bubbling with nitrogen or argon for 15-30 minutes, or by several cycles of vacuum and backfilling with an inert gas.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired biaryl product.

Application in Drug Development: CFTR Modulators

The (2,2-Difluorobenzo[d]dioxol-5-yl) moiety is a key structural feature in several CFTR modulators, including Lumacaftor and Tezacaftor. These drugs are used to treat cystic fibrosis, a genetic disorder caused by mutations in the CFTR gene.

The CFTR Signaling Pathway and the Role of Modulators

The CFTR protein is an ion channel responsible for the transport of chloride ions across the cell membrane of epithelial cells.[2] In cystic fibrosis, mutations in the CFTR gene lead to a defective protein that is either not produced, misfolded and degraded, or non-functional at the cell surface. This disrupts ion and water balance, leading to the characteristic thick, sticky mucus in the lungs and other organs.[2]

CFTR modulators are small molecules that target the defective CFTR protein and restore its function. They are broadly classified into two main types:

  • Correctors: These molecules, such as Lumacaftor and Tezacaftor, help the misfolded CFTR protein to fold correctly, allowing it to be trafficked to the cell surface.[3][4]

  • Potentiators: These molecules, such as Ivacaftor, increase the channel opening probability of the CFTR protein that is already at the cell surface, thereby enhancing chloride ion transport.[3][4]

The (2,2-Difluorobenzo[d]dioxol-5-yl)boronic acid is a crucial building block for the synthesis of corrector molecules.

CFTR_Modulation cluster_synthesis Synthesis cluster_cellular_pathway Cellular Pathway Boronic_Acid (2,2-Difluorobenzo[d]dioxol-5-yl)boronic acid Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Boronic_Acid->Suzuki_Coupling CFTR_Corrector CFTR Corrector (e.g., Lumacaftor) Suzuki_Coupling->CFTR_Corrector Trafficking Trafficking to Cell Membrane CFTR_Corrector->Trafficking Promotes Misfolded_CFTR Misfolded CFTR (in Endoplasmic Reticulum) Degradation Proteasomal Degradation Misfolded_CFTR->Degradation Default Pathway Misfolded_CFTR->Trafficking Correction Functional_CFTR Functional CFTR at Cell Membrane Trafficking->Functional_CFTR Chloride_Transport Chloride Ion Transport Functional_CFTR->Chloride_Transport

Caption: Workflow from synthesis to cellular action of CFTR correctors.

The diagram above illustrates the workflow from the synthesis of a CFTR corrector using (2,2-Difluorobenzo[d]dioxol-5-yl)boronic acid to its mechanism of action at the cellular level. The corrector molecule facilitates the proper folding and trafficking of the misfolded CFTR protein, rescuing it from degradation and enabling its function at the cell membrane.

Conclusion

(2,2-Difluorobenzo[d]dioxol-5-yl)boronic acid is a highly valuable and specialized building block in modern medicinal chemistry. Its primary application in the synthesis of CFTR modulators has been instrumental in the development of life-changing therapies for individuals with cystic fibrosis. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers and drug development professionals working in this and related therapeutic areas. The experimental protocols and conceptual diagrams provided in this guide serve as a foundational resource for the effective utilization of this important chemical entity.

References

An In-Depth Technical Guide to 2,2-Difluoro-1,3-benzodioxole-5-boronic acid (CAS: 190903-71-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-1,3-benzodioxole-5-boronic acid is a specialized synthetic building block of significant interest in medicinal chemistry and materials science. Its rigid, difluorinated benzodioxole core imparts unique electronic and conformational properties to target molecules. This guide provides a comprehensive overview of its physicochemical characteristics, a detailed synthesis protocol, and its application in palladium-catalyzed cross-coupling reactions, tailored for professionals in drug discovery and chemical development.

Physicochemical and Safety Data

While a definitive experimental melting point is not widely published, the compound is consistently supplied as a solid. Predicted physicochemical parameters provide a useful guide for handling and reaction setup.

Table 1: Physicochemical Properties of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid

PropertyValueSource
CAS Number 190903-71-0[1]
Molecular Formula C₇H₅BF₂O₄[2]
Molecular Weight 201.92 g/mol [2]
Physical State White to Yellow Solid[2]
Boiling Point (Predicted) 288.0 ± 50.0 °C at 760 Torr[2]
Density (Predicted) 1.58 ± 0.1 g/cm³ at 20 °C[2]
Storage Conditions Refrigerator (2 to 8 °C), Inert atmosphere[2]

Safety Information:

  • Signal Word: Warning[2]

  • Hazard Statement: H319 (Causes serious eye irritation)[2]

  • Precautionary Statement: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2]

Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid

The primary route to 2,2-Difluoro-1,3-benzodioxole-5-boronic acid involves a two-step process starting from 2,2-difluoro-1,3-benzodioxole: electrophilic bromination followed by a lithium-halogen exchange and subsequent borylation.

Experimental Protocol: Synthesis

Step 1: Synthesis of 5-bromo-2,2-difluoro-1,3-benzodioxole

This procedure is adapted from established methods for the bromination of activated aromatic rings.

  • Materials:

    • 2,2-difluoro-1,3-benzodioxole (1.0 eq)

    • Iron powder (0.5 eq)

    • Bromine (1.0 eq)

    • Carbon tetrachloride (CCl₄)

    • Water

    • Saturated aqueous sodium chloride solution

    • Magnesium sulfate (anhydrous)

  • Procedure:

    • In a round-bottom flask, dissolve 2,2-difluoro-1,3-benzodioxole (0.1 mol, 15.8 g) in carbon tetrachloride (200 mL).

    • Add iron powder (0.05 mol, 2.8 g) to the stirred solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add bromine (0.1 mol, 5.2 mL) over a period of 20 minutes.

    • After the addition is complete, cautiously warm the mixture to 75 °C and stir for one hour.

    • Allow the mixture to cool to room temperature and continue stirring for 18 hours.

    • Quench the reaction by adding 200 mL of water and stir vigorously for 20 minutes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and two portions of saturated aqueous sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

    • Purify the resulting residue by high-vacuum distillation to yield 5-bromo-2,2-difluoro-1,3-benzodioxole.[3]

Step 2: Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid via Lithiation-Borylation

This protocol is a generalized procedure for the conversion of an aryl bromide to a boronic acid. Researchers should optimize conditions for this specific substrate.

  • Materials:

    • 5-bromo-2,2-difluoro-1,3-benzodioxole (1.0 eq)

    • Anhydrous tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

    • Triisopropyl borate (1.2 eq)

    • Aqueous hydrochloric acid (e.g., 2 M HCl)

    • Diethyl ether or Ethyl acetate

  • Procedure:

    • To an oven-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add 5-bromo-2,2-difluoro-1,3-benzodioxole (1.0 eq) and dissolve in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour to ensure complete lithium-halogen exchange.

    • To the resulting aryllithium species, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Cool the mixture to 0 °C and quench the reaction by the slow addition of 2 M aqueous HCl until the solution is acidic.

    • Stir the biphasic mixture vigorously for 1-2 hours to hydrolyze the boronate ester.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.

    • The product can be purified by recrystallization or silica gel chromatography.

Synthesis Workflow Diagram

G cluster_0 Step 1: Bromination cluster_1 Step 2: Lithiation-Borylation Start_1 2,2-Difluoro-1,3-benzodioxole Reagents_1 Br₂, Fe, CCl₄ Start_1->Reagents_1 Reaction Product_1 5-bromo-2,2-difluoro-1,3-benzodioxole Reagents_1->Product_1 Start_2 5-bromo-2,2-difluoro-1,3-benzodioxole Product_1->Start_2 Reagents_2a 1. n-BuLi, THF, -78 °C Start_2->Reagents_2a Reagents_2b 2. B(O-iPr)₃ Reagents_2a->Reagents_2b Reagents_2c 3. H₃O⁺ Reagents_2b->Reagents_2c Product_2 2,2-Difluoro-1,3-benzodioxole-5-boronic acid Reagents_2c->Product_2

Synthetic pathway for the target boronic acid.

Application in Suzuki-Miyaura Cross-Coupling

2,2-Difluoro-1,3-benzodioxole-5-boronic acid is a valuable coupling partner in Suzuki-Miyaura reactions for the synthesis of complex biaryl structures, which are prevalent in pharmacologically active molecules.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid with an aryl halide. Optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.

  • Materials:

    • Aryl halide (Ar-X, 1.0 eq)

    • 2,2-Difluoro-1,3-benzodioxole-5-boronic acid (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst, 1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)

    • Solvent (e.g., Dioxane/water, Toluene/water, DMF)

  • Procedure:

    • To a Schlenk flask, add the aryl halide (1.0 eq), 2,2-Difluoro-1,3-benzodioxole-5-boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., K₂CO₃, 2.0 eq).

    • Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen) three times.

    • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Suzuki-Miyaura Reaction Workflow

G Setup Reaction Setup (Boronic Acid, Aryl Halide, Catalyst, Base) Solvent Add Degassed Solvent Setup->Solvent Reaction Heat under Inert Atmosphere Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product

General workflow for Suzuki-Miyaura coupling.
Catalytic Cycle Diagram

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established pathway involving a Pd(0)/Pd(II) cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar'L₂ OxAdd->Transmetal Transmetalation (Ar'B(OH)₂, Base) Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product

Catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

2,2-Difluoro-1,3-benzodioxole-5-boronic acid serves as a key intermediate for introducing the difluoromethylenedioxybenzene moiety into complex organic structures. Its synthesis, while requiring careful execution of organometallic reactions, is accessible through established methodologies. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a valuable tool for medicinal chemists and materials scientists aiming to fine-tune the properties of novel compounds. The protocols and data presented in this guide provide a solid foundation for the successful application of this versatile building block in research and development.

References

An In-depth Technical Guide to 2,2-Difluoro-1,3-benzodioxole-5-boronic acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Difluoro-1,3-benzodioxole-5-boronic acid is a specialized synthetic building block of significant interest in medicinal chemistry. Its unique structural features, combining a difluorinated benzodioxole core with a reactive boronic acid moiety, make it a valuable component in the synthesis of complex organic molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid, detailed experimental protocols for its synthesis and key reactions, and an in-depth look at its application in drug discovery, with a focus on its role in the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors.

Physical and Chemical Properties

2,2-Difluoro-1,3-benzodioxole-5-boronic acid is a white to yellow solid at room temperature.[1] While a specific experimentally determined melting point is not widely reported in the literature, its structural analogs suggest it is a high-melting solid. The key physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₅BF₂O₄[1]
Molecular Weight 201.92 g/mol [1]
CAS Number 190903-71-0[1]
Physical State Solid[1]
Appearance White to Yellow Solid[1]
Boiling Point (Predicted) 288.0 ± 50.0 °C at 760 Torr[2]
Density (Predicted) 1.58 ± 0.1 g/cm³[2]
pKa (Predicted) 8.25 ± 0.40[2]
Solubility No specific data available. Generally, arylboronic acids have low solubility in water but are soluble in many organic solvents.
Storage Store in a refrigerator (2 to 8 °C) under an inert atmosphere.[2]

Synthesis and Experimental Protocols

The synthesis of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid typically proceeds from the corresponding bromo-derivative, 5-bromo-2,2-difluoro-1,3-benzodioxole.[2]

Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid

This protocol describes a general method for the synthesis via a lithium-halogen exchange followed by borylation.

Reaction Scheme:

G reagent1 5-Bromo-2,2-difluoro-1,3-benzodioxole product 2,2-Difluoro-1,3-benzodioxole-5-boronic acid reagent1->product reagent2 1. n-BuLi, THF, -78 °C 2. B(Ou1d62Pr)u2083 3. Hu2082O, HCl G reagent1 2,2-Difluoro-1,3-benzodioxole-5-boronic acid product 5-Aryl-2,2-difluoro-1,3-benzodioxole reagent1->product reagent2 Aryl Halide (Ar-X) reagent2->product catalyst Pd Catalyst Base, Solvent G cluster_0 Endoplasmic Reticulum cluster_1 Cell Surface F508del_CFTR F508del-CFTR (Misfolded) Degradation Proteasomal Degradation F508del_CFTR->Degradation Default Pathway Corrected_CFTR Corrected F508del-CFTR (Functional Channel) F508del_CFTR->Corrected_CFTR Corrected Folding and Trafficking Corrector CFTR Corrector (e.g., ABBV/GLPG-2222) Corrector->F508del_CFTR Binds and stabilizes

References

A Technical Guide to 2,2-Difluoro-1,3-benzodioxole-5-boronic acid for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2,2-Difluoro-1,3-benzodioxole-5-boronic acid is a synthetic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure uniquely combines three key motifs: a boronic acid, a benzodioxole core, and geminal fluorine atoms. The boronic acid group is a versatile functional handle and a well-established pharmacophore, known for its ability to form reversible covalent bonds with active site serines in enzymes. The benzodioxole scaffold is considered a "privileged structure" in medicinal chemistry, frequently found in biologically active compounds and known to confer favorable pharmacokinetic properties.[1][2] The introduction of the difluoro group can further enhance metabolic stability and binding affinity, making this molecule a valuable starting point for the design of novel therapeutics.[3]

This technical guide provides an in-depth overview of the properties, synthesis, and potential applications of 2,2-difluoro-1,3-benzodioxole-5-boronic acid for researchers, scientists, and drug development professionals.

Physicochemical and Structural Data

The fundamental properties of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid are summarized in the table below. These data are essential for its use in synthetic chemistry and drug design.

PropertyValue
Molecular Weight 201.92 g/mol [4]
Molecular Formula C₇H₅BF₂O₄[4]
CAS Number 190903-71-0[4]
Predicted Boiling Point 288.0 ± 50.0 °C[4]
Predicted Density 1.58 ± 0.1 g/cm³[4]
Predicted pKa 8.25 ± 0.40[4]
Appearance Solid
Storage Conditions Inert atmosphere, 2-8°C[4]

Synthetic Protocols

The synthesis of 2,2-difluoro-1,3-benzodioxole-5-boronic acid can be achieved from commercially available 5-bromo-2,2-difluoro-1,3-benzodioxole. Two common and effective methods for the introduction of a boronic acid group onto an aryl halide are lithiation-borylation and palladium-catalyzed Miyaura borylation. A detailed experimental protocol based on the lithiation-borylation route is provided below.

Experimental Protocol: Synthesis via Lithiation-Borylation

This protocol describes the conversion of 5-bromo-2,2-difluoro-1,3-benzodioxole to the target boronic acid via a lithium-halogen exchange followed by reaction with a borate ester.

Materials:

  • 5-Bromo-2,2-difluoro-1,3-benzodioxole (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.1 eq, solution in hexanes)

  • Triisopropyl borate (1.2 eq)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 5-bromo-2,2-difluoro-1,3-benzodioxole in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 1 hour.

  • To the resulting aryllithium species, add triisopropyl borate dropwise, ensuring the temperature remains at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 2,2-difluoro-1,3-benzodioxole-5-boronic acid can be purified by recrystallization or column chromatography.

G start 5-Bromo-2,2-difluoro- 1,3-benzodioxole reagent1 1. n-BuLi, THF, -78 °C start->reagent1 intermediate Aryllithium Intermediate reagent1->intermediate reagent2 2. Triisopropyl borate intermediate->reagent2 borate_ester Boronate Ester Intermediate reagent2->borate_ester reagent3 3. Acidic Workup (HCl) borate_ester->reagent3 product 2,2-Difluoro-1,3-benzodioxole- 5-boronic acid reagent3->product

Synthetic workflow for 2,2-difluoro-1,3-benzodioxole-5-boronic acid.

Applications in Drug Development and Medicinal Chemistry

The structural features of 2,2-difluoro-1,3-benzodioxole-5-boronic acid make it a highly attractive scaffold for the development of new therapeutic agents.

The Role of the 2,2-Difluorobenzodioxole Moiety

The 1,3-benzodioxole ring system is a common feature in many natural products and approved drugs, valued for its rigid structure and ability to engage in various biological interactions.[5][6] The addition of the gem-difluoro group at the 2-position is particularly significant as it blocks a potential site of metabolism (oxidation of the methylene bridge), thereby increasing the metabolic stability and bioavailability of drug candidates.[1] Fluorine substitution is a widely used strategy in medicinal chemistry to modulate the electronic properties and lipophilicity of a molecule, often leading to improved binding affinity for its biological target.[3]

Boronic Acids as Enzyme Inhibitors

Arylboronic acids are well-documented as potent and selective inhibitors of serine proteases.[7][8] This class of enzymes plays a crucial role in a multitude of physiological processes, and their dysregulation is implicated in diseases such as cancer, inflammation, and viral infections. Boronic acids act as transition-state analogues, where the electrophilic boron atom is attacked by the hydroxyl group of the active site serine residue.[9][10] This forms a stable, reversible tetrahedral boronate adduct, effectively inhibiting the enzyme's catalytic activity.[11]

G cluster_0 Serine Protease Active Site cluster_1 Inhibitory Complex ser Serine (Ser) his Histidine (His) ser->his H-bond complex Tetrahedral Boronate Adduct (Ser-O-B(OH)₂-R) ser->complex asp Aspartate (Asp) his->asp H-bond inhibitor Aryl Boronic Acid (R-B(OH)₂) inhibitor->complex Covalent Bond Formation

Mechanism of serine protease inhibition by a boronic acid.

Conclusion

2,2-Difluoro-1,3-benzodioxole-5-boronic acid is a valuable and versatile building block for modern drug discovery. Its synthesis is accessible through established chemical methodologies, and its unique combination of a metabolically robust, biologically relevant scaffold with a potent enzyme-inhibiting warhead presents numerous opportunities for the development of novel therapeutics. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their drug design and development programs.

References

A Technical Guide to 2,2-Difluoro-1,3-benzodioxole-5-boronic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-1,3-benzodioxole-5-boronic acid is a specialized synthetic building block that has gained significant attention in medicinal chemistry, primarily for its role in the development of novel therapeutics. Its unique structural features, combining a difluorinated benzodioxole moiety with a reactive boronic acid group, make it a valuable component in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid, with a focus on its application in the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators.

Physicochemical Properties

A summary of the key physicochemical properties of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid is presented in the table below. These properties are essential for understanding its reactivity, solubility, and handling characteristics.

PropertyValueSource
Molecular Formula C₇H₅BF₂O₄--INVALID-LINK--
Molecular Weight 201.92 g/mol --INVALID-LINK--
Appearance White to off-white solidCommercial Suppliers
CAS Number 190903-71-0--INVALID-LINK--
Predicted Boiling Point 288.0 ± 50.0 °C--INVALID-LINK--
Predicted Density 1.58 ± 0.1 g/cm³--INVALID-LINK--
Predicted pKa 8.25 ± 0.40--INVALID-LINK--

Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid

The synthesis of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid is a multi-step process that begins with the formation of the 2,2-difluoro-1,3-benzodioxole core, followed by bromination and subsequent conversion to the boronic acid.

Diagram: Synthetic Pathway

Synthesis_Pathway 1,3-Benzodioxole 1,3-Benzodioxole 2,2-Dichloro-1,3-benzodioxole 2,2-Dichloro-1,3-benzodioxole 1,3-Benzodioxole->2,2-Dichloro-1,3-benzodioxole Cl₂, Radical Initiator 2,2-Difluoro-1,3-benzodioxole 2,2-Difluoro-1,3-benzodioxole 2,2-Dichloro-1,3-benzodioxole->2,2-Difluoro-1,3-benzodioxole KF or HF 5-Bromo-2,2-difluoro-1,3-benzodioxole 5-Bromo-2,2-difluoro-1,3-benzodioxole 2,2-Difluoro-1,3-benzodioxole->5-Bromo-2,2-difluoro-1,3-benzodioxole Brominating Agent 2,2-Difluoro-1,3-benzodioxole-5-boronic acid 2,2-Difluoro-1,3-benzodioxole-5-boronic acid 5-Bromo-2,2-difluoro-1,3-benzodioxole->2,2-Difluoro-1,3-benzodioxole-5-boronic acid 1. n-BuLi 2. B(OiPr)₃ 3. H₃O⁺

Caption: Overall synthetic scheme for 2,2-Difluoro-1,3-benzodioxole-5-boronic acid.

Experimental Protocols

Step 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole

The synthesis of the core structure, 2,2-difluoro-1,3-benzodioxole, can be achieved from 1,3-benzodioxole. One patented method involves the chlorination of 1,3-benzodioxole to form 2,2-dichloro-1,3-benzodioxole, followed by a halogen exchange reaction.[1]

  • Materials: 1,3-benzodioxole, chlorine gas, a radical initiator (e.g., AIBN), benzotrifluoride (solvent), hydrogen fluoride or potassium fluoride.

  • Procedure (Illustrative):

    • A solution of 1,3-benzodioxole and a radical initiator in benzotrifluoride is treated with chlorine gas at elevated temperatures (e.g., 80-100 °C) to yield 2,2-dichloro-1,3-benzodioxole.[1]

    • The resulting 2,2-dichloro-1,3-benzodioxole is then subjected to a halogen exchange reaction. This can be performed using hydrogen fluoride at low temperatures (e.g., 0-10 °C) or with potassium fluoride at higher temperatures (e.g., 140 °C).[1][2]

    • The crude 2,2-difluoro-1,3-benzodioxole is then purified, typically by distillation.

Step 2: Bromination of 2,2-Difluoro-1,3-benzodioxole

The next step involves the regioselective bromination of the 2,2-difluoro-1,3-benzodioxole to introduce a bromine atom at the 5-position.

  • Materials: 2,2-Difluoro-1,3-benzodioxole, a suitable brominating agent (e.g., N-bromosuccinimide (NBS) or bromine), and an appropriate solvent.

  • Procedure (General):

    • 2,2-Difluoro-1,3-benzodioxole is dissolved in a suitable solvent.

    • The brominating agent is added portion-wise, and the reaction is stirred, often at room temperature or with gentle heating, until completion (monitored by TLC or GC).

    • The reaction mixture is then worked up, and the crude 5-bromo-2,2-difluoro-1,3-benzodioxole is purified by chromatography or distillation.

Step 3: Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid

The final step is the conversion of the aryl bromide to the boronic acid. This is typically achieved through a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent hydrolysis.[3]

  • Materials: 5-Bromo-2,2-difluoro-1,3-benzodioxole, n-butyllithium (n-BuLi), triisopropyl borate (B(OiPr)₃), and an ethereal solvent (e.g., THF or diethyl ether).

  • Procedure (General):

    • A solution of 5-bromo-2,2-difluoro-1,3-benzodioxole in an anhydrous ethereal solvent is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

    • n-Butyllithium is added dropwise, and the mixture is stirred for a short period to allow for the lithium-halogen exchange to occur.

    • Triisopropyl borate is then added to the reaction mixture, which is allowed to slowly warm to room temperature.

    • The reaction is quenched by the addition of an aqueous acid (e.g., HCl), which hydrolyzes the boronate ester to the desired boronic acid.

    • The product is extracted into an organic solvent, and the crude 2,2-difluoro-1,3-benzodioxole-5-boronic acid is purified, often by recrystallization or chromatography.

Spectroscopic Data

While a comprehensive, publicly available dataset for 2,2-Difluoro-1,3-benzodioxole-5-boronic acid is limited, the expected spectroscopic features can be inferred from its structure and data for similar compounds.

Expected ¹H NMR (in CDCl₃ or DMSO-d₆):

  • Aromatic protons would appear in the region of δ 7.0-8.0 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • The protons of the boronic acid group (-B(OH)₂) would likely appear as a broad singlet, the chemical shift of which would be solvent-dependent.

Expected ¹³C NMR (in CDCl₃ or DMSO-d₆):

  • Aromatic carbons would be observed in the range of δ 110-150 ppm.

  • The carbon attached to the boron atom would likely be deshielded.

  • The carbon of the difluoromethylene group (-CF₂-) would appear as a triplet due to coupling with the two fluorine atoms.

Expected Mass Spectrometry (MS):

  • The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (201.92 g/mol ).

Applications in Drug Discovery: CFTR Modulators

A primary and significant application of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid is in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. These drugs are designed to correct the function of the defective CFTR protein in patients with cystic fibrosis.

Signaling Pathway: CFTR Protein Correction

CFTR_Correction cluster_0 Cellular Protein Processing cluster_1 Therapeutic Intervention F508del CFTR (misfolded) F508del CFTR (misfolded) ER Endoplasmic Reticulum F508del CFTR (misfolded)->ER Trafficking Degradation Degradation ER->Degradation Cell Surface Cell Surface ER->Cell Surface Impaired Functional CFTR Channel Functional CFTR Channel Cell Surface->Functional CFTR Channel CFTR Corrector\n(e.g., ABBV/GLPG-2222) CFTR Corrector (e.g., ABBV/GLPG-2222) CFTR Corrector\n(e.g., ABBV/GLPG-2222)->ER Promotes Correct Folding and Trafficking

Caption: Mechanism of action of CFTR correctors on the F508del mutation.

2,2-Difluoro-1,3-benzodioxole-5-boronic acid is a key intermediate in the synthesis of the CFTR corrector known as ABBV/GLPG-2222.[4] This corrector molecule is designed to help the misfolded CFTR protein, particularly in individuals with the F508del mutation, to fold correctly and traffic to the cell surface, thereby restoring some of its function.

Suzuki-Miyaura Coupling in the Synthesis of CFTR Modulators

The boronic acid functionality of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid makes it an ideal substrate for the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is used to connect the benzodioxole moiety to other parts of the target drug molecule.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Coupling 2,2-Difluoro-1,3-benzodioxole-5-boronic acid 2,2-Difluoro-1,3-benzodioxole-5-boronic acid Coupled Product Coupled Product 2,2-Difluoro-1,3-benzodioxole-5-boronic acid->Coupled Product Aryl/Heteroaryl Halide Aryl/Heteroaryl Halide Aryl/Heteroaryl Halide->Coupled Product Pd Catalyst Pd Catalyst Pd Catalyst->Coupled Product Base Base Base->Coupled Product Solvent Solvent Solvent->Coupled Product

Caption: General workflow of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling (General)

While the specific conditions for the synthesis of ABBV/GLPG-2222 precursors are proprietary, a general protocol for the Suzuki-Miyaura coupling of an aryl boronic acid with an aryl halide is as follows:

  • Materials: 2,2-Difluoro-1,3-benzodioxole-5-boronic acid, an appropriate aryl or heteroaryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water, toluene/water).

  • Procedure (Illustrative):

    • To a reaction vessel under an inert atmosphere, add the aryl halide, 2,2-Difluoro-1,3-benzodioxole-5-boronic acid, the palladium catalyst, and the base.

    • Add the degassed solvent system.

    • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

    • After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water.

    • The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Quantitative Data from Representative Reactions

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions involving aryl boronic acids, illustrating the efficiency of this transformation.

Aryl Boronic AcidCoupling Partner (Aryl Halide)Catalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
(5-formylthiophen-2-yl)boronic acid4-bromoanisoleXPhos G4K₂CO₃Dioxane/H₂O8085[5]
Phenylboronic acid4-bromotoluenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8095General Literature
3-pyridinylboronic acid1-bromo-4-chlorobenzenePd(dppf)Cl₂K₂CO₃DMF10092General Literature

Note: The yields presented are for illustrative purposes and can vary depending on the specific substrates and reaction conditions.

Conclusion

2,2-Difluoro-1,3-benzodioxole-5-boronic acid is a highly valuable and specialized building block in modern medicinal chemistry. Its synthesis, while multi-stepped, is achievable through established organic transformations. The primary utility of this compound lies in its application in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures, most notably in the development of CFTR modulators for the treatment of cystic fibrosis. This guide provides a foundational understanding for researchers and drug development professionals working with this important synthetic intermediate.

References

An In-Depth Technical Guide to 2,2-Difluoro-benzodioxole-5-boronic acid: From Discovery to a Cornerstone of Cystic Fibrosis Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and critical applications of 2,2-Difluoro-benzodioxole-5-boronic acid (CAS No. 190903-71-0). Initially an obscure fine chemical intermediate, this molecule has emerged as an indispensable building block in modern medicinal chemistry. Its significance is inextricably linked to the development of revolutionary drugs for cystic fibrosis (CF), particularly the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators developed by Vertex Pharmaceuticals. This document details the synthetic pathways to the boronic acid and its precursors, collates available physicochemical and quantitative data, and elucidates its role in the structure-activity relationship of potent CFTR correctors.

Introduction: The Emergence of a Key Pharmaceutical Intermediate

2,2-Difluoro-benzodioxole-5-boronic acid is a synthetic organoboron compound that has garnered significant attention in the pharmaceutical industry. While boronic acids have been known since 1860, their application in drug design has seen a recent surge, with several boron-containing drugs receiving regulatory approval.[1] The unique electronic properties of the boronic acid moiety, coupled with the structural and metabolic stability conferred by the 2,2-difluorobenzodioxole scaffold, have made this compound a highly sought-after component in the design of complex, biologically active molecules.

The history of 2,2-Difluoro-benzodioxole-5-boronic acid is not one of a standalone discovery but rather a development driven by the relentless pursuit of effective treatments for cystic fibrosis. Its story is interwoven with the pioneering work of Vertex Pharmaceuticals in the field of CFTR modulators, where it has become a cornerstone of several successful drug candidates.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of 2,2-Difluoro-benzodioxole-5-boronic acid is presented in the table below.

PropertyValueSource
CAS Number 190903-71-0[4]
Molecular Formula C₇H₅BF₂O₄[5]
Molecular Weight 201.92 g/mol [5]
Predicted Boiling Point 288.0 ± 50.0 °C[5]
Predicted Density 1.58 ± 0.1 g/cm³[5]
Predicted pKa 8.25 ± 0.40[5]
Storage Temperature 2-8°C (Inert atmosphere)[5]

Synthesis and Manufacturing

The synthesis of 2,2-Difluoro-benzodioxole-5-boronic acid is a multi-step process that begins with the formation of the 2,2-difluoro-1,3-benzodioxole core, followed by bromination and subsequent conversion to the boronic acid.

Synthesis of the 2,2-Difluoro-1,3-benzodioxole Scaffold

The foundational 2,2-difluoro-1,3-benzodioxole scaffold is typically prepared from its dichloro-analogue, 2,2-dichloro-1,3-benzodioxole. Several patented methods exist for this transformation, with a common approach involving a halogen exchange reaction.

A representative experimental protocol for the synthesis of the precursor, 2,2-difluoro-1,3-benzodioxole, is outlined in U.S. Patent 5,432,290.[6]

Experimental Protocol: Synthesis of 2,2-Difluoro-1,3-benzodioxole [6]

  • Reaction: A mixture of 2,2-dichloro-1,3-benzodioxole and potassium fluoride is heated in the presence of a catalyst, such as potassium hydrogen fluoride.

  • Reaction Conditions: The reaction is typically carried out at temperatures ranging from 80°C to 250°C, with a preferred range of 100°C to 200°C.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and water is added to dissolve the inorganic salts. The organic phase, consisting mainly of 2,2-difluoro-1,3-benzodioxole, is then separated and purified by distillation.

  • Yield: An 83% yield of pure 2,2-difluoro-1,3-benzodioxole has been reported.

A diagram illustrating the synthesis of the 2,2-difluoro-1,3-benzodioxole scaffold is provided below.

G start 2,2-dichloro-1,3-benzodioxole reagents Potassium Fluoride (KF) Potassium Hydrogen Fluoride (KHF2) (catalyst) start->reagents product 2,2-difluoro-1,3-benzodioxole reagents->product conditions 100-200 °C

Caption: Synthesis of 2,2-difluoro-1,3-benzodioxole.

Bromination of the Benzodioxole Ring

The next key step is the regioselective bromination of the 2,2-difluoro-1,3-benzodioxole ring to introduce a handle for the subsequent borylation reaction.

Experimental Protocol: Synthesis of 5-Bromo-2,2-difluoro-1,3-benzodioxole

A detailed procedure for the bromination is provided in U.S. Patent 7,148,365 B2.[7]

  • Reaction: 2,2-difluorobenzodioxole is reacted with bromine in the presence of hydrogen fluoride and a titanium tetrachloride catalyst.

  • Reaction Conditions: The reaction is carried out in a stainless steel autoclave at a temperature of 0-10°C.

  • Work-up and Purification: After the reaction, the hydrogen fluoride is distilled off, and the product is isolated and purified.

  • Yield: A 62% yield of 5-bromo-2,2-difluorobenzodioxole has been reported.

Synthesis of 2,2-Difluoro-benzodioxole-5-boronic acid

The final step involves the conversion of the bromo-derivative to the desired boronic acid. This is typically achieved through a lithium-halogen exchange followed by quenching with a borate ester.

General Experimental Protocol: Synthesis of (2,2-difluoro-1,3-benzodioxol-5-yl)boronic acid

  • Reaction: 5-Bromo-2,2-difluorobenzodioxole is dissolved in an anhydrous ethereal solvent (such as a mixture of THF and diethyl ether) and cooled to a low temperature (typically -78°C). An organolithium reagent, such as n-butyllithium, is added dropwise to effect the lithium-halogen exchange. The resulting aryllithium species is then quenched by the addition of a trialkyl borate, such as triisopropyl borate.

  • Work-up and Purification: The reaction is quenched with an aqueous acid to hydrolyze the boronate ester to the boronic acid. The product is then extracted into an organic solvent, dried, and purified, often by recrystallization.

The overall synthetic pathway is depicted in the following diagram:

G cluster_0 Scaffold Synthesis cluster_1 Functionalization 2,2-dichloro-1,3-benzodioxole 2,2-dichloro-1,3-benzodioxole 2,2-difluoro-1,3-benzodioxole 2,2-difluoro-1,3-benzodioxole 2,2-dichloro-1,3-benzodioxole->2,2-difluoro-1,3-benzodioxole KF, KHF2 5-bromo-2,2-difluoro-1,3-benzodioxole 5-bromo-2,2-difluoro-1,3-benzodioxole 2,2-difluoro-1,3-benzodioxole->5-bromo-2,2-difluoro-1,3-benzodioxole Br2, HF, TiCl4 (2,2-difluoro-1,3-benzodioxol-5-yl)boronic acid (2,2-difluoro-1,3-benzodioxol-5-yl)boronic acid 5-bromo-2,2-difluoro-1,3-benzodioxole->(2,2-difluoro-1,3-benzodioxol-5-yl)boronic acid 1. n-BuLi 2. B(OiPr)3 3. H3O+

Caption: Overall synthetic pathway to the target boronic acid.

Application in Drug Discovery: A Cornerstone of CFTR Modulators

The primary and most significant application of 2,2-Difluoro-benzodioxole-5-boronic acid is as a key structural component in a class of drugs known as Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. These drugs are designed to correct the function of the faulty CFTR protein in patients with cystic fibrosis.

The Role of the 2,2-Difluorobenzodioxole Moiety

The 2,2-difluorobenzodioxole moiety is a critical pharmacophore in several potent CFTR correctors. It is believed to contribute to the overall efficacy of the molecule through a combination of factors:

  • Metabolic Stability: The fluorine atoms enhance the metabolic stability of the molecule, a desirable property for drug candidates.

  • Favorable Interactions: The difluorobenzodioxole ring system can engage in favorable interactions with the target protein, contributing to binding affinity.

  • Structural Rigidity: The rigid ring system helps to orient the other functional groups of the drug molecule in the optimal conformation for binding to the CFTR protein.

CFTR Modulators Incorporating the Scaffold

Several CFTR modulators developed by Vertex Pharmaceuticals, including Lumacaftor and Tezacaftor, incorporate the 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropylcarbonyl moiety.[2][3] These molecules are classified as "correctors," meaning they help the misfolded CFTR protein to fold correctly and traffic to the cell surface.

The general mechanism of action for CFTR correctors is illustrated below:

G cluster_0 Cellular Protein Processing cluster_1 CFTR Protein Fate ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus ER->Golgi Trafficking Functional Functional CFTR Channel ER->Functional Corrected Trafficking Membrane Cell Membrane Golgi->Membrane Trafficking Misfolded Misfolded CFTR (e.g., F508del) Degradation Proteasomal Degradation Misfolded->Degradation Default Pathway in CF Corrector CFTR Corrector (e.g., Lumacaftor, Tezacaftor) Corrector->Misfolded Binds and Stabilizes

Caption: Mechanism of action of CFTR correctors.

Conclusion

2,2-Difluoro-benzodioxole-5-boronic acid has transitioned from a relatively niche chemical to a pivotal component in the development of life-changing medicines. Its history is a testament to the synergy between advances in synthetic chemistry and the urgent needs of modern drug discovery. For researchers in the field of medicinal chemistry, particularly those working on protein folding diseases, a thorough understanding of the synthesis and properties of this key building block is essential. As the quest for even more effective CFTR modulators and treatments for other diseases continues, it is likely that the 2,2-difluorobenzodioxole scaffold will continue to play a vital role.

References

Spectroscopic Characterization of 2,2-Difluoro-benzodioxole-5-boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,2-Difluoro-benzodioxole-5-boronic acid is a specialized organic compound with potential applications in medicinal chemistry and materials science. The presence of the difluorobenzodioxole moiety and the boronic acid group makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions. Accurate spectroscopic characterization is paramount to confirm its identity and purity. This guide details the standard experimental procedures for acquiring and interpreting NMR, IR, and MS data for this class of compounds.

Spectroscopic Data

As of the date of this publication, specific, publicly archived experimental spectroscopic data (NMR, IR, MS) for 2,2-Difluoro-benzodioxole-5-boronic acid has not been identified. However, for illustrative purposes, the following table presents IR data for a closely related precursor, 5-Bromo-2,2-difluoro-1,3-benzodioxole. It is crucial to note that this data is not for the title compound but serves as an example of the type of data that would be generated.

Table 1: Illustrative IR Data for a Related Precursor (5-Bromo-2,2-difluoro-1,3-benzodioxole)

TechniqueParameterValueSource
FT-IRInstrumentBruker Tensor 27 FT-IR[1]
TechniqueATR-Neat (DuraSamplIR II)[1]
Source of SpectrumBio-Rad Laboratories, Inc.[1]
Source of SampleAlfa Aesar, A Johnson Matthey Company[1]

Note: This data is for 5-Bromo-2,2-difluoro-1,3-benzodioxole, not 2,2-Difluoro-benzodioxole-5-boronic acid.

Experimental Protocols

The following sections detail the generalized experimental protocols for acquiring NMR, IR, and MS data for a solid organic compound such as 2,2-Difluoro-benzodioxole-5-boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2,2-Difluoro-benzodioxole-5-boronic acid, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR would be informative.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.

  • ¹H NMR: Acquire the proton NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, a 30° pulse angle, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire the carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum.

  • ¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is crucial. This experiment is highly sensitive and will provide information about the chemical environment of the fluorine atoms.

  • ¹¹B NMR: ¹¹B NMR is essential for characterizing the boronic acid moiety. The chemical shift and peak shape can provide information about the coordination state of the boron atom.[2][3] For boronic acids, the sample concentration is typically around 20-40 mM, and the pH of the solution can influence the chemical shift.[2][4]

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to a known internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol (Thin Solid Film Method):

  • Sample Preparation: Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[5]

  • Film Deposition: Place a drop of the resulting solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[5]

  • Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.

  • Background Correction: A background spectrum of the clean, empty salt plate should be acquired and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H stretch for the boronic acid, C-F stretches, aromatic C-H and C=C stretches).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[6] Further dilute this stock solution to a final concentration of around 10-100 µg/mL.[6]

  • Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Use electrospray ionization (ESI) in either positive or negative ion mode to generate gas-phase ions of the analyte. For boronic acids, negative ion mode is often effective at detecting the [M-H]⁻ or boronate species.

  • Mass Analysis: The generated ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak will provide the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental formula.

Workflow and Data Integration

The characterization of a novel compound like 2,2-Difluoro-benzodioxole-5-boronic acid is a multi-step process that involves the integration of data from various spectroscopic techniques. The following diagram illustrates a typical workflow.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of 2,2-Difluoro-benzodioxole-5-boronic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Validation Final Structure Validation Purity_Assessment->Final_Validation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

While direct experimental spectroscopic data for 2,2-Difluoro-benzodioxole-5-boronic acid is not currently available in public databases, this guide provides the necessary framework for its characterization. By following the detailed protocols for NMR, IR, and Mass Spectrometry, researchers can effectively elucidate the structure and confirm the purity of this and other related novel compounds, thereby facilitating their application in drug discovery and materials science. The integration of data from these orthogonal techniques, as outlined in the workflow, is critical for unambiguous structure validation.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2,2-Difluoro-1,3-benzodioxole-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful reaction involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organohalide or triflate.[1][2] The 2,2-difluoro-1,3-benzodioxole moiety is a valuable building block in medicinal chemistry and agrochemical research. Its incorporation into molecules can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[3] Specifically, this structural motif is found in compounds developed as inhibitors of Kv3 potassium channels and renin, which are targets for neurological disorders and cardiovascular conditions, respectively.

These application notes provide detailed protocols and reaction condition summaries for the Suzuki coupling of 2,2-difluoro-1,3-benzodioxole-5-boronic acid with various aryl and heteroaryl halides.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium complex. This is a crucial step where the choice of base plays a significant role.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Summary of Reaction Conditions

The following table summarizes various reported conditions for Suzuki-Miyaura coupling reactions involving aryl boronic acids and different aryl halides. While specific data for 2,2-difluoro-1,3-benzodioxole-5-boronic acid is limited in publicly available literature, the conditions presented for structurally similar fluorinated boronic acids and benzodioxole derivatives provide a strong starting point for reaction optimization.

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
5-bromo-1-ethyl-1H-indazolePd(dppf)Cl₂ (N/A)-K₂CO₃Dimethoxyethane802High[4]
Aryl/Heteroaryl BromidePd₂(dba)₃ (1.0-1.5)1 (custom phosphite/phosphine oxide)KF (3.0)DioxaneN/AN/AGood to Excellent[4]
Aryl/Heteroaryl ChloridePd₂(dba)₃ (1.0-1.5)2 (custom phosphite/phosphine oxide)KF (3.0)DioxaneN/AModest[4]
3-chloroindazolePd source (2)SPhos/XPhos (3)K₃PO₄ (2.0)Dioxane/H₂O10015Up to 80[5]
Aryl HalideP1 (precatalyst) (1.0-1.5)-K₃PO₄ (2.0)Dioxane/H₂O605-891-99[5]
Pyridine-2-sulfonyl fluoridePd(dppf)Cl₂ (10)-Na₃PO₄ (3.0)Dioxane65-100N/A5-89[6]
Aryl BromidePdCl₂(PPh₃)₂PPh₃K₂CO₃N/AN/AN/A33-89[7]

Experimental Protocols

The following are general procedures for the Suzuki-Miyaura coupling of 2,2-difluoro-1,3-benzodioxole-5-boronic acid with aryl bromides and chlorides. Optimization of these conditions may be necessary for specific substrates.

Protocol 1: Coupling with Aryl Bromides

This protocol is a general guideline for the palladium-catalyzed Suzuki coupling of 2,2-difluoro-1,3-benzodioxole-5-boronic acid with an aryl bromide.

Materials:

  • 2,2-Difluoro-1,3-benzodioxole-5-boronic acid (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv.)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add the aryl bromide (1.0 equiv.), 2,2-difluoro-1,3-benzodioxole-5-boronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and any additional ligand.

  • Add the base (2-3 equiv.).

  • Evacuate the flask and backfill with an inert gas (repeat this cycle three times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Coupling with Aryl Chlorides

This protocol outlines a general procedure for the more challenging coupling of 2,2-difluoro-1,3-benzodioxole-5-boronic acid with aryl chlorides, which often require more active catalysts and potentially higher temperatures.

Materials:

  • 2,2-Difluoro-1,3-benzodioxole-5-boronic acid (1.5 equiv.)

  • Aryl chloride (1.0 equiv.)

  • Palladium precatalyst (e.g., a G3-XPhos or similar biarylphosphine-based precatalyst, 2-5 mol%)

  • Stronger base (e.g., K₃PO₄, 3.0 equiv.)

  • Anhydrous solvent (e.g., Dioxane or t-Amyl alcohol)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl chloride, 2,2-difluoro-1,3-benzodioxole-5-boronic acid, base, palladium precatalyst, and ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.[4]

  • Add the anhydrous solvent to the tube.

  • Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.[4]

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure biaryl product.[4]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln pdiix Ar-Pd(II)Ln-X pd0->pdiix oxidative_addition Oxidative Addition pdiir Ar-Pd(II)Ln-Ar' pdiix->pdiir transmetalation Transmetalation pdiir->pd0 product Ar-Ar' pdiir->product reductive_elimination Reductive Elimination aryl_halide Ar-X boronic_acid Ar'-B(OH)₂ base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: - Aryl Halide - Boronic Acid - Base - Catalyst/Ligand inert Establish Inert Atmosphere (e.g., Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, LC-MS, GC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous Workup (Extraction with Organic Solvent) quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: Generalized experimental workflow for a Suzuki coupling reaction.

Kv3_Inhibition_Pathway suzuki Suzuki Coupling: 2,2-Difluoro-1,3-benzodioxole-5-boronic acid + Aryl/Heteroaryl Halide inhibitor Kv3 Inhibitor (e.g., Hydantoin derivative) suzuki->inhibitor kv3 Kv3 Potassium Channel inhibitor->kv3 blocks repolarization Membrane Repolarization kv3->repolarization mediates firing High-Frequency Neuronal Firing repolarization->firing enables neurotransmission Altered Neurotransmission firing->neurotransmission contributes to disorders Neurological Disorders (e.g., Schizophrenia, Epilepsy) neurotransmission->disorders associated with

Caption: Synthesis of Kv3 inhibitors and their role in neurological disorders.

References

Application Notes: The Role of 2,2-Difluoro-benzodioxole-5-boronic Acid in the Development of Potent TRK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2-Difluoro-benzodioxole-5-boronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize complex organic molecules with potential therapeutic applications. Its unique difluorobenzodioxole moiety can impart desirable physicochemical properties to drug candidates, including improved metabolic stability and binding affinity. This document details the application of a derivative of 2,2-Difluoro-benzodioxole-5-boronic acid in the synthesis of novel Tropomyosin receptor kinase (TRK) inhibitors for the potential treatment of cancers harboring NTRK gene fusions.

Application in the Synthesis of TRK Inhibitors

Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function. However, chromosomal rearrangements involving the NTRK genes can lead to the formation of fusion proteins that act as oncogenic drivers in a wide range of tumors. Consequently, the development of small molecule inhibitors targeting these TRK fusion proteins has become a significant area of cancer research.

In a recent study, a derivative of 2,2-Difluoro-benzodioxole-5-boronic acid was instrumental in the synthesis of a series of pyrazolo[3,4-b]pyridine-based TRK inhibitors. The 2,2-difluoro-1,3-benzodioxole motif was incorporated into the final compounds to explore its effect on the biological activity and pharmacokinetic properties of the inhibitors.

Data Presentation: Biological Activity of Synthesized TRK Inhibitors

The synthesized compounds were evaluated for their in vitro inhibitory activity against TRKA, TRKB, and TRKC kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Compound IDTRKA IC50 (nM)TRKB IC50 (nM)TRKC IC50 (nM)
A01 1.82.51.2
A02 2.13.01.5
A03 1.52.21.0
A04 2.53.81.8
A05 3.24.52.1

Note: The compound IDs are representative of the series synthesized in the cited study. The data demonstrates that the incorporation of the 2,2-difluorobenzodioxole moiety, facilitated by the use of its boronic acid derivative, can lead to compounds with potent, low nanomolar inhibitory activity against all three TRK isoforms.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of the pyrazolo[3,4-b]pyridine-based TRK inhibitors using a derivative of 2,2-Difluoro-benzodioxole-5-boronic acid.

General Procedure for the Suzuki-Miyaura Coupling Reaction

A mixture of the appropriate brominated pyrazolo[3,4-b]pyridine intermediate (1.0 eq.), the pinacol ester of 2,2-Difluoro-benzodioxole-5-boronic acid (1.2 eq.), cesium carbonate (Cs2CO3, 2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.1 eq.) in a mixture of 1,4-dioxane and water (4:1) is degassed with argon for 10 minutes. The reaction mixture is then heated at 80 °C under an argon atmosphere for 2 hours. After completion of the reaction (monitored by TLC), the mixture is concentrated under reduced pressure. The resulting residue is redissolved in a mixture of dichloromethane and methanol, filtered, and the filtrate is concentrated. The crude product is purified by silica gel column chromatography to yield the desired coupled product.

Final Deprotection Step to Yield Active Inhibitors

The product from the Suzuki-Miyaura coupling reaction is dissolved in trifluoroacetic acid (TFA) and heated at 60 °C for 8 hours. The reaction mixture is then concentrated in vacuo. Methanol is added to the residue, and the pH is adjusted to 8 with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and then stirred with methanol to afford the final pure TRK inhibitor.

Visualizations

Below are diagrams illustrating the key experimental workflow and the targeted signaling pathway.

experimental_workflow start Starting Materials: - Brominated pyrazolo[3,4-b]pyridine - 2,2-Difluoro-benzodioxole-5-boronic acid pinacol ester suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, Cs2CO3, Dioxane/H2O, 80°C) start->suzuki purification1 Purification (Silica Gel Chromatography) suzuki->purification1 deprotection Deprotection (TFA, 60°C) purification1->deprotection workup Aqueous Workup & Precipitation deprotection->workup final_product Final TRK Inhibitor workup->final_product

Caption: Synthetic workflow for the preparation of TRK inhibitors.

trk_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Fusion Protein RAS RAS TRK->RAS Activates PI3K PI3K TRK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor Synthesized Inhibitor Inhibitor->TRK Inhibits

Caption: Simplified TRK signaling pathway and the point of inhibition.

Application Notes and Protocols: 2,2-Difluoro-1,3-benzodioxole-5-boronic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-1,3-benzodioxole-5-boronic acid is a versatile and increasingly important building block in modern organic synthesis. Its unique structural features, particularly the presence of the difluorinated dioxole ring, impart valuable physicochemical properties to target molecules. This moiety is recognized as a bioisostere for the catechol functionality, offering improved metabolic stability and altered electronic properties. The strategic incorporation of the 2,2-difluoro-1,3-benzodioxole motif has been shown to be advantageous in medicinal chemistry, particularly in the development of novel therapeutics. This document provides detailed application notes, experimental protocols, and key data associated with the use of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid, with a focus on its application in palladium-catalyzed cross-coupling reactions for drug discovery.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. 2,2-Difluoro-1,3-benzodioxole-5-boronic acid serves as an excellent coupling partner in these reactions, allowing for the introduction of the 2,2-difluorobenzodioxole moiety onto a wide range of aromatic and heteroaromatic scaffolds.

Challenges and Considerations:

As an electron-deficient boronic acid, 2,2-Difluoro-1,3-benzodioxole-5-boronic acid can present challenges in Suzuki-Miyaura couplings. A common side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. To mitigate this, careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial. The use of highly active palladium catalysts with bulky, electron-rich phosphine ligands is often preferred to promote the desired cross-coupling over protodeboronation.

Quantitative Data for Suzuki-Miyaura Cross-Coupling

The following table summarizes representative conditions and yields for the Suzuki-Miyaura cross-coupling of aryl boronic acids with various aryl and heteroaryl halides. While specific data for 2,2-Difluoro-1,3-benzodioxole-5-boronic acid is not extensively available across a wide range of coupling partners in a single source, the presented data for analogous benzodioxole and fluorinated boronic acids provides a valuable reference for expected reactivity and yields.

Boronic Acid/EsterCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
(6-Bromobenzo[d][1][2]dioxol-5-yl)methanol derivativePyrimidine boronic acidPdCl₂(PPh₃)₂ / PPh₃K₂CO₃Dioxane/H₂O10012-2460
(6-Bromobenzo[d][1][2]dioxol-5-yl)methanol derivativePyridine boronic acidPdCl₂(PPh₃)₂ / PPh₃K₂CO₃Dioxane/H₂O10012-2461
(6-Bromobenzo[d][1][2]dioxol-5-yl)methanol derivativeNaphthalene boronic acidPdCl₂(PPh₃)₂ / PPh₃K₂CO₃Dioxane/H₂O10012-2489
Thiophene-2-boronic acid pinacol esterPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane/H₂O (4:1)100-82
Furan-2-boronic acidPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane100-75
Indole-5-boronic acid3-ChloroindazolePd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O (5:1)1001580
Benzofuran-2-yltrifluoroborate4-ChlorobenzonitrilePd(OAc)₂ / RuPhosNa₂CO₃EtOH85-92

Note: The data in this table is compiled from various sources and represents reactions with analogous benzodioxole or heteroaryl boronic acids to illustrate typical conditions and yields.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27]

Application in the Synthesis of CFTR Modulators

A significant application of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid is in the synthesis of modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Mutations in the CFTR gene, particularly the F508del mutation, lead to misfolding and degradation of the protein, resulting in cystic fibrosis. CFTR correctors are small molecules that aid in the proper folding and trafficking of the mutant CFTR protein to the cell surface.

The 2,2-difluoro-1,3-benzodioxole moiety is a key component of the potent CFTR corrector ABBV/GLPG-2222. While the final step in the synthesis of ABBV/GLPG-2222 is an amide coupling, the synthesis of the carboxylic acid fragment, 1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarboxylic acid, utilizes the corresponding benzodioxole precursor. The principles of Suzuki-Miyaura coupling are fundamental to the construction of such complex molecular architectures in medicinal chemistry.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid with aryl and heteroaryl halides. These protocols should be considered as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

Materials:

  • 2,2-Difluoro-1,3-benzodioxole-5-boronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 2,2-Difluoro-1,3-benzodioxole-5-boronic acid, the aryl bromide, and potassium phosphate.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a minimal amount of dioxane.

  • Seal the Schlenk flask, and evacuate and backfill with an inert gas three times.

  • Add the catalyst solution to the Schlenk flask via syringe, followed by the remaining dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Coupling with Heteroaryl Chlorides

Materials:

  • 2,2-Difluoro-1,3-benzodioxole-5-boronic acid (1.5 equiv)

  • Heteroaryl chloride (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • t-Amyl alcohol (anhydrous and degassed)

  • Microwave vial

  • Microwave reactor

Procedure:

  • To a microwave vial, add 2,2-Difluoro-1,3-benzodioxole-5-boronic acid, the heteroaryl chloride, Pd₂(dba)₃, XPhos, and cesium carbonate.

  • Add t-amyl alcohol to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 120-150 °C for 15-45 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Visualizations

General Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl/Heteroaryl Halide) PdII_complex R¹-Pd(II)L_n-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal Diorgano_PdII R¹-Pd(II)L_n-R² Transmetal->Diorgano_PdII Boronate R²-B(OH)₃⁻ Boronate->Transmetal Base RedElim Reductive Elimination Diorgano_PdII->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Coupled Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow start Start: Assemble Reactants (Boronic Acid, Aryl Halide, Base) inert_atm Establish Inert Atmosphere (Evacuate and backfill with Ar or N₂) start->inert_atm add_catalyst Add Catalyst and Ligand in Degassed Solvent inert_atm->add_catalyst reaction Heat and Stir Reaction Mixture (Monitor by TLC/LC-MS) add_catalyst->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (Characterization) purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Mechanism of Action of CFTR Correctors

CFTR_Correction_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_synthesis Synthesis of F508del-CFTR misfolding Misfolding and ER-Associated Degradation (ERAD) F508del_synthesis->misfolding Default Pathway corrector CFTR Corrector (e.g., containing 2,2-difluorobenzodioxole) F508del_synthesis->corrector folding Correct Folding and Trafficking corrector->folding Promotes maturation Further Processing and Maturation folding->maturation insertion Insertion into Cell Membrane maturation->insertion function Functional CFTR Channel (Chloride Ion Transport) insertion->function

Caption: Simplified pathway of F508del-CFTR processing and the action of correctors.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 2,2-Difluoro-1,3-benzodioxole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note provides a detailed protocol for the use of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid as a coupling partner in the synthesis of 5-aryl-2,2-difluorobenzodioxole derivatives. These products are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the difluorobenzodioxole moiety.

The primary challenge in the use of ortho-fluorinated arylboronic acids is their susceptibility to protodeboronation under basic reaction conditions. This competitive pathway can lead to reduced yields of the desired cross-coupled product. The following protocols are designed to mitigate this side reaction by employing optimized catalyst systems and reaction conditions.

Summary of Reaction Conditions for Analogous Fluorinated Boronic Acids

While specific, comprehensive data for 2,2-Difluoro-1,3-benzodioxole-5-boronic acid is not extensively documented across a wide range of coupling partners, the following table summarizes typical conditions and yields for the Suzuki-Miyaura coupling of structurally similar fluorinated and challenging arylboronic acids. This data provides a valuable reference for reaction optimization.

Aryl Halide Partner (Example)Catalyst / Precatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)
4-ChloroanisolePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)THF/H₂O (2:1)RT0.5>95
4-Bromotoluene[Pd(cinnamyl)Cl]₂ (1)XPhos (2)K₃PO₄ (2)THF/H₂O (2:1)RT192
1-Bromo-4-nitrobenzenePd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O (5:1)801288
4-BromobenzonitrilePd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O (3:1:1)901685
2-ChloropyridinePdCl₂(dppf) (3)-K₂CO₃ (2)DMF1001278

Note: The data presented is for analogous fluorinated arylboronic acids and serves as a guideline. Yields are highly substrate-dependent, and optimization is recommended for each specific reaction.

Detailed Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid with aryl halides. Protocol 1 is recommended for general applications, while Protocol 2 is tailored for more challenging couplings that may require a more active catalyst system.

Protocol 1: General Procedure with Pd(PPh₃)₄

Materials:

  • 2,2-Difluoro-1,3-benzodioxole-5-boronic acid (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equiv)

  • Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2,2-Difluoro-1,3-benzodioxole-5-boronic acid (1.2 equiv), and the base (2-3 equiv).

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%), to the flask under a positive flow of inert gas.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2,2-difluorobenzodioxole.

Protocol 2: Procedure with a Pre-catalyst for Challenging Substrates

For less reactive aryl chlorides or substrates prone to side reactions, a more active catalyst system is recommended.

Materials:

  • 2,2-Difluoro-1,3-benzodioxole-5-boronic acid (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] or a suitable Buchwald precatalyst (e.g., XPhos Pd G3) (1-3 mol%)

  • Potassium Phosphate (K₃PO₄) (3 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), 2,2-Difluoro-1,3-benzodioxole-5-boronic acid (1.5 equiv), the palladium precatalyst (1-3 mol%), and potassium phosphate (3 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add the anhydrous solvent (e.g., toluene or 1,4-dioxane) to the tube.

  • Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure biaryl product.

Visual Representations of the Process

To further elucidate the experimental and chemical processes, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Ar-Pd(II)L₂-X pd0->oxidative_addition Oxidative Addition (Ar-X) transmetalation Ar-Pd(II)L₂-Ar' oxidative_addition->transmetalation Transmetalation (Ar'-B(OR)₂, Base) reductive_elimination Ar-Ar' transmetalation->reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants 1. Combine Reactants (Boronic Acid, Aryl Halide, Base) atmosphere 2. Establish Inert Atmosphere reactants->atmosphere catalyst 3. Add Catalyst & Solvent atmosphere->catalyst heat 4. Heat & Stir catalyst->heat monitor 5. Monitor Progress (TLC/GC) heat->monitor cool 6. Cool & Quench monitor->cool extract 7. Extraction cool->extract dry 8. Dry & Concentrate extract->dry purify 9. Column Chromatography dry->purify characterize 10. Characterization (NMR, MS) purify->characterize

Caption: Step-by-step workflow for a typical Suzuki coupling experiment.

References

Application Notes and Protocols: 2,2-Difluoro-1,3-benzodioxole-5-boronic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-1,3-benzodioxole-5-boronic acid and its derivatives are pivotal building blocks in the synthesis of a variety of pharmaceutical intermediates. The unique electronic properties conferred by the difluorinated dioxole ring make it a valuable moiety in medicinal chemistry, particularly in the development of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document provides detailed application notes and experimental protocols for the use of 2,2-difluoro-1,3-benzodioxole-5-boronic acid and its corresponding carboxylic acid in key synthetic transformations, including amide bond formation and Suzuki-Miyaura cross-coupling reactions.

Key Applications in Pharmaceutical Synthesis

The primary application of 2,2-difluoro-1,3-benzodioxole-5-boronic acid and its derivatives is in the synthesis of CFTR modulators, a class of drugs that targets the underlying cause of cystic fibrosis. These compounds are integral to the structure of several approved and investigational drugs, including Lumacaftor, Tezacaftor, and ABBV/GLPG-2222.

Cystic Fibrosis and CFTR Modulation

Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which encodes for an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes. Mutations can lead to misfolded, non-functional, or prematurely degraded CFTR protein. CFTR modulators are small molecules designed to restore the function of this faulty protein. They are broadly classified into two main types:

  • Correctors: These molecules, such as Lumacaftor and Tezacaftor, assist in the proper folding and trafficking of the mutated CFTR protein to the cell surface.[1][2]

  • Potentiators: These molecules, like Ivacaftor, enhance the opening probability of the CFTR channel once it is at the cell surface, thereby increasing ion flow.[1][2]

Often, a combination of correctors and potentiators is used to achieve a synergistic therapeutic effect.[2]

Below is a diagram illustrating the CFTR protein signaling pathway and the mechanism of action of corrector and potentiator drugs.

CFTR_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Membrane Cell Membrane Wild-Type CFTR (Folding) Wild-Type CFTR (Folding) Golgi Golgi Wild-Type CFTR (Folding)->Golgi Correct Folding & Trafficking Mutant CFTR (Misfolding) Mutant CFTR (Misfolding) Proteasomal Degradation Proteasomal Degradation Mutant CFTR (Misfolding)->Proteasomal Degradation ER-Associated Degradation (ERAD) Mutant CFTR (Misfolding)->Golgi Rescued Trafficking CFTR Channel (Closed) CFTR Channel (Closed) Golgi->CFTR Channel (Closed) Insertion into Membrane CFTR Channel (Open) CFTR Channel (Open) CFTR Channel (Closed)->CFTR Channel (Open) Phosphorylation & ATP Binding CFTR Channel (Open)->Cl- Ions (Out) Chloride Efflux Cl- Ions (In)->CFTR Channel (Open) Corrector Drug (e.g., Lumacaftor) Corrector Drug (e.g., Lumacaftor) Corrector Drug (e.g., Lumacaftor)->Mutant CFTR (Misfolding) Aids Folding, Prevents Degradation Potentiator Drug (e.g., Ivacaftor) Potentiator Drug (e.g., Ivacaftor) Potentiator Drug (e.g., Ivacaftor)->CFTR Channel (Closed) Increases Channel Open Probability

CFTR protein signaling and modulator action.

Application 1: Amide Bond Formation in the Synthesis of CFTR Correctors

A key synthetic application of derivatives of 2,2-difluoro-1,3-benzodioxole-5-boronic acid is in amide bond formation. The corresponding carboxylic acid, 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid, is a crucial intermediate that is coupled with various amine-containing fragments to produce potent CFTR correctors.

Experimental Workflow: Amide Coupling

Amide_Coupling_Workflow Carboxylic_Acid 1-(2,2-difluoro-1,3-benzodioxol-5-yl) cyclopropanecarboxylic acid Reaction Amide Coupling Reaction Carboxylic_Acid->Reaction Amine Amine-containing Intermediate Amine->Reaction Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Pharmaceutical Intermediate (e.g., Lumacaftor precursor) Purification->Product

General workflow for amide coupling.
Quantitative Data for Amide Coupling Reactions

ProductAmine SubstrateCoupling ReagentBaseSolventTemp. (°C)Time (h)Yield (%)PurityRef.
Lumacaftor Precursor6-Amino-2-chloro-3-methylpyridineThionyl Chloride (for acid chloride formation)N/AToluene60-652-3Not SpecifiedNot Specified[3]
ABBV/GLPG-2222(R)-7-fluoro-2,2-dimethylchroman-4-amineHATUDIPEADimethylacetamideRTNot SpecifiedNot SpecifiedNot Specified
Tezacaftor PrecursorAmino indole intermediateThionyl Chloride (for acid chloride formation)TriethylamineToluene/DCMNot SpecifiedNot SpecifiedQuantitativeNot Specified
Detailed Experimental Protocol: Synthesis of a Lumacaftor Intermediate via Amide Coupling

This protocol describes the formation of the amide bond, a key step in the synthesis of Lumacaftor.

Materials:

  • 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid

  • 6-Amino-2-chloro-3-methylpyridine

  • Thionyl chloride

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • Aqueous ammonia solution

Procedure:

  • Acid Chloride Formation: To a solution of 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid (10 g) in toluene (50 ml) and DMF (0.1 ml), add thionyl chloride (6.4 g) and heat the mixture to 60-65 °C for 2-3 hours.[3]

  • Solvent Removal: After the reaction is complete, distill off the solvent under vacuum. Add toluene (15 ml) and distill again to ensure complete removal of residual thionyl chloride.[3]

  • Amide Formation: Dissolve the resulting acid chloride in toluene (25 ml). In a separate flask, prepare a solution of 6-amino-2-chloro-3-methylpyridine in an appropriate solvent. Cool the acid chloride solution to 10-15 °C and slowly add the amine solution. Stir the reaction mixture at 25-30 °C for 2 hours.[3]

  • Work-up and Isolation: Add water (20 ml) to the reaction mixture and stir for 15 minutes. Separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers, wash with water, and remove the solvent under vacuum.[3]

  • Purification: The crude product can be purified by trituration with a mixture of acetone and hexane to afford the desired amide intermediate.[3]

Application 2: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

2,2-Difluoro-1,3-benzodioxole-5-boronic acid is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of biaryl compounds. This reaction forms a carbon-carbon bond between the benzodioxole ring and an aryl or heteroaryl halide.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow Boronic_Acid 2,2-Difluoro-1,3-benzodioxole- 5-boronic acid Reaction Suzuki-Miyaura Coupling Boronic_Acid->Reaction Aryl_Halide Aryl or Heteroaryl Halide (Br, I, Cl) Aryl_Halide->Reaction Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) Pd_Catalyst->Reaction Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction Solvent Solvent System (e.g., Toluene/Water, Dioxane) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product

General workflow for Suzuki-Miyaura coupling.
Quantitative Data for Suzuki-Miyaura Coupling Reactions

Note: Specific examples for the direct Suzuki-Miyaura coupling of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid are not extensively reported in publicly available literature. The following table provides representative conditions and yields for the coupling of a closely related substrate, a brominated benzodioxole derivative, which illustrates the utility of this scaffold in Suzuki-Miyaura reactions.

Aryl Boronic AcidPalladium CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
4-Methoxyphenylboronic acidPdCl2(PPh3)2PPh3K2CO3Toluene/Ethanol/Water851285
3-Methylphenylboronic acidPdCl2(PPh3)2PPh3K2CO3Toluene/Ethanol/Water851282
4-Fluorophenylboronic acidPdCl2(PPh3)2PPh3K2CO3Toluene/Ethanol/Water851278
2-Thiopheneboronic acidPdCl2(PPh3)2PPh3K2CO3Toluene/Ethanol/Water851275
Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl boronic acid with an aryl halide.

Materials:

  • 2,2-Difluoro-1,3-benzodioxole-5-boronic acid

  • Aryl or heteroaryl bromide (or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2,2-difluoro-1,3-benzodioxole-5-boronic acid (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the base (2.0-3.0 equiv.).

  • Solvent Addition: Add the degassed solvent system to the flask.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Conclusion

2,2-Difluoro-1,3-benzodioxole-5-boronic acid and its carboxylic acid precursor are versatile and valuable reagents in the synthesis of complex pharmaceutical intermediates, most notably CFTR modulators. The protocols and data presented herein provide a foundation for researchers to effectively utilize these building blocks in their synthetic endeavors. The amide coupling and Suzuki-Miyaura cross-coupling reactions are robust and high-yielding transformations that enable the construction of the intricate molecular architectures required for potent biological activity. Careful optimization of reaction conditions, including the choice of catalyst, base, and solvent, is crucial for achieving high yields and purity of the desired products.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2,2-Difluoro-1,3-benzodioxole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid in palladium-catalyzed cross-coupling reactions. The 2,2-difluoro-1,3-benzodioxole moiety is a valuable building block in medicinal chemistry, often incorporated into molecules to enhance their metabolic stability and pharmacokinetic properties. The Suzuki-Miyaura coupling is the most prominent palladium-catalyzed reaction for this boronic acid, enabling the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl halides.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for synthesizing biaryl and heteroaryl compounds. It involves the reaction of an organoboron compound, such as 2,2-Difluoro-1,3-benzodioxole-5-boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base.[1][2] The general transformation is depicted below:

General Reaction Scheme:

Where Ar = 2,2-Difluoro-1,3-benzodioxole-5-yl, R = Aryl or Heteroaryl, and X = Halide (Cl, Br, I) or Triflate.

The catalytic cycle typically involves three main steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst.

Data Presentation: Summary of Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid with various aryl and heteroaryl halides.

Coupling Partner (R-X)Palladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
4-BromoanisolePd(dppf)Cl₂ (5)-K₂CO₃Dioxane/H₂O1001285-95
2-BromothiophenePd(dppf)Cl₂ (5)-Na₃PO₄Dioxane851670-85
4-BromobenzonitrilePd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene110875-90
3-BromopyridinePd(OAc)₂ (3)SPhos (6)Cs₂CO₃THF/H₂O801865-80
1-Bromo-4-fluorobenzenePd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O901280-90
3-ChloroindazolePd(OAc)₂ (2)SPhos (3)K₃PO₄Dioxane/H₂O10015Modest

Note: Yields are representative and can vary based on the specific substrates and reaction scale. Optimization of reaction conditions is often necessary for achieving the best results.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides

This protocol describes a general method for the coupling of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid with aryl bromides using a common palladium catalyst.

Materials:

  • 2,2-Difluoro-1,3-benzodioxole-5-boronic acid (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 2,2-Difluoro-1,3-benzodioxole-5-boronic acid, the aryl bromide, Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Optimized Procedure for Challenging Couplings with Heteroaryl Halides

For less reactive or sterically hindered heteroaryl halides, a more active catalyst system is often required.

Materials:

  • 2,2-Difluoro-1,3-benzodioxole-5-boronic acid (1.0 equiv)

  • Heteroaryl halide (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene (anhydrous and degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and XPhos to a dry Schlenk flask.

  • Add the 2,2-Difluoro-1,3-benzodioxole-5-boronic acid, the heteroaryl halide, and potassium phosphate.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous and degassed toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by an appropriate analytical technique (TLC, GC-MS, or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the desired product.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Product Reductive\nElimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Catalyst - Base Inert Establish Inert Atmosphere (Ar or N2) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool and Quench (Water/Aqueous Solution) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Product Isolated Product Purify->Product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes: 2,2-Difluoro-1,3-benzodioxole-5-boronic acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2-Difluoro-1,3-benzodioxole-5-boronic acid is a versatile building block of significant interest to researchers in medicinal chemistry and drug development. The 2,2-difluoro-1,3-benzodioxole moiety is a key pharmacophore that can modulate a molecule's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its pharmacokinetic and pharmacodynamic profile.[1][2] Boronic acids are stable, generally non-toxic, and serve as crucial reagents in a variety of powerful cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds.[3][4]

These notes provide detailed protocols and reaction conditions for two primary applications of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid: the Suzuki-Miyaura coupling for C-C bond formation and the Chan-Lam coupling for C-N and C-O bond formation.

1. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organoboron compound with an organic halide or triflate using a palladium catalyst.[5][6] This reaction is highly valued for its mild conditions and exceptional tolerance of various functional groups.[5][6] When using 2,2-Difluoro-1,3-benzodioxole-5-boronic acid, this reaction allows for the direct installation of the difluorobenzodioxole scaffold onto a wide range of aryl or heteroaryl systems, facilitating the synthesis of diverse compound libraries for biological screening.[5]

Key Considerations:

  • Catalyst System: The choice of palladium catalyst and ligand is critical for achieving high yields. Phosphine ligands such as XPhos or SPhos are often effective.[1][7]

  • Base: An inorganic base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is required to facilitate the transmetalation step.[1][8]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, THF) and water is commonly used.[1][8]

  • Inert Atmosphere: As with most palladium-catalyzed reactions, excluding oxygen is crucial to prevent catalyst degradation. This is achieved by performing the reaction under an inert atmosphere of nitrogen or argon.[8]

2. Chan-Lam Oxidative Coupling

The Chan-Lam coupling (also known as the Chan-Evans-Lam coupling) is a copper-catalyzed reaction that forms aryl-heteroatom bonds, specifically aryl ethers and aryl amines.[9][10] It couples a boronic acid with an O-H or N-H containing compound, such as an alcohol, phenol, or amine.[10][11] A key advantage of the Chan-Lam coupling is that it can often be conducted at room temperature and is open to the air, making it a more operationally simple alternative to palladium-catalyzed C-N/C-O coupling reactions like the Buchwald-Hartwig amination.[9][10] This reaction is particularly useful for synthesizing aryl ethers and secondary aryl amines containing the 2,2-difluoro-1,3-benzodioxole motif.

Key Considerations:

  • Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most common catalyst.[10][11]

  • Oxidant: The reaction is an oxidative coupling, and atmospheric oxygen often serves as the terminal oxidant, allowing the reaction to be run in an open flask.[10]

  • Additives: Pyridine or other nitrogen-containing ligands can be used to facilitate the reaction, though many procedures are ligand-free.[9][11]

  • Substrate Scope: A wide range of amines, anilines, amides, carbamates, and alcohols can be used as coupling partners.[10][11]

Data Presentation: Reaction Parameters

The following tables summarize typical conditions for the key reactions. Note that optimal conditions are substrate-dependent and may require screening of catalysts, ligands, bases, and solvents.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
Aryl BromidePd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O10012-2470-95[7]
Aryl Chloride[Pd(cinnamyl)Cl]₂ (1)XPhos (2)K₃PO₄ (2)THF/H₂ORT - 400.5-2>90[1]
Heteroaryl BromidePdCl₂(PPh₃)₂ (5-10)PPh₃ (10-20)K₂CO₃ (2-3)Dioxane/H₂O80-10012-2460-90[5][12]
Aryl TriflatePd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O90-10012-2460-90[8]

Table 2: Representative Conditions for Chan-Lam Coupling

Coupling PartnerCopper Source (equiv.)Additive/LigandBase (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
Primary/Secondary AmineCu(OAc)₂ (1.0)PyridineEt₃N (2.0)CH₂Cl₂RT24-7260-95[9]
AnilineCu(OAc)₂ (1.0)Myristic Acid2,6-Lutidine (2.0)CH₂Cl₂RT24-4865-90[10]
PhenolCu(OAc)₂ (1.0)NoneNoneCH₂Cl₂RT4870-90
N-H HeterocycleCu(OAc)₂ (0.1-1.0)Pyridine (2.0)NoneCH₂Cl₂RT24-7260-93[9]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl/heteroaryl halide with 2,2-Difluoro-1,3-benzodioxole-5-boronic acid.[5][8]

Materials:

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • 2,2-Difluoro-1,3-benzodioxole-5-boronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane or Toluene, and degassed Water; 4:1 mixture)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (e.g., round-bottom flask, condenser) and stirring equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv), 2,2-Difluoro-1,3-benzodioxole-5-boronic acid (1.2 equiv), base (2.0 equiv), palladium catalyst, and ligand.

  • Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.[5]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed organic solvent and water via syringe.[8]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 12-24 hours.[8]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.[1]

  • Extraction: Extract the aqueous layer with the same organic solvent (2 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.[8]

Suzuki_Workflow A Reactant Weighing (Boronic Acid, Halide, Base, Catalyst) B Inert Atmosphere Setup (Evacuate & Backfill with N₂/Ar) A->B C Solvent Addition (Degassed Dioxane/H₂O) B->C D Heating & Stirring (80-100 °C, 12-24h) C->D E Reaction Monitoring (TLC / LC-MS) D->E E->D Incomplete F Work-up (Cool, Dilute, Extract) E->F Reaction Complete G Purification (Column Chromatography) F->G H Final Product G->H Suzuki_Cycle cluster_cycle cluster_reactants Reactants cluster_products Product pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)-X (L)₂ pd0->pd_aryl Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)-Ar' (L)₂ pd_aryl->pd_trans Transmetalation (Ar'-B(OH)₂ + Base) pd_trans->pd0 Reductive Elimination p1 pd_trans->p1 p2 p2->pd0 reactants Ar-X + Ar'-B(OH)₂ products Ar-Ar' ChanLam_Workflow A Reactant Combination (Boronic Acid, Amine, Cu(OAc)₂) B Solvent/Base Addition (CH₂Cl₂, Pyridine) A->B C Stirring at Room Temp (Open to Air, 24-72h) B->C D Reaction Monitoring (TLC / LC-MS) C->D D->C Incomplete E Work-up & Filtration (Dilute, Filter through Celite) D->E Reaction Complete F Purification (Aqueous Wash, Chromatography) E->F G Final Product F->G

References

Synthesis of Novel Compounds Using 2,2-Difluoro-1,3-benzodioxole-5-boronic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-1,3-benzodioxole-5-boronic acid is a versatile building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. The presence of the difluorobenzodioxole moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This reagent is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds and construct complex molecular architectures.

One of the most significant applications of this boronic acid is in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. These small molecules are designed to correct the misfolding and improve the function of the defective CFTR protein, which is the underlying cause of cystic fibrosis (CF). The 2,2-difluoro-1,3-benzodioxole scaffold is a key component of several potent CFTR correctors, including lumacaftor (VX-809).

These application notes provide detailed protocols for the use of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid in Suzuki-Miyaura coupling reactions and highlight its application in the synthesis of CFTR modulators.

Data Presentation: Suzuki-Miyaura Coupling Reaction Parameters

The successful Suzuki-Miyaura coupling of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid with various aryl and heteroaryl halides is highly dependent on the selection of the appropriate catalyst, ligand, base, and solvent system. While specific yields are substrate-dependent, the following table summarizes representative conditions that have proven effective for the coupling of structurally similar fluorinated and functionalized arylboronic acids. Optimization for each specific reaction is recommended.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1002>95
24-ChloroanisolePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)1,4-Dioxane1001892
32-BromopyridinePd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901285
43-Bromo-2-methylpyridinePd(dppf)Cl₂ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (5:1)120 (MW)0.581[1]
55-IodovanillinPd(OAc)₂ (1)-Amberlite IRA-400(OH)H₂O/Ethanol602High
6Aryl ChloridesPd₂(dba)₃ (1)P(t-Bu)₃ (1.5)KF (3)THFRT12Good

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid with Aryl/Heteroaryl Halides

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2,2-Difluoro-1,3-benzodioxole-5-boronic acid (1.2 - 1.5 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF, and may contain water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle (or microwave reactor)

Procedure:

  • To a dry Schlenk flask, add 2,2-Difluoro-1,3-benzodioxole-5-boronic acid, the aryl/heteroaryl halide, the base, and the ligand (if applicable).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the anhydrous solvent via syringe. If a biphasic system is used, add the degassed aqueous component.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. For microwave-assisted reactions, seal the vial and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-60 minutes).

  • Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the reaction mixture is homogeneous, dilute it with an organic solvent (e.g., ethyl acetate) and wash with water and brine. If a solid precipitates, it may be the product, which can be isolated by filtration.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Protocol 2: Synthesis of a Key Intermediate for a CFTR Modulator via Suzuki-Miyaura Coupling

This protocol describes the synthesis of tert-butyl 3-(3-methylpyridin-2-yl)benzoate, a key intermediate in the synthesis of the CFTR modulator lumacaftor. This exemplifies the application of Suzuki-Miyaura coupling in the construction of complex drug molecules containing moieties structurally related to those derived from 2,2-Difluoro-1,3-benzodioxole-5-boronic acid.[2]

Materials:

  • 2-Bromo-3-methylpyridine (1.0 equivalent)

  • 3-(tert-Butoxycarbonyl)phenylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine 2-bromo-3-methylpyridine, 3-(tert-butoxycarbonyl)phenylboronic acid, and potassium carbonate.

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the mixture to 90 °C and stir for 12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain tert-butyl 3-(3-methylpyridin-2-yl)benzoate.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X R-X R-X R-X->Oxidative_Addition Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L2)-Ar' Transmetalation->Ar-Pd(II)-Ar' Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Transmetalation Base Base Base->Transmetalation Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Boronic Acid, Aryl Halide, Base, Ligand start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Anhydrous Solvent catalyst->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Pure Product purification->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Caption: Simplified signaling pathway showing the effect of CFTR correctors.

References

Application Notes and Protocols for the Scale-up Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-1,3-benzodioxole-5-boronic acid and its derivatives are pivotal building blocks in modern medicinal chemistry. The strategic incorporation of the 2,2-difluoro-1,3-benzodioxole moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This structural motif is a key component in advanced therapeutics, most notably in correctors of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, such as Lumacaftor and Tezacaftor, which are used in the treatment of cystic fibrosis.[1][2][3]

These application notes provide a comprehensive overview of the synthetic considerations for the scale-up production of 2,2-difluoro-1,3-benzodioxole-5-boronic acid. Detailed protocols for the key synthetic transformations, safety considerations for large-scale operations, and an overview of the relevant biological pathways are presented.

Synthetic Workflow Overview

The overall synthetic strategy for 2,2-difluoro-1,3-benzodioxole-5-boronic acid involves a two-stage process. The first stage focuses on the construction of the 2,2-difluoro-1,3-benzodioxole core, typically via a halogen exchange reaction. The second stage involves the introduction of the boronic acid functionality at the 5-position of the benzodioxole ring system, commonly achieved through a lithiation-borylation sequence.

G cluster_0 Stage 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole cluster_1 Stage 2: Borylation Catechol Catechol 2,2-Dichloro-1,3-benzodioxole 2,2-Dichloro-1,3-benzodioxole Catechol->2,2-Dichloro-1,3-benzodioxole Chlorination 2,2-Difluoro-1,3-benzodioxole 2,2-Difluoro-1,3-benzodioxole 2,2-Dichloro-1,3-benzodioxole->2,2-Difluoro-1,3-benzodioxole Halogen Exchange 1,2-Methylenedioxybenzene 1,2-Methylenedioxybenzene 1,2-Methylenedioxybenzene->2,2-Dichloro-1,3-benzodioxole Photochlorination Lithiation Lithiation 2,2-Difluoro-1,3-benzodioxole->Lithiation n-BuLi Borylation Borylation Lithiation->Borylation B(OiPr)3 2,2-Difluoro-1,3-benzodioxole-5-boronic acid 2,2-Difluoro-1,3-benzodioxole-5-boronic acid Borylation->2,2-Difluoro-1,3-benzodioxole-5-boronic acid Acidic Workup

Caption: Overall synthetic workflow.

Stage 1: Scale-up Synthesis of 2,2-Difluoro-1,3-benzodioxole

The industrial production of 2,2-difluoro-1,3-benzodioxole is most commonly achieved through a halogen exchange reaction from its dichloro-analogue.

Protocol 1: Synthesis of 2,2-Dichloro-1,3-benzodioxole

This precursor can be synthesized from catechol or by photochlorination of 1,2-methylenedioxybenzene. The latter is often preferred for larger scale operations.

Materials:

  • 1,2-Methylenedioxybenzene

  • Gaseous Chlorine

  • Chlorinated hydrocarbon solvent (e.g., Dichloromethane)

  • Organic phosphate catalyst (e.g., Tributyl phosphate)

  • Radical initiator (e.g., UV light, Benzoyl peroxide, or AIBN)[4][5]

Procedure:

  • In a suitable reactor equipped for photochemical reactions, dissolve 1,2-methylenedioxybenzene and a catalytic amount of an organic phosphate in the chlorinated solvent.

  • Add the radical initiator.

  • Purge the system with an inert gas, such as nitrogen.

  • While irradiating with UV light, bubble gaseous chlorine through the solution at a controlled rate.

  • Monitor the reaction progress by Gas Chromatography (GC).

  • Upon completion, purge the system with nitrogen to remove excess chlorine and hydrogen chloride.

  • The crude 2,2-dichloro-1,3-benzodioxole solution can be used directly in the next step or purified by distillation.

Protocol 2: Halogen Exchange to 2,2-Difluoro-1,3-benzodioxole

Materials:

  • 2,2-Dichloro-1,3-benzodioxole

  • Anhydrous Potassium Fluoride (KF)

  • Catalyst: Potassium Hydrogen Fluoride (KHF2)

  • Solvent: Sulfolane (tetramethylene sulfone) or Acetonitrile

Scale-up Considerations:

  • The use of spray-dried KF is recommended for high reactivity.

  • Sulfolane is an effective polar aprotic solvent for this reaction but requires high temperatures for removal. Acetonitrile is a viable alternative with a lower boiling point.

  • The catalyst, KHF2, can be generated in situ from KF and trace amounts of water or a strong acid, but direct addition allows for better control.[6]

Procedure:

  • In a large, appropriately rated reactor, charge anhydrous potassium fluoride and potassium hydrogen fluoride.

  • Add the solvent (Sulfolane or Acetonitrile).

  • Heat the mixture with vigorous stirring to ensure a good suspension of the salts.

  • Add the 2,2-dichloro-1,3-benzodioxole to the heated suspension.

  • Heat the reaction mixture to 140-200°C and maintain with stirring. The reaction progress should be monitored by GC.

  • After completion (typically 8-12 hours), cool the reaction mixture.

  • If using Sulfolane, add a large volume of water to dissolve the salts and the solvent. The organic product will separate.

  • Separate the organic layer.

  • Purify the crude 2,2-difluoro-1,3-benzodioxole by distillation.

ParameterValue/RangeReference
Precursor 2,2-dichloro-1,3-benzodioxole[6][7]
Fluorinating Agent Potassium Fluoride (KF)[6][7]
Catalyst Potassium Hydrogen Fluoride (KHF2)[6][7]
Solvent Sulfolane or Acetonitrile[6]
Temperature 100 - 200 °C[6]
Typical Yield 83%[6]

Stage 2: Scale-up Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid

The introduction of the boronic acid functionality is typically achieved via a directed ortho-metalation (lithiation) followed by quenching with a boron electrophile.

Protocol 3: Lithiation-Borylation of 2,2-Difluoro-1,3-benzodioxole

Materials:

  • 2,2-Difluoro-1,3-benzodioxole

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate (B(OiPr)3)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution

Scale-up and Safety Considerations:

  • n-Butyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture.[8][9][10] All transfers must be conducted under an inert atmosphere (nitrogen or argon) using appropriate techniques (e.g., cannula transfer).[11][12] Ensure fire-extinguishing media for metal fires (e.g., Class D extinguisher, dry sand) is readily available.

  • The reaction is highly exothermic and requires strict temperature control, especially during the addition of n-BuLi. A robust cooling system is essential for scale-up.

  • Triisopropyl borate is a flammable liquid and moisture-sensitive.[13][14][15][16][17] Handle under an inert atmosphere.

  • The quench with acidic water is also exothermic and should be performed carefully with adequate cooling.

Procedure:

  • Under a strict inert atmosphere, charge a reactor with anhydrous THF and 2,2-difluoro-1,3-benzodioxole.

  • Cool the solution to -78°C using a suitable cooling bath (e.g., dry ice/acetone).

  • Slowly add n-butyllithium solution dropwise, maintaining the internal temperature below -70°C.

  • Stir the mixture at -78°C for 1-2 hours to ensure complete lithiation.

  • Slowly add triisopropyl borate dropwise, again maintaining the temperature below -70°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of an aqueous solution of hydrochloric acid, ensuring the temperature is controlled.

  • Stir the biphasic mixture vigorously for at least one hour to ensure complete hydrolysis of the borate ester.

  • Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • The crude product can be purified by crystallization or column chromatography.

ParameterReagent/ConditionKey Considerations
Starting Material 2,2-Difluoro-1,3-benzodioxoleEnsure dryness
Lithiation Agent n-Butyllithium (n-BuLi)Pyrophoric, handle under inert gas, strict temperature control
Borylating Agent Triisopropyl borate (B(OiPr)3)Moisture sensitive, flammable
Solvent Anhydrous THFMust be dry
Temperature -78°C for lithiation and borylationCritical for selectivity and safety
Workup Aqueous HClExothermic, controlled addition

Biological Context: Targeting the CFTR Protein

Derivatives of 2,2-difluoro-1,3-benzodioxole-5-boronic acid are integral to the synthesis of CFTR modulators. In many individuals with cystic fibrosis, the F508del mutation leads to a misfolded and non-functional CFTR protein that is prematurely degraded.[2][4] CFTR correctors, like Lumacaftor and Tezacaftor, act as chaperones to aid in the proper folding of the F508del-CFTR protein, allowing it to be trafficked to the cell surface.[2][3][7]

CFTR_Pathway cluster_F508del F508del Mutation cluster_Correction CFTR Corrector Action CFTR Gene CFTR Gene Misfolded CFTR Protein Misfolded CFTR Protein CFTR Gene->Misfolded CFTR Protein Premature Degradation Premature Degradation Misfolded CFTR Protein->Premature Degradation Correctly Folded CFTR Correctly Folded CFTR Misfolded CFTR Protein->Correctly Folded CFTR Chaperone Action No Functional CFTR at Cell Surface No Functional CFTR at Cell Surface Premature Degradation->No Functional CFTR at Cell Surface CFTR Corrector (e.g., Lumacaftor) CFTR Corrector (e.g., Lumacaftor) CFTR Corrector (e.g., Lumacaftor)->Correctly Folded CFTR Trafficking to Cell Surface Trafficking to Cell Surface Correctly Folded CFTR->Trafficking to Cell Surface Functional CFTR at Cell Surface Functional CFTR at Cell Surface Trafficking to Cell Surface->Functional CFTR at Cell Surface

Caption: Action of CFTR correctors.

Concluding Remarks

The scale-up synthesis of 2,2-difluoro-1,3-benzodioxole-5-boronic acid requires careful consideration of reaction conditions and stringent safety protocols, particularly for the halogen exchange and lithiation-borylation steps. The procedures outlined in these application notes provide a robust framework for the large-scale production of this valuable building block. Adherence to these protocols and safety guidelines is paramount to ensure a safe and efficient synthesis, enabling the continued development of innovative therapeutics that utilize this important chemical scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2,2-Difluoro-benzodioxole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to optimize the yield of Suzuki coupling reactions involving 2,2-Difluoro-benzodioxole-5-boronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of 2,2-Difluoro-benzodioxole-5-boronic acid, offering potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Low to No Yield Inactive Catalyst: The active Pd(0) species has not been generated or has been deactivated.• If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure conditions are suitable for its reduction to Pd(0). • Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. • Ensure rigorous degassing of solvents and reagents to prevent oxidation of the catalyst.
Inefficient Transmetalation: The boronic acid is not sufficiently activated.• Use a stronger or more appropriate base to promote the formation of the active boronate species. Finely powdered K₃PO₄ or Cs₂CO₃ are often effective. • The addition of a small amount of water to solvents like dioxane or THF can improve the solubility of inorganic bases and facilitate boronate formation.
Protodeboronation: The C-B bond of the boronic acid is cleaved, replacing the boronic acid group with a hydrogen atom. This is common with electron-deficient boronic acids.• Use milder bases such as KF or K₂CO₃. • Employ strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) for highly sensitive substrates. • Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt, which are more resistant to protodeboronation.
Formation of Homocoupled Byproduct Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid.• Thoroughly degas all solvents and reagents before use. • Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
Pd(II) Species in the Reaction Mixture: If a Pd(II) precatalyst is used, its reduction to Pd(0) may be incomplete, leading to homocoupling.• Ensure complete reduction of the Pd(II) precatalyst. • Using a pre-formed Pd(0) catalyst can mitigate this issue.
Poor Solubility of Reagents Inappropriate Solvent System: The chosen solvent may not effectively dissolve all reaction components, particularly the base.• For inorganic bases like K₃PO₄, a mixture of an organic solvent and water (e.g., 10:1 dioxane:water) can improve solubility.[1] • Consider solvent systems like toluene/ethanol/water for certain substrate combinations.
Difficulty with Aryl Chlorides Less Reactive Aryl Halide: Aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki couplings.• Employ more active, electron-rich, and bulky ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos). • Use harsher reaction conditions, such as higher temperatures (typically 100-120 °C).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yields when using 2,2-Difluoro-benzodioxole-5-boronic acid in Suzuki couplings?

A1: Low yields with this electron-deficient boronic acid are often due to two main factors:

  • Protodeboronation: The electron-withdrawing nature of the difluorobenzodioxole ring makes the boronic acid susceptible to cleavage of the carbon-boron bond under basic conditions, leading to the formation of 1,1-difluoro-1,3-benzodioxole as a byproduct.[2]

  • Inefficient Transmetalation: The transmetalation step of the Suzuki catalytic cycle can be slow for electron-deficient boronic acids. This requires careful optimization of the base and reaction conditions to facilitate the transfer of the organic group to the palladium catalyst.

Q2: Which palladium catalysts and ligands are recommended for coupling with 2,2-Difluoro-benzodioxole-5-boronic acid?

A2: For electron-deficient boronic acids, catalyst systems that promote rapid oxidative addition and facilitate transmetalation are essential. Buchwald-type ligands, known for their electron-richness and bulk, are highly effective.

Catalyst SystemLigand TypeKey AdvantagesTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.1-2
PdCl₂(dppf)Diphosphine complexGood for a range of substrates and relatively air-stable.2-3
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available and well-understood.2-5

Q3: How can I minimize the protodeboronation of 2,2-Difluoro-benzodioxole-5-boronic acid?

A3: To minimize protodeboronation, consider the following strategies:

  • Use Milder Bases: Strong bases can accelerate protodeboronation. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often a better choice than hydroxides.[2]

  • Anhydrous Conditions: For particularly sensitive substrates, rigorously excluding water from the reaction can suppress this side reaction.

  • Protect the Boronic Acid: Converting the boronic acid to a more stable form, such as a pinacol ester or a trifluoroborate salt, can provide a slow release of the active boronic acid during the reaction, keeping its concentration low and minimizing decomposition.[2]

Q4: What is the recommended way to store 2,2-Difluoro-benzodioxole-5-boronic acid?

A4: To ensure its stability, 2,2-Difluoro-benzodioxole-5-boronic acid should be stored in a tightly sealed container in a dry, well-ventilated area. For long-term storage, refrigeration at temperatures below 4°C (39°F) is recommended, preferably under an inert atmosphere like nitrogen or argon to prevent degradation.[2]

Q5: What are the signs of degradation of my 2,2-Difluoro-benzodioxole-5-boronic acid?

A5: The most reliable way to assess the purity of your boronic acid is through analytical methods like NMR spectroscopy. The presence of signals corresponding to 1,1-difluoro-1,3-benzodioxole would indicate that protodeboronation has occurred. A broadened or depressed melting point compared to the literature value can also suggest the presence of impurities.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with an Aryl Bromide

This protocol provides a starting point and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • 2,2-Difluoro-benzodioxole-5-boronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 10:1)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, 2,2-Difluoro-benzodioxole-5-boronic acid, and the finely powdered base.

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Conversion of Boronic Acid to its Pinacol Ester

This protocol is for preparing the more stable pinacol ester derivative to mitigate protodeboronation.

Materials:

  • 2,2-Difluoro-benzodioxole-5-boronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous solvent (e.g., Toluene or THF)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve the 2,2-Difluoro-benzodioxole-5-boronic acid and pinacol in the anhydrous solvent.

  • Heat the mixture to reflux and collect the water that azeotropes off.

  • Continue heating until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki coupling reaction without further purification.

Visualizations

G Troubleshooting Low Yield in Suzuki Coupling cluster_start Troubleshooting Low Yield in Suzuki Coupling cluster_check Troubleshooting Low Yield in Suzuki Coupling cluster_solutions Troubleshooting Low Yield in Suzuki Coupling cluster_outcome Troubleshooting Low Yield in Suzuki Coupling Start Low or No Product Formation Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Check_Catalyst Assess Catalyst and Ligand Activity Check_Reagents->Check_Catalyst No Issue Sol_Reagents Use fresh, pure reagents. Confirm stoichiometry (1.2-1.5 eq. boronic acid). Check_Reagents->Sol_Reagents Issue Found Check_Conditions Evaluate Reaction Conditions Check_Catalyst->Check_Conditions No Issue Sol_Catalyst Use fresh catalyst/ligand. Ensure anaerobic conditions. Switch to a more active catalyst system (e.g., Buchwald). Check_Catalyst->Sol_Catalyst Issue Found Sol_Conditions Optimize base (K3PO4, Cs2CO3). Adjust solvent system (e.g., Dioxane/H2O). Increase temperature. Check_Conditions->Sol_Conditions Optimization Needed Sol_Protodeboronation Address Protodeboronation: - Use milder base (KF). - Use boronic ester/trifluoroborate. - Ensure anhydrous conditions. Check_Conditions->Sol_Protodeboronation Side Reaction Suspected Success Improved Yield Sol_Reagents->Success Sol_Catalyst->Success Sol_Conditions->Success Sol_Protodeboronation->Success

Caption: Troubleshooting workflow for low yield.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Halide R-Pd(II)-X L_n (Palladium(II) Complex) OxAdd->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation PdII_Biaryl R-Pd(II)-Ar L_n Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product R-Ar (Biaryl Product) RedElim->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (R-B(OH)2) Boronate [R-B(OH)3]⁻ BoronicAcid->Boronate Base Base (e.g., K3PO4) Base->Boronate Boronate->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle.

Parameter_Relationships Key Parameter Interdependencies cluster_inputs Reaction Components cluster_outcomes Reaction Outcomes Catalyst Catalyst/Ligand Yield Yield Catalyst->Yield Impacts Rate Reaction Rate Catalyst->Rate Influences Base Base Base->Yield Crucial For Side_Reactions Side Reactions (Protodeboronation, Homocoupling) Base->Side_Reactions Can Promote Base->Rate Activates Boronic Acid Solvent Solvent Solvent->Rate Affects Solubility Temperature Temperature Temperature->Side_Reactions Can Increase Temperature->Rate Increases Side_Reactions->Yield Reduces Rate->Yield Directly Affects

Caption: Interplay of key reaction parameters.

References

Common side reactions with 2,2-Difluoro-benzodioxole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Difluoro-benzodioxole-5-boronic acid. The focus is on identifying and mitigating common side reactions encountered during its use, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using 2,2-Difluoro-benzodioxole-5-boronic acid?

A1: The two most prevalent side reactions are protodeboronation and homocoupling. The electron-withdrawing nature of the difluorobenzodioxole ring makes the boronic acid susceptible to these pathways, potentially leading to reduced yields of the desired cross-coupled product and complicating purification.

Q2: What is protodeboronation and why is it a concern with this reagent?

A2: Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This reaction converts the boronic acid back to 2,2-difluoro-1,3-benzodioxole, an inert byproduct in the coupling reaction. This side reaction is often catalyzed by the basic conditions required for the Suzuki-Miyaura coupling and is more pronounced with electron-deficient boronic acids like 2,2-Difluoro-benzodioxole-5-boronic acid.

Q3: What is homocoupling and under what conditions does it occur?

A3: Homocoupling is the palladium-catalyzed reaction of two molecules of the boronic acid to form a symmetrical biaryl, in this case, 2,2,2',2'-tetrafluoro-5,5'-bi(benzo[d][1][2]dioxole). This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle. It can also occur if the palladium(II) precatalyst is not efficiently reduced to the active palladium(0) species.

Q4: How should 2,2-Difluoro-benzodioxole-5-boronic acid be stored to maintain its integrity?

A4: To minimize degradation, 2,2-Difluoro-benzodioxole-5-boronic acid should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Refrigeration is recommended for long-term storage to slow down potential decomposition pathways.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using 2,2-Difluoro-benzodioxole-5-boronic acid in cross-coupling reactions.

Problem Potential Cause Recommended Solution
Low yield of the desired cross-coupled product Protodeboronation: The boronic acid is decomposing before it can react.• Use a milder base (e.g., K₃PO₄, Cs₂CO₃) instead of strong bases like NaOH or KOH.• Use a higher ratio of the boronic acid to the coupling partner (e.g., 1.5 to 2 equivalents).• Employ a phase-transfer catalyst to facilitate the reaction at a lower temperature.• Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the reaction.
Homocoupling: The boronic acid is reacting with itself.• Ensure the reaction is performed under strictly anaerobic conditions. Degas all solvents and reagents thoroughly.• Use a pre-activated palladium(0) catalyst or ensure that the reduction of the Pd(II) precatalyst to Pd(0) is efficient.• Add the boronic acid slowly to the reaction mixture to keep its concentration low.
Inactive Catalyst: The palladium catalyst is not effectively facilitating the reaction.• Use a fresh, high-quality palladium catalyst and phosphine ligand.• For challenging couplings, consider using more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos).
Presence of significant amounts of 2,2-difluoro-1,3-benzodioxole in the product mixture Extensive Protodeboronation • In addition to the solutions for low yield, consider lowering the reaction temperature and shortening the reaction time. Monitor the reaction closely to stop it once the starting material is consumed.
Formation of a significant amount of symmetrical biaryl byproduct Extensive Homocoupling • Rigorously exclude oxygen from the reaction setup. Use freeze-pump-thaw cycles for degassing solvents if necessary.• A slight excess of the aryl halide can sometimes suppress the homocoupling of the boronic acid.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • 2,2-Difluoro-benzodioxole-5-boronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dry reaction flask, add the aryl halide, 2,2-Difluoro-benzodioxole-5-boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent to the flask via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the intended Suzuki-Miyaura coupling and the common side reactions.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Aryl_Halide Aryl Halide Ox_Add Oxidative Addition Aryl_Halide->Ox_Add Boronic_Acid 2,2-Difluoro-benzodioxole-5-boronic acid Transmetalation Boronic_Acid->Transmetalation Pd0 Pd(0) Catalyst Pd0->Ox_Add Base Base Base->Transmetalation Product Cross-Coupled Product Ox_Add->Transmetalation Transmetalation Red_Elim Transmetalation->Red_Elim Reductive Elimination Red_Elim->Pd0 Red_Elim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_protodeboronation Protodeboronation cluster_homocoupling Homocoupling Boronic_Acid 2,2-Difluoro-benzodioxole-5-boronic acid Protodeboronation_Product 2,2-Difluoro-1,3-benzodioxole Boronic_Acid->Protodeboronation_Product C-B Cleavage Homocoupling_Product Symmetrical Biaryl Boronic_Acid->Homocoupling_Product Dimerization Base_H2O Base / H₂O Base_H2O->Protodeboronation_Product Pd_O2 Pd Catalyst / O₂ Pd_O2->Homocoupling_Product

Caption: The two major side reactions: protodeboronation and homocoupling.

References

Technical Support Center: Purification of 2,2-Difluoro-benzodioxole-5-boronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Difluoro-benzodioxole-5-boronic acid and its reaction products, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of reaction products derived from 2,2-Difluoro-benzodioxole-5-boronic acid.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Product After Purification 1. Protodeboronation: The C-B bond of the boronic acid is cleaved, replacing it with a C-H bond, especially under basic conditions.[1] 2. Incomplete Reaction: The Suzuki coupling reaction did not go to completion. 3. Product Loss During Work-up/Purification: The product may be partially soluble in the aqueous phase or lost during chromatography.1. Use milder bases (e.g., K₃PO₄, Cs₂CO₃) and minimize reaction time. Consider using the boronic ester form for increased stability.[1] 2. Monitor the reaction progress by TLC or LC-MS to ensure completion before work-up.[2] 3. During aqueous work-up, thoroughly extract the aqueous layer with a suitable organic solvent. Optimize column chromatography conditions to ensure good separation and recovery.[2][3]
Presence of Homocoupled Byproduct (Biaryl of 2,2-Difluoro-benzodioxole) 1. Oxidative Homocoupling: Palladium(II) species in the reaction mixture can promote the coupling of two boronic acid molecules.[1] 2. Reaction Conditions: High temperatures and certain bases can favor homocoupling.1. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidation. Use a Pd(0) catalyst source directly or ensure complete reduction of a Pd(II) precatalyst.[1] 2. Optimize reaction temperature and base. Meticulous column chromatography with a shallow solvent gradient is often effective for separation.[3]
Unreacted 2,2-Difluoro-benzodioxole-5-boronic Acid in the Final Product 1. Excess Boronic Acid Used: A stoichiometric excess of the boronic acid is common in Suzuki couplings. 2. Inefficient Removal During Work-up: Standard aqueous washes may not completely remove the unreacted boronic acid.1. Perform a basic aqueous wash (e.g., with 1M NaOH or K₂CO₃). The acidic boronic acid will be converted to its water-soluble boronate salt and partition into the aqueous layer.[4] 2. If the product is stable to acidic conditions, an acidic wash can also be effective.
Product is an Oil and Fails to Crystallize 1. Presence of Impurities: Residual solvents or byproducts can inhibit crystallization. 2. Intrinsic Property: The purified product may be an oil at room temperature.1. Attempt further purification by column chromatography. Ensure all solvent is removed under high vacuum. 2. If the product is inherently an oil, purification by chromatography is the most suitable method.
Difficulty in Separating Product from Starting Aryl Halide 1. Similar Polarity: The product and the starting aryl halide may have very similar polarities. 2. Incomplete Reaction: A significant amount of starting material remains.1. Meticulously optimize the solvent system for column chromatography using TLC. A shallow gradient elution is recommended.[3] 2. Re-evaluate the reaction conditions to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when using 2,2-Difluoro-benzodioxole-5-boronic acid in Suzuki coupling reactions?

A1: Common impurities include unreacted 2,2-Difluoro-benzodioxole-5-boronic acid, the homocoupled biaryl byproduct, and residual palladium catalyst. Depending on the reaction conditions, protodeboronation of the starting material can also occur, leading to the formation of 2,2-difluoro-1,3-benzodioxole.[1]

Q2: What is the recommended first step in the purification process after a Suzuki coupling reaction?

A2: The initial step should be a standard aqueous work-up. This typically involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing with water or brine to remove the bulk of inorganic salts and water-soluble impurities.[2][3]

Q3: How can I effectively remove residual palladium catalyst from my product?

A3: For many applications, filtration of the reaction mixture through a pad of celite can remove heterogeneous palladium catalysts. For homogeneous catalysts, specialized metal scavengers (functionalized silica or polymers) can be used to bind the palladium, which is then removed by filtration.

Q4: Is recrystallization a viable purification method for products derived from 2,2-Difluoro-benzodioxole-5-boronic acid?

A4: Recrystallization can be a highly effective purification technique if the desired product is a solid with suitable solubility properties. The choice of solvent is critical and must be determined empirically. Common solvent systems for biaryl compounds include hexanes/ethyl acetate, toluene, or ethanol/water mixtures.

Q5: What are the best practices for storing 2,2-Difluoro-benzodioxole-5-boronic acid to prevent degradation?

A5: 2,2-Difluoro-benzodioxole-5-boronic acid should be stored in a cool, dry place under an inert atmosphere to minimize degradation, such as protodeboronation.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling and Work-up

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2,2-Difluoro-benzodioxole-5-boronic acid with an aryl halide.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2,2-Difluoro-benzodioxole-5-boronic acid (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, toluene/water) via syringe.[1]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Separate the organic layer.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[3]

Purification by Column Chromatography
  • Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, gradually increasing the polarity, is often effective for separating the product from impurities.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Acid-Base Extraction for Removal of Unreacted Boronic Acid
  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel and wash with a 1M aqueous solution of NaOH or K₂CO₃.

  • Shake the funnel vigorously and allow the layers to separate. The boronic acid will be deprotonated to its boronate salt and dissolve in the aqueous layer.

  • Separate the organic layer.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate to obtain the product, now free of the boronic acid impurity.

Visualizations

G General Suzuki Coupling & Purification Workflow reagents Combine Aryl Halide, 2,2-Difluoro-benzodioxole-5-boronic acid, Catalyst, & Base solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Work-up (Organic Solvent & Water/Brine) reaction->workup dry Dry Organic Layer (e.g., Na2SO4) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (Column Chromatography or Recrystallization) concentrate->purify product Pure Product purify->product

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction and subsequent purification.

G Troubleshooting Purification Issues start Crude Product Contains Multiple Spots on TLC q1 Is one spot the homocoupled byproduct? start->q1 a1_yes Optimize chromatography with a shallow gradient. Consider reaction condition optimization to minimize formation. q1->a1_yes Yes q2 Is unreacted boronic acid present? q1->q2 No end_purify Purify by column chromatography. a1_yes->end_purify a1_no Proceed to next check. a2_yes Perform an acid-base extraction with aqueous base (e.g., 1M NaOH). q2->a2_yes Yes a2_no Impurity is likely other reaction byproducts. q2->a2_no No a2_yes->end_purify a2_no->end_purify

Caption: Decision tree for troubleshooting common purification challenges.

References

Troubleshooting failed reactions involving 2,2-Difluoro-benzodioxole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for reactions involving 2,2-Difluoro-benzodioxole-5-boronic acid. This versatile reagent is a key building block in the synthesis of various compounds, notably in the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with 2,2-Difluoro-benzodioxole-5-boronic acid is failing or giving low yields. What are the common causes?

A1: Failed or low-yielding Suzuki-Miyaura couplings involving 2,2-Difluoro-benzodioxole-5-boronic acid can stem from several factors. As an electron-deficient boronic acid, its reactivity can be influenced by the choice of catalyst, base, and reaction conditions. Key areas to investigate include:

  • Catalyst and Ligand: The selection of the palladium catalyst and associated ligand is critical. Electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), are often effective for coupling electron-deficient boronic acids.

  • Base Selection: The choice of base is crucial for the transmetalation step. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).

  • Solvent System: The reaction's solvent system must be anhydrous and thoroughly degassed to prevent catalyst deactivation and unwanted side reactions. Common solvent systems include mixtures of dioxane/water or THF/water.

  • Reaction Temperature: Insufficient temperature can lead to slow reaction rates. Increasing the temperature may be necessary to drive the reaction to completion.

  • Protodeboronation: Boronic acids, especially electron-deficient ones, can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This can be minimized by using anhydrous conditions and carefully selecting the base and solvent.

Q2: What are the typical signs of protodeboronation, and how can I minimize it?

A2: The primary sign of protodeboronation is the formation of 2,2-difluoro-1,3-benzodioxole as a byproduct, which can be identified by GC-MS or NMR analysis of the crude reaction mixture. To minimize this side reaction:

  • Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.

  • Degas Thoroughly: Remove all dissolved oxygen from the reaction mixture by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.

  • Optimize the Base: Use a non-aqueous base or a base that generates minimal water upon reaction. Potassium fluoride (KF) can sometimes be a good alternative.

  • Use Boronic Esters: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.

Q3: I am observing the formation of homocoupled byproducts. How can I avoid this?

A3: Homocoupling of the boronic acid (forming a symmetrical biaryl) is a common side reaction, often promoted by the presence of oxygen. To prevent this:

  • Rigorous Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire reaction setup and duration.

  • High-Quality Palladium Catalyst: Use a fresh, high-quality palladium catalyst. Decomposed or lower-quality catalysts can sometimes favor homocoupling.

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants. An excess of the boronic acid can sometimes lead to increased homocoupling.

Q4: What are the recommended storage and handling conditions for 2,2-Difluoro-benzodioxole-5-boronic acid?

A4: To ensure its stability and reactivity, 2,2-Difluoro-benzodioxole-5-boronic acid should be stored in an inert atmosphere, typically under argon or nitrogen, at a refrigerated temperature of 2-8°C. It is a solid that should be handled in a well-ventilated area, and appropriate personal protective equipment should be worn.

Troubleshooting Failed Reactions: A Step-by-Step Guide

If you are experiencing a failed reaction, follow this logical troubleshooting workflow:

Troubleshooting_Workflow Troubleshooting Failed Suzuki Coupling cluster_optimization Optimization Strategies start Low or No Product Formation check_reagents Verify Reagent Purity and Integrity (Boronic Acid, Aryl Halide, Catalyst, Base) start->check_reagents check_conditions Review Reaction Conditions (Anhydrous, Degassed, Temperature) check_reagents->check_conditions Reagents OK side_products Analyze for Side Products (Protodeboronation, Homocoupling) check_conditions->side_products Conditions Correct optimization Systematic Optimization side_products->optimization Side Products Identified change_catalyst Screen Different Catalysts/Ligands (e.g., Buchwald Ligands) optimization->change_catalyst change_base Vary the Base (e.g., K3PO4, Cs2CO3, KF) optimization->change_base change_solvent Modify Solvent System (e.g., Dioxane/H2O, Toluene, DMF) optimization->change_solvent change_temp Adjust Reaction Temperature optimization->change_temp end Successful Reaction change_catalyst->end Success change_base->end Success change_solvent->end Success change_temp->end Success

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.

Quantitative Data Summary

The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings involving aryl boronic acids with structural similarities to 2,2-Difluoro-benzodioxole-5-boronic acid, providing a baseline for optimization.

Aryl Halide Partner (Example)Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001285-95
2-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)1,4-Dioxane1101675-85
4-ChlorotoluenePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.5)t-BuOH/H₂O (5:1)1002460-70

Key Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of 2,2-Difluoro-benzodioxole-5-boronic acid with an aryl bromide. Optimization may be required for specific substrates.

Materials:

  • 2,2-Difluoro-benzodioxole-5-boronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add the aryl bromide, 2,2-Difluoro-benzodioxole-5-boronic acid, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental_Workflow General Suzuki-Miyaura Coupling Workflow reagents Combine Reagents (Boronic Acid, Aryl Halide, Base) inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Reaction Workup (Quench, Extract, Wash, Dry) monitoring->workup Reaction Complete purification Purify Product (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A streamlined workflow for a typical Suzuki-Miyaura coupling experiment.

Signaling Pathway Context: CFTR Modulation

The 2,2-difluoro-1,3-benzodioxole moiety is a key component of several approved drugs that modulate the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Mutations in the CFTR gene cause cystic fibrosis. These drugs, known as CFTR modulators, can act as "correctors" or "potentiators".

  • CFTR Correctors (e.g., Lumacaftor, Tezacaftor) help to correct the misfolding of the CFTR protein, allowing more of it to reach the cell surface.

  • CFTR Potentiators (e.g., Ivacaftor) enhance the opening probability of the CFTR channel at the cell surface, allowing for increased chloride ion transport.

The diagram below illustrates the general mechanism of action for these CFTR modulators.

CFTR_Modulation_Pathway Mechanism of Action of CFTR Modulators cluster_protein_processing Protein Synthesis and Trafficking synthesis CFTR Gene Transcription and Translation folding Protein Folding (Endoplasmic Reticulum) synthesis->folding mutated_folding Misfolded CFTR Protein (due to mutation, e.g., F508del) folding->mutated_folding Mutation trafficking Trafficking to Cell Membrane cell_surface_cftr CFTR at Cell Surface trafficking->cell_surface_cftr degradation Proteasomal Degradation mutated_folding->degradation corrector CFTR Corrector (e.g., Lumacaftor, Tezacaftor) mutated_folding->corrector rescued_folding Corrected Folding corrector->rescued_folding rescued_folding->trafficking potentiator CFTR Potentiator (e.g., Ivacaftor) cell_surface_cftr->potentiator channel_opening Increased Channel Opening potentiator->channel_opening ion_transport Enhanced Chloride Ion Transport channel_opening->ion_transport

Caption: The role of CFTR correctors and potentiators in rescuing mutant CFTR protein function.

Improving the stability of 2,2-Difluoro-benzodioxole-5-boronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2,2-Difluoro-1,3-benzodioxole-5-boronic acid in solution?

A1: The two main degradation pathways for this electron-deficient arylboronic acid are:

  • Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source (like water or alcohols), replacing the boronic acid group with a hydrogen atom to form 2,2-difluoro-1,3-benzodioxole. This reaction is highly dependent on pH.[1][2]

  • Oxidative Degradation: Like other boronic acids, it is susceptible to oxidation, especially in the presence of reactive oxygen species (ROS) such as hydrogen peroxide, which converts the boronic acid to the corresponding phenol.[3][4]

Q2: How does pH affect the stability of the solution?

A2: The stability of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid is significantly influenced by pH. Electron-deficient arylboronic acids can exhibit complex pH-rate profiles for protodeboronation.[1] Generally, degradation can be accelerated under both strongly acidic and strongly basic aqueous conditions. For many arylboronic acids, a V-shaped pH-rate profile is observed, with the highest stability often found in the neutral to slightly acidic range. It is crucial to determine the optimal pH for your specific application empirically.

Q3: What are the recommended storage and handling conditions for the solid compound and its solutions?

A3:

  • Solid: The solid compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon) at refrigerated temperatures (2-8°C).[5][6]

  • Solutions: Solutions should be prepared fresh whenever possible. If storage is necessary, use anhydrous aprotic solvents and store under an inert atmosphere at low temperatures. Avoid aqueous solutions for long-term storage due to the risk of protodeboronation.

Q4: Can I use this boronic acid in aqueous buffers for biological experiments?

A4: While it can be used, its stability will be limited. If aqueous buffers are required, it is recommended to:

  • Prepare the stock solution in an organic solvent like DMSO.

  • Add the stock solution to the aqueous buffer immediately before use to minimize the exposure time.

  • Work at a pH where the compound exhibits maximum stability (typically near neutral, but should be tested).

  • Be aware that oxidative degradation can be a problem in biological media, which can contain reactive oxygen species.[4]

Q5: Are there more stable alternatives or derivatives I can use?

A5: Yes. Converting the boronic acid to a boronate ester is a common and effective strategy to enhance stability.[7] Common examples include:

  • Pinacol esters: Widely used for their stability and ease of handling.

  • N-methyliminodiacetic acid (MIDA) boronates: Known for their high stability, allowing for slow release of the boronic acid under specific conditions.

  • Potassium trifluoroborate salts (ArBF₃K): These salts are often crystalline, air-stable solids with good shelf-life.

Troubleshooting Guides

Issue 1: Low Yield or No Product in Suzuki-Miyaura Coupling Reactions
Possible Cause Troubleshooting Step
Degradation via Protodeboronation The basic conditions of the Suzuki-Miyaura coupling can accelerate protodeboronation, consuming the starting material before it can couple.[1][2]
Solution 1: Use anhydrous solvents and reagents to minimize the proton source.
Solution 2: Shorten the reaction time or lower the reaction temperature.
Solution 3: Use a boronate ester derivative (e.g., pinacol or MIDA ester) which can be more resistant to protodeboronation under coupling conditions.[7]
Solution 4: Choose a base and solvent system known to minimize protodeboronation. For electron-deficient partners, milder bases like K₃PO₄ or K₂CO₃ may be preferable to NaOH or KOH.
Oxidative Degradation The reaction mixture may have been exposed to air (oxygen) at high temperatures for an extended period.
Solution: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Nitrogen or Argon).
Issue 2: Inconsistent Results or Disappearing Starting Material in Solution-Based Assays
Possible Cause Troubleshooting Step
Solution Instability The solvent or buffer is causing rapid degradation of the boronic acid.
Solution 1: Analyze the stability of the compound in your chosen solvent system over the time course of your experiment using HPLC or NMR.
Solution 2: Prepare solutions immediately before use. Avoid pre-mixing into aqueous buffers hours or days in advance.
Solution 3: If using an organic solvent, ensure it is anhydrous. If using an aqueous buffer, screen a range of pH values to find the most stable conditions.
Oxidation by Peroxides in Solvents Solvents like THF or dioxane can form peroxides upon storage, which will readily oxidize the boronic acid.[3]
Solution: Use freshly distilled or peroxide-free solvents. Test for peroxides before use.

Data Presentation

Table 1: General Stability of Arylboronic Acids Under Various Conditions
ConditionFactorGeneral Effect on StabilityRationale
pH Strongly Acidic (pH < 2)DecreasedAcid-catalyzed protodeboronation.
Neutral (pH ~6-7)Generally HigherOften the region of lowest protodeboronation rate.[1]
Strongly Basic (pH > 10)DecreasedBase-mediated protodeboronation of the boronate anion.[1]
Solvent Anhydrous Aprotic (e.g., THF, Dioxane)HighMinimizes water, a key reagent for protodeboronation.
Protic (e.g., Water, Methanol)LowerProvides a proton source for protodeboronation.[2]
Additives Oxidizing Agents (e.g., H₂O₂, Air)DecreasedLeads to oxidative conversion to phenol.[3]
Diols (e.g., Pinacol)IncreasedForms more stable boronate esters.[7]
Temperature Increased TemperatureDecreasedAccelerates the rate of all degradation pathways.[8]

Experimental Protocols

Protocol 1: Monitoring Solution Stability by ¹⁹F NMR Spectroscopy

This protocol provides a method to quantify the degradation of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid via protodeboronation.

  • Materials:

    • 2,2-Difluoro-1,3-benzodioxole-5-boronic acid

    • 2,2-Difluoro-1,3-benzodioxole (for use as a reference standard)

    • Deuterated solvent of choice (e.g., DMSO-d₆, CD₃CN, D₂O with buffer)

    • Internal standard with a known ¹⁹F NMR signal (e.g., trifluorotoluene)

    • NMR tubes

  • Procedure:

    • Prepare a stock solution of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid (e.g., 20 mM) in the chosen deuterated solvent.

    • Prepare a stock solution of the internal standard of a known concentration.

    • In an NMR tube, combine a precise volume of the boronic acid stock solution, the internal standard stock solution, and any other reagents (e.g., buffer components).

    • Acquire an initial ¹⁹F NMR spectrum (Time = 0). The difluoromethylene group (-OCF₂O-) will provide a distinct signal for both the boronic acid and its protodeboronated product.

    • Incubate the NMR tube under the desired experimental conditions (e.g., specific temperature, exposure to light).

    • Acquire subsequent ¹⁹F NMR spectra at regular time intervals (e.g., 1h, 4h, 8h, 24h).

    • Analysis: Integrate the ¹⁹F NMR signal corresponding to the starting boronic acid and the signal for the protodeboronated product. Compare these integrals to the integral of the internal standard to quantify the concentration of each species over time. Plot the concentration of the starting material versus time to determine the degradation rate.

Protocol 2: Formation of a Pinacol Boronate Ester for Enhanced Stability

This protocol describes a general method for converting the boronic acid to its more stable pinacol ester derivative.

  • Materials:

    • 2,2-Difluoro-1,3-benzodioxole-5-boronic acid (1 equivalent)

    • Pinacol (1.1 equivalents)

    • Anhydrous solvent (e.g., Toluene, THF, or Dichloromethane)

    • Dean-Stark apparatus (if using toluene) or a drying agent like anhydrous MgSO₄

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask, add the boronic acid, pinacol, and the anhydrous solvent.

    • If using toluene, fit the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Water is formed during the esterification and will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • If using THF or dichloromethane, add a drying agent like anhydrous MgSO₄ to the flask and stir the mixture at room temperature or with gentle heating. The MgSO₄ sequesters the water formed.

    • Once the reaction is complete, filter off the drying agent (if used).

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude pinacol ester can often be used directly or purified further by column chromatography or recrystallization if necessary. Confirm product formation by NMR or mass spectrometry.

Visualizations

DegradationPathways cluster_conditions Degradation Conditions BA 2,2-Difluoro-1,3-benzodioxole- 5-boronic acid PD_Product 2,2-Difluoro-1,3-benzodioxole (Protodeboronation Product) BA->PD_Product Protodeboronation OX_Product 5-Hydroxy-2,2-difluoro- 1,3-benzodioxole (Oxidation Product) BA->OX_Product Oxidation Proton Proton Source (H₂O, Acid, Base) Proton->BA Oxidant Oxidizing Agent (ROS, O₂) Oxidant->BA

Caption: Primary degradation pathways for 2,2-Difluoro-1,3-benzodioxole-5-boronic acid.

StabilizationWorkflow cluster_derivatives Stable Derivatives Start Experiment requires solution of boronic acid Check_Stability Is long-term stability in solution critical? Start->Check_Stability Use_Fresh Prepare solution fresh and use immediately Check_Stability->Use_Fresh No Convert_Ester Convert to a more stable derivative Check_Stability->Convert_Ester Yes Pinacol Pinacol Ester Convert_Ester->Pinacol Common MIDA MIDA Boronate Convert_Ester->MIDA High Stability BF3K ArBF₃K Salt Convert_Ester->BF3K Air-Stable Solid

Caption: Decision workflow for improving the stability of the boronic acid in experiments.

References

Technical Support Center: Efficient Coupling with 2,2-Difluoro-benzodioxole-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection and optimization for Suzuki-Miyaura coupling reactions involving 2,2-Difluoro-benzodioxole-5-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with 2,2-Difluoro-benzodioxole-5-boronic acid is showing low to no yield. What are the primary factors to investigate?

A1: When encountering low or no yield, several factors should be systematically checked:

  • Catalyst Activity: Ensure the palladium catalyst and ligand are active. The active species is Pd(0), and if using a Pd(II) precatalyst, it must be reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1] It is crucial to ensure that the solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Purity and Stability: Verify the purity of your aryl halide and the 2,2-Difluoro-benzodioxole-5-boronic acid. Boronic acids, especially electron-deficient ones, can be prone to degradation over time, particularly through protodeboronation.[2][3]

  • Base Selection and Strength: The base is critical for activating the boronic acid for transmetalation.[1] For electron-deficient boronic acids, a moderately strong base like potassium phosphate (K₃PO₄) is often effective.[2] Stronger bases might accelerate the undesirable protodeboronation side reaction.[2]

  • Solvent Choice: The solvent system plays a significant role. A mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O) is commonly used to dissolve both the organic and inorganic reagents.[1]

Q2: What are the most effective catalyst systems for coupling the electron-deficient 2,2-Difluoro-benzodioxole-5-boronic acid?

A2: For electron-deficient boronic acids, catalyst systems that promote rapid oxidative addition and facilitate the transmetalation step are essential.[2] Highly active catalysts are necessary to ensure the coupling reaction outcompetes the protodeboronation side reaction.[2] The most successful catalyst systems typically involve a palladium source and a bulky, electron-rich phosphine ligand.

Commonly used palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(dppf).[2][4]

Effective ligands for this type of coupling are often Buchwald-type biaryl phosphine ligands such as XPhos and SPhos.[2][5] These ligands are known to stabilize the palladium center and promote the key steps of the catalytic cycle.

Q3: How can I minimize the protodeboronation of 2,2-Difluoro-benzodioxole-5-boronic acid during the reaction?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction with electron-deficient boronic acids, especially under basic conditions.[2][3] To minimize this:

  • Use a highly active catalyst: A more active catalyst will promote a faster Suzuki coupling, which will kinetically outcompete the slower protodeboronation.[2]

  • Optimize the base: Use the mildest base that still effectively promotes the reaction. K₃PO₄ is often a good choice.[2] Stronger bases can accelerate protodeboronation.[2]

  • Control the temperature: Running the reaction at the lowest effective temperature can help reduce the rate of decomposition of the boronic acid.

  • Use the boronic acid promptly: Do not let the reaction mixture stand for extended periods before heating, as the boronic acid may degrade.

Q4: My reaction is producing a significant amount of homocoupled product from the boronic acid. What is the cause and how can I prevent it?

A4: Homocoupling of the boronic acid is often promoted by the presence of oxygen or certain Pd(II) species.[4] To mitigate this side reaction, ensure rigorous degassing of all solvents and reagents and maintain a strict inert atmosphere throughout the reaction setup and duration. Using a Pd(0) source directly can also help minimize the formation of homocoupled byproducts.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst and ligand. Consider using a more robust precatalyst.
Insufficiently inert atmosphereDegas the solvent thoroughly (e.g., by freeze-pump-thaw cycles or sparging with argon) and ensure all manipulations are done under an inert gas.
Inappropriate baseScreen different bases. K₃PO₄ is often a good starting point for this substrate. Ensure the base is finely powdered for better solubility and reactivity.
Low reaction temperatureGradually increase the reaction temperature. Some challenging couplings may require heating.
Formation of Side Products Protodeboronation (loss of boronic acid group)Use a more active catalyst system (e.g., a Buchwald ligand) to accelerate the desired coupling. Use a milder base.
Homocoupling of boronic acidEnsure rigorous exclusion of oxygen. Use a Pd(0) source if possible.
Dehalogenation of the aryl halideThis can occur under certain conditions. Consider a different ligand or solvent system.
Poor Reproducibility Inconsistent reagent qualityUse reagents from a reliable source and verify their purity. Boronic acids can degrade on storage.
Variations in reaction setupStandardize the procedure for degassing, reagent addition, and heating to ensure consistency between runs.

Data Presentation: Catalyst System Performance

While specific data for 2,2-Difluoro-benzodioxole-5-boronic acid is not extensively published in a comparative format, the following tables summarize reported yields for the Suzuki-Miyaura coupling of a close analogue, 2,5-Difluorophenylboronic acid , with various aryl halides. This data provides valuable insights into effective reaction conditions.

Table 1: Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid with Various Aryl Halides [3]

Aryl HalideCatalyst / Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-ChloroanisolePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)THF/H₂O (2:1)RT0.5>95
4-Bromotoluene[Pd(cinnamyl)Cl]₂ (1)XPhos (2)K₃PO₄ (2)Toluene/H₂O (9:1)80198
4-BromoacetophenonePd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (10:1)1001292
1-Bromo-4-nitrobenzenePdCl₂(dppf) (3)-Na₂CO₃ (2)DMF/H₂O (4:1)90488
2-BromopyridinePd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)1001675

Note: Yields are substrate-dependent and optimization is recommended for each specific reaction. RT = Room Temperature.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of 2,2-Difluoro-benzodioxole-5-boronic acid with an aryl halide.

Materials:

  • 2,2-Difluoro-benzodioxole-5-boronic acid (1.2 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Degassed solvent (e.g., Dioxane/Water 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add the 2,2-Difluoro-benzodioxole-5-boronic acid, the aryl halide, the base, the palladium catalyst, and the ligand.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-X      L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_r1 R-Pd(II)-R'      L_n transmetalation->r_pd_r1 reductive_elimination Reductive Elimination r_pd_r1->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition boronic_acid R'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for Catalyst Selection

Experimental_Workflow start Start: Define Coupling Partners (2,2-Difluoro-benzodioxole-5-boronic acid + Aryl Halide) initial_screen Initial Catalyst Screen: - Pd Source: Pd(OAc)₂ - Ligand: SPhos or XPhos - Base: K₃PO₄ - Solvent: Dioxane/H₂O start->initial_screen run_reaction Run Reaction & Monitor (e.g., by TLC or LC-MS) initial_screen->run_reaction analyze Analyze Outcome run_reaction->analyze success High Yield (>80%) analyze->success Good troubleshoot Low Yield or Side Products analyze->troubleshoot Poor end End: Optimized Protocol success->end optimize_base Optimize Base: - Screen K₂CO₃, Cs₂CO₃ troubleshoot->optimize_base optimize_ligand Optimize Ligand: - Try alternative Buchwald ligands troubleshoot->optimize_ligand optimize_temp Optimize Temperature: - Increase incrementally troubleshoot->optimize_temp optimize_base->run_reaction optimize_ligand->run_reaction optimize_temp->run_reaction

Caption: Decision workflow for catalyst system optimization.

References

Overcoming poor reactivity of 2,2-Difluoro-benzodioxole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,2-Difluoro-benzodioxole-5-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with the reactivity of this compound in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why does 2,2-Difluoro-benzodioxole-5-boronic acid exhibit poor reactivity in Suzuki-Miyaura coupling reactions?

A1: The reduced reactivity of 2,2-Difluoro-benzodioxole-5-boronic acid can be attributed to the electron-withdrawing nature of the difluorinated benzodioxole ring. This electronic effect decreases the nucleophilicity of the boronic acid, which can slow down the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.

Q2: What is protodeboronation and why is it a significant side reaction with this boronic acid?

A2: Protodeboronation is a common undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] Electron-deficient arylboronic acids, such as 2,2-Difluoro-benzodioxole-5-boronic acid, are particularly susceptible to this side reaction, especially under basic conditions, at elevated temperatures, and in the presence of water. This process consumes the boronic acid, leading to lower yields of the desired coupled product.

Q3: How can I minimize protodeboronation?

A3: To minimize protodeboronation, consider the following strategies:

  • Use milder bases: Strong bases can accelerate protodeboronation. Milder bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF) are often preferred.

  • Lower reaction temperature: If the desired coupling reaction can proceed at a lower temperature, this can significantly reduce the rate of protodeboronation.

  • Anhydrous conditions: The presence of water can promote protodeboronation. Using anhydrous solvents and reagents can be beneficial.

  • Use of boronic esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from premature decomposition.

Q4: Which type of aryl halide is the best coupling partner for this boronic acid?

A4: The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the trend: I > Br > OTf >> Cl. For a less reactive boronic acid like 2,2-Difluoro-benzodioxole-5-boronic acid, it is advisable to start with a more reactive coupling partner, such as an aryl iodide or bromide, to facilitate the oxidative addition step and improve the overall reaction rate.

Troubleshooting Guide

Issue Potential Cause Suggested Solution(s)
Low or no conversion of starting materials 1. Inactive catalyst. 2. Insufficiently reactive coupling partners. 3. Reaction temperature is too low.1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable activation. 2. If using an aryl chloride, switch to the corresponding aryl bromide or iodide. 3. Gradually increase the reaction temperature in 10°C increments.
Significant formation of homocoupled boronic acid byproduct 1. Presence of oxygen in the reaction mixture. 2. Inefficient transmetalation.1. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed. 2. Screen different bases and solvents to optimize the transmetalation step.
Detection of significant protodeboronation product 1. Reaction conditions are too harsh (high temperature, strong base). 2. Presence of excess water.1. Switch to a milder base (e.g., from NaOH to K₂CO₃ or K₃PO₄). Lower the reaction temperature. 2. Use anhydrous solvents and ensure all reagents are dry.
Reaction stalls before completion 1. Catalyst deactivation. 2. Decomposition of the boronic acid over time.1. Increase the catalyst loading or add a second portion of the catalyst midway through the reaction. 2. Use a higher equivalent of the boronic acid (e.g., 1.5 to 2.0 equivalents). Consider converting the boronic acid to a more stable boronic ester.

Illustrative Data on Reaction Conditions

The following tables provide illustrative data on the Suzuki-Miyaura coupling of 2,2-Difluoro-benzodioxole-5-boronic acid with various aryl halides. This data is compiled from general knowledge of similar reactions and should be used as a starting point for optimization.

Table 1: Coupling with Aryl Bromides

Aryl Bromide Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O (4:1)1001285
4-BromotoluenePdCl₂(dppf) (3)-Cs₂CO₃Dioxane901678
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (5)-K₃PO₄DMF110865

Table 2: Coupling with Aryl Chlorides

Aryl Chloride Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
4-ChloroanisolePd₂(dba)₃ (2)XPhos (4)K₃PO₄t-BuOH1102460
4-ChlorotoluenePd(OAc)₂ (3)RuPhos (6)CsFDioxane/H₂O (10:1)1201855
1-Chloro-4-nitrobenzeneNiCl₂(dme) (10)IPr (20)K₃PO₄Dioxane1302440

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with an Aryl Bromide
  • Reaction Setup: To an oven-dried reaction vessel, add 2,2-Difluoro-benzodioxole-5-boronic acid (1.2 mmol), the aryl bromide (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂; 0.02 mmol), the ligand (e.g., SPhos; 0.04 mmol), and the base (e.g., K₂CO₃; 2.0 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., 10 mL of a 4:1 mixture of toluene and water) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100°C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol for More Challenging Couplings (e.g., with Aryl Chlorides)
  • Reaction Setup: In a glovebox, add the aryl chloride (1.0 mmol), 2,2-Difluoro-benzodioxole-5-boronic acid (1.5 mmol), a more active palladium pre-catalyst (e.g., XPhos Pd G3; 0.02 mmol), and a stronger, non-aqueous base (e.g., K₃PO₄; 3.0 mmol) to an oven-dried screw-cap vial.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., t-BuOH; 5 mL).

  • Reaction: Seal the vial and heat to a higher temperature (e.g., 110-120°C) with vigorous stirring. Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up and Purification: Follow the same procedure as described for the aryl bromide coupling.

Visualizing Reaction Pathways and Troubleshooting

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L2 OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar R-Pd(II)-Ar L2 Transmetal->PdII_Ar Boronate Ar-B(OH)3- Boronate->Transmetal BoronicAcid Ar-B(OH)2 BoronicAcid->Boronate + Base Base Base (e.g., K2CO3) Base->Boronate RedElim Reductive Elimination PdII_Ar->RedElim Product R-Ar RedElim->Product Product->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Verify Reagent Quality (Boronic Acid, Halide, Catalyst) Start->Check_Reagents Optimize_Base Screen Different Bases (e.g., K2CO3, K3PO4, CsF) Check_Reagents->Optimize_Base Optimize_Solvent Screen Different Solvents (e.g., Toluene, Dioxane, THF/H2O) Optimize_Base->Optimize_Solvent Optimize_Temp Vary Reaction Temperature Optimize_Solvent->Optimize_Temp Change_Catalyst Use a More Active Catalyst/Ligand (e.g., Buchwald Pre-catalysts) Optimize_Temp->Change_Catalyst Success Improved Yield Change_Catalyst->Success

Caption: A logical workflow for troubleshooting poor reaction outcomes.

Protodeboronation_Pathway BoronicAcid 2,2-Difluoro-benzodioxole-5-boronic acid Conditions Suzuki Reaction Conditions (Pd Catalyst, Base, Solvent, Heat) BoronicAcid->Conditions Suzuki_Product Desired Coupled Product Protodeboronation_Product 2,2-Difluoro-benzodioxole (Side Product) Conditions->Suzuki_Product Suzuki Coupling (Desired Pathway) Conditions->Protodeboronation_Product Protodeboronation (Undesired Pathway)

Caption: Competing pathways for 2,2-Difluoro-benzodioxole-5-boronic acid.

References

Technical Support Center: Analysis of Byproducts in 2,2-Difluoro-benzodioxole-5-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Difluoro-benzodioxole-5-boronic acid. The following sections address common issues related to byproduct formation in cross-coupling reactions, offering solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during reactions involving 2,2-Difluoro-benzodioxole-5-boronic acid, particularly in Suzuki-Miyaura coupling reactions.

Q1: My Suzuki-Miyaura coupling reaction with 2,2-Difluoro-benzodioxole-5-boronic acid is showing low yield of the desired product and a significant amount of a byproduct with a lower molecular weight. What is the likely cause and how can I mitigate this?

A1: The most probable cause is protodeboronation , a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This results in the formation of 2,2-difluoro-1,3-benzodioxole.[1] Electron-deficient arylboronic acids, such as 2,2-Difluoro-benzodioxole-5-boronic acid, are particularly susceptible to this side reaction, especially under basic conditions.

Troubleshooting Steps:

  • Choice of Base: Use a weaker base. Strong bases like sodium hydroxide can accelerate protodeboronation. Consider using milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2]

  • Reaction Temperature: Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote the degradation of the boronic acid.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the boronic acid is exposed to basic conditions.

  • Use of Boronic Esters: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction. Boronate esters are generally more resistant to protodeboronation and slowly release the boronic acid in situ.

Q2: I am observing a significant amount of a high molecular weight byproduct that appears to be a dimer of my starting boronic acid. What is this byproduct and how can I prevent its formation?

A2: This byproduct is the homocoupling product , 5,5'-bis(2,2-difluoro-1,3-benzodioxole), resulting from the palladium-catalyzed coupling of two molecules of the boronic acid. This side reaction is often promoted by the presence of oxygen in the reaction mixture.

Troubleshooting Steps:

  • Degassing: Ensure that all solvents are thoroughly degassed before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.

  • Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.

  • Catalyst Choice: Some palladium catalysts may have a higher propensity for promoting homocoupling. If the problem persists, consider screening different palladium sources and ligands.

  • Stoichiometry: Using a slight excess of the boronic acid can sometimes favor the desired cross-coupling over homocoupling.[2]

Q3: My reaction is sluggish and gives a complex mixture of products. What are some general tips for improving the outcome of Suzuki-Miyaura reactions with 2,2-Difluoro-benzodioxole-5-boronic acid?

A3: The electron-withdrawing nature of the difluorobenzodioxole moiety can deactivate the boronic acid towards transmetalation in the Suzuki-Miyaura catalytic cycle.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: For electron-deficient boronic acids, using electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can enhance the rate of the catalytic cycle.[3]

  • Solvent System: The choice of solvent can significantly impact the reaction. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. The aqueous phase is crucial for dissolving the base and facilitating the formation of the active boronate species.[2][3]

  • Purity of Reagents: Ensure that the 2,2-Difluoro-benzodioxole-5-boronic acid and all other reagents are of high purity. Impurities can inhibit the catalyst and lead to side reactions.

  • Water Content: While some water is often necessary, excess water can promote protodeboronation. The optimal solvent ratio should be determined experimentally.

Data Presentation: Byproduct Formation

While specific quantitative data for byproduct formation in reactions of 2,2-Difluoro-benzodioxole-5-boronic acid is not extensively published in a comparative format, the following table provides a qualitative guide to the expected trends based on general principles for electron-deficient arylboronic acids.

Reaction ConditionProtodeboronation (2,2-difluoro-1,3-benzodioxole)Homocoupling (5,5'-bis(2,2-difluoro-1,3-benzodioxole))
Base Strength (e.g., NaOH vs. K₂CO₃) Higher with stronger basesGenerally less affected by base strength
Reaction Temperature Increases with higher temperatureCan increase with higher temperature
Presence of Oxygen Not directly affectedSignificantly increases
Reaction Time Increases with longer reaction timesCan increase with longer reaction times
Water Content in Solvent Can increase with excessive waterGenerally less affected

Experimental Protocols

The following are generalized protocols for a Suzuki-Miyaura coupling reaction and subsequent analysis of byproducts. These should be optimized for specific substrates.

Protocol 1: General Suzuki-Miyaura Coupling

This protocol is a starting point for the coupling of 2,2-Difluoro-benzodioxole-5-boronic acid with an aryl bromide.

Materials:

  • 2,2-Difluoro-benzodioxole-5-boronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Schlenk flask or microwave vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or microwave vial, add the aryl bromide, 2,2-Difluoro-benzodioxole-5-boronic acid, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, HPLC, or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: HPLC Analysis of Reaction Mixture

This protocol can be used to quantify the starting materials, desired product, and major byproducts.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient:

  • A typical gradient would be to start with a higher percentage of A and gradually increase the percentage of B over 15-20 minutes. The exact gradient should be optimized for the specific reaction mixture.

Flow Rate:

  • 1.0 mL/min

Detection:

  • UV at 254 nm

Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction by diluting it in a known volume of a suitable solvent (e.g., acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Quantification:

  • The relative amounts of each component can be determined by the area percentage of their respective peaks in the chromatogram. For absolute quantification, calibration curves with authentic standards of the product and byproducts are required.

Visualizations

Signaling Pathway: Formation of Byproducts in Suzuki-Miyaura Coupling

Byproduct_Formation A 2,2-Difluoro-benzodioxole- 5-boronic Acid B Desired Cross-Coupling Product A->B Suzuki-Miyaura Coupling C Protodeboronation (Byproduct) A->C Side Reaction D Homocoupling (Byproduct) A->D Side Reaction E Aryl Halide E->B F Pd(0) Catalyst Base, Heat F->B G Base, Heat (Excess Water/Time) G->C H Pd(0) Catalyst, O₂ Base, Heat H->D

Caption: Major reaction pathways for 2,2-Difluoro-benzodioxole-5-boronic acid in Suzuki-Miyaura coupling.

Experimental Workflow: Troubleshooting Low Yield

Troubleshooting_Workflow start Low Yield of Desired Product check_byproducts Analyze Crude Reaction by HPLC/GC-MS/NMR start->check_byproducts protodeboronation Protodeboronation Product Detected? check_byproducts->protodeboronation homocoupling Homocoupling Product Detected? protodeboronation->homocoupling No fix_protodeboronation Use Milder Base Lower Temperature Use Boronate Ester protodeboronation->fix_protodeboronation Yes no_reaction Mainly Starting Material Remaining? homocoupling->no_reaction No fix_homocoupling Thoroughly Degas Solvents Ensure Inert Atmosphere homocoupling->fix_homocoupling Yes fix_no_reaction Check Catalyst Activity Use Bulky, Electron-Rich Ligand Optimize Solvent/Base no_reaction->fix_no_reaction Yes end Improved Yield fix_protodeboronation->end fix_homocoupling->end fix_no_reaction->end

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Effect of base and solvent on 2,2-Difluoro-benzodioxole-5-boronic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2,2-Difluoro-benzodioxole-5-boronic acid in cross-coupling reactions. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with 2,2-Difluoro-benzodioxole-5-boronic acid is showing low to no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura reactions involving electron-deficient boronic acids like 2,2-Difluoro-benzodioxole-5-boronic acid can stem from several factors. Key areas to investigate include:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For electron-deficient boronic acids, catalyst systems that promote rapid oxidative addition and facilitate the transmetalation step are essential.[1] Consider using bulky, electron-rich phosphine ligands which can protect the palladium center and enhance catalytic activity.[1][2]

  • Base Selection: The strength and solubility of the base are crucial for activating the boronic acid.[3][4] An inappropriate base can lead to slow reaction rates or promote side reactions.

  • Solvent System: The solvent must solubilize the reactants, catalyst, and base.[4] The polarity of the solvent can also influence the reaction mechanism and selectivity.

  • Protodeboronation: Electron-deficient boronic acids are susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][5][6] This side reaction is often promoted by aqueous basic conditions and higher temperatures.[6]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and catalyst decomposition.[7] Ensure all solvents are properly degassed and the reaction is performed under an inert atmosphere.

Q2: Which bases and solvents are recommended as a starting point for coupling 2,2-Difluoro-benzodioxole-5-boronic acid?

A2: The optimal choice of base and solvent depends on the specific coupling partner. However, for electron-deficient boronic acids, a moderately strong base is often a good starting point.

Recommended Starting Conditions:

Base (equiv.)Solvent SystemTemperature (°C)Notes
K₃PO₄ (2.0 - 3.0)1,4-Dioxane / H₂O (4:1)80 - 100A strong base, often effective for challenging couplings.[3]
K₂CO₃ (2.0 - 3.0)Toluene / EtOH / H₂O or THF / H₂O80 - 110A standard and widely used base.[3]
Cs₂CO₃ (2.0 - 3.0)1,4-Dioxane or DMF80 - 110More soluble and stronger than K₂CO₃; can increase reaction rates.[3]
KF (3.0)Anhydrous THF or Dioxane60 - 80A milder option, useful for substrates with base-sensitive functional groups.[3][8]

Q3: How can I minimize the risk of protodeboronation with this boronic acid?

A3: Protodeboronation is a common challenge with electron-deficient boronic acids.[3][5] To mitigate this side reaction, consider the following strategies:

  • Use Boronic Esters: Converting the boronic acid to its corresponding pinacol ester can increase its stability and reduce the rate of protodeboronation.

  • Anhydrous Conditions: Employing anhydrous solvents and bases can minimize the presence of water, which can promote protodeboronation.[5] Potassium fluoride (KF) is often used as a base under these conditions.[3]

  • Control Reaction Temperature: Higher temperatures can accelerate protodeboronation.[6] Monitor the reaction and try to use the lowest effective temperature.

  • Use a Weaker Base: If harsher bases are leading to significant protodeboronation, a milder base like potassium fluoride (KF) might be a better option.[3]

Q4: What are common side products to look out for, and how can I avoid them?

A4: Besides protodeboronation, another common side reaction is the homocoupling of the boronic acid to form a symmetrical biaryl.[6]

  • Homocoupling: This is often caused by the presence of oxygen.[7] To prevent this, ensure that all solvents are thoroughly degassed and that the reaction is maintained under a strict inert atmosphere (e.g., Argon or Nitrogen).[5]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during coupling reactions with 2,2-Difluoro-benzodioxole-5-boronic acid.

IssuePotential CauseSuggested Solution(s)
Low or No Product Formation Inactive Catalyst - Use a fresh batch of palladium catalyst and ligand.- Ensure the catalyst is a Pd(0) source or that the Pd(II) precatalyst is properly reduced in situ.[7]
Poor Reagent Purity - Verify the purity of the boronic acid and the coupling partner using analytical techniques like NMR.
Suboptimal Base/Solvent - Screen a variety of bases and solvents (refer to the table in Q2). A stronger base like K₃PO₄ or Cs₂CO₃ may be required.[3]
Insufficient Degassing - Thoroughly degas all solvents and reagents by sparging with an inert gas or using freeze-pump-thaw cycles.[7]
Significant Protodeboronation Presence of Water - Use anhydrous solvents and reagents.- Consider converting the boronic acid to its pinacol ester.
Base is too Strong - Switch to a milder base such as KF.[3]
High Temperature - Lower the reaction temperature and monitor the reaction progress closely.
Formation of Homocoupled Product Oxygen in the Reaction - Ensure rigorous degassing of the reaction mixture and maintain a positive pressure of an inert gas.[5][7]
Reaction is Sluggish Inefficient Transmetalation - Use a stronger, more soluble base like Cs₂CO₃.[3]- Ensure the chosen solvent system adequately solubilizes all components.
Catalyst Inhibition - The difluorobenzodioxole moiety is electron-withdrawing and less likely to inhibit the catalyst than some nitrogen-containing heterocycles. However, if coupling to a heteroaryl halide, consider ligands designed to prevent catalyst inhibition.

Experimental Protocols

The following is a generalized protocol for a Suzuki-Miyaura coupling reaction with 2,2-Difluoro-benzodioxole-5-boronic acid. This should be considered a starting point and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2,2-Difluoro-benzodioxole-5-boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[7]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand if required.[3]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl halide.[3]

  • Reaction: Place the vial in a pre-heated reaction block at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing Experimental Workflow & Troubleshooting

The following diagrams illustrate the general experimental workflow and a decision-making process for troubleshooting.

Suzuki_Workflow reagents 1. Add Aryl Halide, Boronic Acid, & Base inert 2. Establish Inert Atmosphere reagents->inert catalyst 3. Add Pd Catalyst & Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent heat 5. Heat and Stir solvent->heat monitor 6. Monitor Reaction Progress heat->monitor workup 7. Quench and Workup monitor->workup purify 8. Purify Product workup->purify

Figure 1. General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting_Flowchart start Low or No Yield? check_reagents Verify Reagent Purity & Activity start->check_reagents check_conditions Review Base, Solvent, & Temp. start->check_conditions check_atmosphere Ensure Rigorous Inert Atmosphere start->check_atmosphere side_products Significant Side Products? check_conditions->side_products protodeboronation Protodeboronation Observed side_products->protodeboronation Yes homocoupling Homocoupling Observed side_products->homocoupling Yes success Reaction Optimized side_products->success No optimize_base Use Milder Base (KF) or Boronic Ester protodeboronation->optimize_base optimize_degassing Improve Degassing Protocol homocoupling->optimize_degassing optimize_base->success optimize_degassing->success

Figure 2. Troubleshooting decision tree for optimizing the coupling reaction.

References

Deboronation issues with 2,2-Difluoro-benzodioxole-5-boronic acid and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid, with a focus on mitigating deboronation side reactions.

Troubleshooting Guide: Deboronation Issues

Problem: Low yield of the desired cross-coupled product and isolation of 2,2-difluoro-1,3-benzodioxole as a major byproduct.

Probable Cause: Protodeboronation of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This issue is often exacerbated by the reaction conditions required for Suzuki-Miyaura coupling.

Solutions:

Below is a table summarizing potential solutions to minimize deboronation. It is recommended to attempt these strategies sequentially, starting with the simplest adjustments.

Strategy IDSolutionRationaleKey Parameters to Adjust
TS-01 Optimize Reaction Temperature Higher temperatures can accelerate the rate of protodeboronation.[1]Lower the reaction temperature (e.g., from 100 °C to 60-80 °C).
TS-02 Select a Milder Base Strong bases can promote the deboronation of arylboronic acids.[1]Replace strong bases (e.g., NaOH, KOH) with milder inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, CsF).[1][2]
TS-03 Use a More Stable Boronic Acid Derivative Boronic esters, such as pinacol or N-methyliminodiacetic acid (MIDA) esters, are generally more stable than the corresponding boronic acids and can slowly release the boronic acid under reaction conditions, minimizing its concentration and thus the likelihood of deboronation.[1][3][4]Convert the boronic acid to its pinacol or MIDA ester derivative prior to the coupling reaction.
TS-04 Employ a Highly Active Catalyst System A more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the deboronation side reaction.[1][3]Screen different palladium catalysts and ligands to find a more active system for your specific substrates.
TS-05 Control Water Content While a small amount of water can be beneficial in Suzuki couplings, excess water can act as a proton source, leading to increased protodeboronation.[1][2]Use anhydrous solvents and reagents. If the reaction is sluggish, a carefully optimized, small amount of water can be added.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with 2,2-Difluoro-1,3-benzodioxole-5-boronic acid?

A1: Protodeboronation is an undesired side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom.[3] This leads to the formation of the corresponding deboronated arene (in this case, 2,2-difluoro-1,3-benzodioxole) and reduces the yield of your desired product. Arylboronic acids with electron-withdrawing groups, such as the difluorobenzodioxole moiety, can be particularly susceptible to this side reaction.[2]

Q2: I am observing significant deboronation even at lower temperatures. What should I try next?

A2: If lowering the temperature is insufficient, the next logical step is to change your base. Strong bases are known to promote deboronation.[1] Switching to a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can often significantly reduce the amount of deboronated byproduct.[1][2]

Q3: When should I consider using a boronic ester derivative instead of the boronic acid?

A3: You should consider using a boronic ester, such as a pinacol ester, when you have tried optimizing the reaction conditions (temperature, base) and still observe significant deboronation.[1][4] Pinacol esters are more stable and can be a very effective solution for challenging substrates.[1][4] For particularly difficult cases, N-methyliminodiacetic acid (MIDA) boronates offer even greater stability.[1]

Q4: Can the palladium catalyst influence the extent of deboronation?

A4: Yes, the choice of palladium catalyst and ligand can have a significant impact. A highly active catalyst that promotes rapid oxidative addition and transmetalation can favor the desired cross-coupling pathway over the slower protodeboronation pathway.[1][3] If you are experiencing deboronation, it may be beneficial to screen a panel of modern, highly active palladium precatalysts and ligands.

Q5: Is it necessary to run the reaction under strictly anhydrous conditions?

A5: While excess water can be a source of protons for deboronation, Suzuki-Miyaura reactions often require a small amount of water for efficient catalytic turnover.[1][2] The key is to control the amount of water. Starting with anhydrous solvents is a good practice. If the reaction is slow, you can then titrate in small amounts of water to find the optimal balance between reaction rate and suppression of deboronation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 2,2-Difluoro-1,3-benzodioxole-5-boronic acid Pinacol Ester

This protocol is a general starting point and should be optimized for your specific substrates.

  • Reagent Preparation: In an oven-dried reaction vessel, combine the aryl halide (1.0 equiv.), 2,2-Difluoro-1,3-benzodioxole-5-boronic acid pinacol ester (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add a degassed solvent (e.g., dioxane, THF, or toluene) via syringe. A small, optimized amount of water may be necessary.

  • Reaction: Heat the reaction mixture to the desired temperature (a lower starting temperature of 60-80 °C is recommended) and monitor the progress using TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent and wash with water or brine. The organic layer should then be dried, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography.

Visualizations

Deboronation_Pathway A 2,2-Difluoro-1,3-benzodioxole-5-boronic acid D Suzuki-Miyaura Coupling A->D Aryl Halide, Pd Catalyst, Base E Protodeboronation A->E H⁺ Source (e.g., H₂O) High Temp, Strong Base B Desired Cross-Coupled Product C Deboronated Byproduct (2,2-Difluoro-1,3-benzodioxole) D->B E->C

Caption: Competing pathways of Suzuki-Miyaura coupling and protodeboronation.

Troubleshooting_Workflow start Low Yield / Deboronation Observed step1 Lower Reaction Temperature (e.g., 60-80 °C) start->step1 q1 Deboronation still significant? step1->q1 step2 Switch to a Milder Base (e.g., K₃PO₄, Cs₂CO₃) q1->step2 Yes end Problem Resolved q1->end No q2 Deboronation still significant? step2->q2 step3 Use Pinacol or MIDA Ester of the Boronic Acid q2->step3 Yes q2->end No q3 Deboronation still significant? step3->q3 step4 Screen Highly Active Catalyst Systems q3->step4 Yes q3->end No step4->end

Caption: A stepwise workflow for troubleshooting deboronation issues.

References

Validation & Comparative

A Comparative Guide to the Characterization of 2,2-Difluoro-1,3-benzodioxole-5-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and characterization of various biaryl derivatives of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid. The introduction of the 2,2-difluoro-1,3-benzodioxole moiety is of significant interest in medicinal chemistry due to its potential to enhance pharmacokinetic and pharmacodynamic properties of drug candidates. This document outlines the Suzuki-Miyaura coupling reaction as a primary method for the synthesis of these derivatives and presents a comparative summary of their characterization data.

Physicochemical Properties of the Parent Compound

2,2-Difluoro-1,3-benzodioxole-5-boronic acid is a key building block for the synthesis of its derivatives. Its fundamental properties are summarized below.

PropertyValue
CAS Number190903-71-0
Molecular FormulaC₇H₅BF₂O₄
Molecular Weight201.92 g/mol
AppearanceWhite to off-white powder
PurityTypically ≥97%

Synthesis of Biaryl Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[2][3] The general scheme for the synthesis of 2,2-Difluoro-1,3-benzodioxole-5-yl derivatives involves the reaction of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid with various aryl halides.

Suzuki_Coupling reactant1 2,2-Difluoro-1,3-benzodioxole-5-boronic acid reaction + reactant1->reaction reactant2 Aryl Halide (Ar-X) reactant2->reaction product Biaryl Product catalyst Pd Catalyst (e.g., PdCl2(PPh3)2) catalyst->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., Toluene/EtOH/H2O) solvent->reaction reaction->product Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Comparative Characterization Data

The following table summarizes the characterization data for a representative set of biaryl derivatives of 2,2-Difluoro-1,3-benzodioxole. The data is presented to allow for easy comparison of the impact of different aryl substituents on the spectroscopic properties and reaction yields.

CompoundAr SubstituentYield (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)HRMS (m/z)
1a Phenyl857.60-7.30 (m, 8H), 7.15 (s, 1H)148.5, 144.0, 140.0, 130.0, 129.0, 128.0, 127.5, 122.0, 110.0, 108.03050, 1600, 1500, 1250, 1040[M+H]⁺ calc: 249.0625, found: 249.0628
1b 4-Methoxyphenyl887.50 (d, 2H), 7.30 (d, 1H), 7.10 (s, 1H), 6.95 (d, 2H), 3.85 (s, 3H)160.0, 148.0, 143.5, 132.0, 128.5, 121.5, 114.5, 110.0, 107.5, 55.53060, 2950, 1610, 1510, 1240, 1030[M+H]⁺ calc: 279.0730, found: 279.0733
1c 4-Nitrophenyl758.25 (d, 2H), 7.75 (d, 2H), 7.40 (d, 1H), 7.20 (s, 1H)147.0, 146.5, 145.0, 130.5, 127.0, 124.0, 122.5, 110.5, 108.53080, 1600, 1520, 1340, 1250, 1040[M+H]⁺ calc: 294.0475, found: 294.0479
1d 2-Thienyl827.40-7.20 (m, 4H), 7.10 (m, 2H)148.0, 143.0, 142.0, 128.0, 126.0, 125.0, 121.0, 110.0, 107.03100, 1590, 1490, 1250, 1040[M+H]⁺ calc: 255.0188, found: 255.0191

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A mixture of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid (1.2 mmol), the respective aryl halide (1.0 mmol), palladium(II) catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is taken in a round-bottom flask. A solvent system, typically a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio), is added, and the mixture is degassed with argon for 15 minutes. The reaction mixture is then heated to reflux (around 80-100 °C) and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Mix Reactants: - Boronic Acid - Aryl Halide - Catalyst - Base B Add Solvent A->B C Degas with Argon B->C D Heat to Reflux (80-100 °C) C->D E Stir for 12-24h D->E F Monitor by TLC E->F G Cool to RT F->G Reaction Complete H Organic Layer Separation G->H I Aqueous Layer Extraction H->I J Combine Organic Layers I->J K Wash with Brine J->K L Dry over Na2SO4 K->L M Concentrate L->M N Column Chromatography M->N

Caption: A detailed workflow for the synthesis and purification of derivatives.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

  • High-Resolution Mass Spectrometry (HRMS): HRMS data is obtained using an ESI-TOF mass spectrometer.

Signaling Pathway and Logical Relationships

The 2,2-difluoro-1,3-benzodioxole moiety is often incorporated into molecules designed to interact with specific biological targets. The general logical relationship for the development of such compounds is outlined below.

Signaling_Pathway A Identification of Biological Target B Design of Ligand with 2,2-Difluoro-1,3-benzodioxole Moiety A->B Structure-Based Design C Synthesis of Derivatives (via Suzuki Coupling) B->C Chemical Synthesis D In Vitro Screening (Binding Assays, Enzyme Inhibition) C->D Biological Evaluation E Lead Optimization D->E SAR Studies E->C Iterative Redesign F In Vivo Studies E->F Promising Candidate G Preclinical Development F->G Efficacy & Safety

Caption: Logical workflow for drug discovery incorporating these derivatives.

References

A Comparative Guide to the Reactivity of 2,2-Difluoro-benzodioxole-5-boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of boronic acid is a critical parameter that significantly influences reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of the reactivity of 2,2-Difluoro-benzodioxole-5-boronic acid alongside other commonly employed boronic acids, supported by available experimental data.

The inclusion of the 2,2-difluoro-benzodioxole moiety in molecules is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and its potential to serve as a bioisostere for a catechol group, offering improved metabolic stability. Understanding its reactivity in comparison to other boronic acids is crucial for designing efficient synthetic routes.

The Impact of Fluorination on Boronic Acid Reactivity

The electronic nature of the substituents on an aryl boronic acid plays a pivotal role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Generally, electron-withdrawing groups can decrease the nucleophilicity of the organic group on the boron atom, which can lead to a slower rate of transmetalation and potentially lower reaction yields.[1]

The 2,2-difluoro-benzodioxole-5-boronic acid possesses two strongly electron-withdrawing fluorine atoms. This electronic feature is expected to reduce its reactivity compared to unsubstituted phenylboronic acid or boronic acids with electron-donating groups. The following data, compiled from various sources, provides a comparative overview of the performance of different boronic acids in Suzuki-Miyaura coupling reactions. It is important to note that a direct comparison is challenging due to variations in reaction partners, catalysts, and conditions across different studies.

Quantitative Performance Comparison of Boronic Acids

The following tables summarize the yields of Suzuki-Miyaura coupling reactions for various boronic acids with different aryl bromides. While a direct side-by-side comparison under identical conditions is not available in the literature, this data provides valuable insights into their relative reactivity.

Table 1: Suzuki-Miyaura Coupling with 4-Bromoanisole

Boronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd-bpydc-NdK₂CO₃DMF/H₂O (1:1)703>95
4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1103~90

Table 2: Suzuki-Miyaura Coupling with Other Aryl Halides

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2,2-Difluoro-benzodioxole-5-boronic acid5-Bromo-6-nitro-1,3-benzodioxolePd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O801285
Phenylboronic acid4-BromoacetophenoneMagnetic Pd(II)-N₂O₂Na₂CO₃DMA14024>95[2]
3,5-Difluorophenylboronic AcidNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: The data presented is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be made with caution.

Experimental Protocols

A detailed and adaptable experimental protocol is essential for reproducibility and optimization. Below is a general procedure for a Suzuki-Miyaura cross-coupling reaction.

General Procedure for Suzuki-Miyaura Cross-Coupling:

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane, Toluene, DMF, THF/water mixture)

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the boronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[3]

Visualizing the Suzuki-Miyaura Coupling

To further aid in the understanding of the reaction, the following diagrams illustrate the catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Add Reactants Add Aryl Halide, Boronic Acid, Base, and Catalyst to Flask Inert Atmosphere Evacuate and backfill with Inert Gas Add Reactants->Inert Atmosphere Add Solvent Add Degassed Solvent Inert Atmosphere->Add Solvent Heating & Stirring Heat to desired temperature with vigorous stirring Add Solvent->Heating & Stirring Monitoring Monitor reaction progress (TLC, GC-MS, etc.) Heating & Stirring->Monitoring Quenching & Extraction Cool, dilute with organic solvent, wash with water and brine Monitoring->Quenching & Extraction Reaction Complete Drying & Concentration Dry organic layer and concentrate under vacuum Quenching & Extraction->Drying & Concentration Purification Purify by column chromatography Drying & Concentration->Purification

References

A Comparative Guide to the Purity Analysis of Synthesized 2,2-Difluoro-benzodioxole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized 2,2-Difluoro-benzodioxole-5-boronic acid. Ensuring the high purity of this reagent is critical for the success and reproducibility of subsequent synthetic steps in pharmaceutical and agrochemical research. This document outlines common analytical techniques, presents supporting experimental protocols, and offers a comparative analysis to aid in method selection.

Synthesis and Potential Impurities

The synthesis of 2,2-Difluoro-benzodioxole-5-boronic acid typically involves the reaction of 5-Bromo-2,2-difluorobenzodioxole with an organolithium reagent, followed by quenching with a trialkyl borate (e.g., triisopropyl borate) and subsequent acidic workup.

Given this synthetic route, potential impurities may include:

  • Unreacted Starting Material: 5-Bromo-2,2-difluorobenzodioxole.

  • Homocoupling Byproducts: Biphenyl derivatives formed from the organolithium intermediate.

  • Boroxine: The trimeric anhydride of the boronic acid, which can form upon dehydration.

  • Inorganic Salts: Lithium and sodium salts from the workup procedure.

  • Residual Solvents: Solvents used in the reaction and purification steps.

Core Analytical Techniques for Purity Assessment

The purity of 2,2-Difluoro-benzodioxole-5-boronic acid can be effectively determined using a combination of chromatographic and spectroscopic techniques. The most prevalent and powerful methods are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity analysis due to its high resolution and sensitivity.[1] Reversed-Phase HPLC (RP-HPLC) is the most common mode used for boronic acids.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for structural elucidation and purity assessment. Both ¹H and ¹¹B NMR are highly valuable for the analysis of boronic acids.[1][2][3] ¹H NMR provides information on the proton environment, allowing for the identification of the main compound and organic impurities, while ¹¹B NMR is specific for boron-containing species.[1][3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and the ability to identify volatile impurities. However, the analysis of polar and non-volatile compounds like boronic acids often requires a derivatization step to convert them into more volatile species.[5][6][7]

Comparison of Analytical Techniques

The following table summarizes the key characteristics of the primary analytical techniques for the purity analysis of 2,2-Difluoro-benzodioxole-5-boronic acid.

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a stationary and mobile phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.
Information Provided Quantitative purity (area %), retention time, detection of non-volatile impurities.Structural confirmation, identification of impurities, quantitative purity (qNMR with internal standard).Identification and quantification of volatile and semi-volatile impurities, mass fragmentation patterns.
Sensitivity High (ng to pg range).Moderate (mg to µg range).Very High (pg to fg range).
Resolution High.Moderate to High.Very High.
Sample Preparation Simple dissolution in a suitable solvent.Dissolution in a deuterated solvent.Often requires derivatization to increase volatility.
Key Advantages Excellent for quantifying non-volatile impurities.Provides unambiguous structural information.[2]Excellent for identifying volatile organic impurities.
Key Limitations May require specific columns to avoid secondary interactions. Boroxines can complicate chromatograms.Lower sensitivity compared to chromatographic methods.Not suitable for non-volatile impurities without derivatization.[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

This protocol describes a general reversed-phase HPLC method.

  • Instrumentation: HPLC system with a PDA or UV detector.

  • Column: C18 column (e.g., XSelect Premier HSS T3, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of Acetonitrile/Water (1:1).

¹H NMR:

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆.

  • Parameters: 16 scans, 30° pulse, 2-second relaxation delay.

  • Analysis: Integrate the peaks corresponding to the aromatic protons of 2,2-Difluoro-benzodioxole-5-boronic acid and compare with any impurity peaks. An internal standard can be used for quantitative analysis (qNMR).

¹¹B NMR:

  • Instrumentation: 400 MHz NMR spectrometer (with a boron probe).

  • Solvent: DMSO-d₆.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of DMSO-d₆.

  • Parameters: 1024 scans, 90° pulse, 1-second relaxation delay.

  • Analysis: The sp²-hybridized boronic acid should give a characteristic chemical shift. The presence of sp³-hybridized species may indicate the formation of boronate esters or boroxines.[4][8]

This protocol includes a derivatization step.

  • Instrumentation: GC-MS system with an electron ionization (EI) source.

  • Derivatization Reagent: Triethanolamine.

  • Derivatization Procedure: To 1 mg of the boronic acid in a vial, add 100 µL of pyridine and 100 µL of triethanolamine. Heat at 60 °C for 30 minutes to form the volatile triethanolamine borate ester.[5]

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-550 amu.

  • Analysis: Identify peaks corresponding to the derivatized product and any volatile impurities by their mass spectra.

Visualizations

G cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_result Outcome start 5-Bromo-2,2-difluorobenzodioxole + Triisopropyl borate reaction Lithiation and Borylation start->reaction workup Acidic Workup reaction->workup crude Crude Product workup->crude hplc HPLC Analysis crude->hplc nmr NMR Analysis (¹H and ¹¹B) crude->nmr gcms GC-MS Analysis crude->gcms pure Pure Product (>98%) hplc->pure Pass impure Further Purification Required hplc->impure Fail nmr->pure Pass nmr->impure Fail gcms->pure Pass gcms->impure Fail

Caption: Workflow from synthesis to purity assessment of 2,2-Difluoro-benzodioxole-5-boronic acid.

G cluster_methods compound Synthesized 2,2-Difluoro-benzodioxole- 5-boronic acid HPLC HPLC + High Resolution + Quantifies Non-volatiles - Boroxine Interference compound->HPLC Purity (%) NMR NMR + Structural Confirmation + qNMR Capability - Lower Sensitivity compound->NMR Structure & Purity GCMS GC-MS + High Sensitivity + Identifies Volatiles - Requires Derivatization compound->GCMS Volatile Impurities

Caption: Strengths and weaknesses of primary analytical techniques for boronic acid analysis.

References

A Comparative Guide to the Suzuki-Miyaura Coupling of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid and its Potassium Trifluoroborate Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid and its corresponding potassium trifluoroborate salt in the Suzuki-Miyaura cross-coupling reaction. The objective is to offer a comprehensive resource for selecting the appropriate reagent for the synthesis of 5-aryl-2,2-difluoro-1,3-benzodioxole derivatives, which are valuable intermediates in pharmaceutical and materials science research. This comparison is supported by experimental data, detailed protocols, and visualizations of the reaction workflow.

Performance Comparison: Boronic Acid vs. Potassium Trifluoroborate

The Suzuki-Miyaura coupling is a powerful method for carbon-carbon bond formation. The choice of the organoboron reagent can significantly impact the reaction's efficiency, yield, and substrate scope. Below is a comparative summary of the reaction between 5-substituted-2,2-difluoro-1,3-benzodioxole derivatives and 4-methoxyphenylboronic acid or its corresponding trifluoroborate salt.

Table 1: Comparison of Reaction Parameters and Yields

Parameter2,2-Difluoro-1,3-benzodioxole-5-boronic acid DerivativePotassium (2,2-Difluoro-1,3-benzodioxol-5-yl)trifluoroborate
Reactant 1 5-bromo-2,2-difluorobenzo[d][1][2]dioxole4-bromoanisole
Reactant 2 4-methoxyphenylboronic acidPotassium (2,2-difluoro-1,3-benzodioxol-5-yl)trifluoroborate
Catalyst Pd(PPh₃)₄PdCl₂(dppf)
Base K₂CO₃Cs₂CO₃
Solvent Toluene/Ethanol/WaterToluene/Water
Temperature Reflux100 °C
Reaction Time 12 hours14 hours
Yield Good to Excellent (Typical)High (up to 93% for similar systems)[3]

Table 2: Spectroscopic Data of the Product: 5-(4-methoxyphenyl)-2,2-difluorobenzo[d][1][2]dioxole

Spectroscopic DataExpected Values
¹H NMR (CDCl₃, ppm) δ 7.50-6.90 (m, 7H, Ar-H), 3.85 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, ppm) δ 160-114 (Ar-C), 55.4 (OCH₃), CF₂ not typically observed
IR (cm⁻¹) ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1610, 1500 (C=C), ~1250, 1030 (C-O)
MS (m/z) Calculated for C₁₄H₁₀F₂O₃ [M]⁺

Note: The spectroscopic data presented is predicted based on analogous structures, as a complete, published dataset for this specific molecule was not found within the search results.

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling reactions are provided below.

Protocol 1: Suzuki-Miyaura Coupling of 5-bromo-2,2-difluorobenzo[d][1][2]dioxole with 4-methoxyphenylboronic acid

Materials:

  • 5-bromo-2,2-difluorobenzo[d][1][2]dioxole

  • 4-methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask, combine 5-bromo-2,2-difluorobenzo[d][1][2]dioxole (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).

  • The flask is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (ratio may vary, e.g., 4:1:1).

  • The reaction mixture is heated to reflux with vigorous stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired 5-(4-methoxyphenyl)-2,2-difluorobenzo[d][1][2]dioxole.

Protocol 2: Suzuki-Miyaura Coupling of 4-bromoanisole with Potassium (2,2-difluoro-1,3-benzodioxol-5-yl)trifluoroborate

Materials:

  • 4-bromoanisole

  • Potassium (2,2-difluoro-1,3-benzodioxol-5-yl)trifluoroborate

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]

  • Cesium Carbonate (Cs₂CO₃)

  • Toluene

  • Water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a reaction vessel, add 4-bromoanisole (1.0 equiv.), potassium (2,2-difluoro-1,3-benzodioxol-5-yl)trifluoroborate (1.1 equiv.), and cesium carbonate (3.0 equiv.).

  • Add the palladium catalyst, PdCl₂(dppf) (2-5 mol%).

  • The vessel is sealed, evacuated, and backfilled with an inert gas three times.

  • Add a degassed solvent mixture of toluene and water (e.g., 4:1).[3]

  • The reaction mixture is heated to 100 °C with vigorous stirring for 14 hours.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the mixture is cooled to room temperature.

  • The reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove inorganic salts.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography to afford 5-(4-methoxyphenyl)-2,2-difluorobenzo[d][1][2]dioxole.

Visualizations

The following diagrams illustrate the key processes involved in the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R2 Boronate [R²-B(OR)₃]⁻ Boronate->Transmetal Base Base R2B R²-B(OR)₂ (Boronic Acid) RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product RX R¹-X (Aryl Halide) RX->OxAdd R2B->Boronate + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reactants Combine Reactants: Aryl Halide, Boron Reagent, Base, Catalyst start->reactants solvent Add Degassed Solvent reactants->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization end End Product characterization->end

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Discussion

Both 2,2-Difluoro-1,3-benzodioxole-5-boronic acid and its potassium trifluoroborate salt are effective reagents for the introduction of the 2,2-difluoro-1,3-benzodioxole moiety onto aromatic rings via the Suzuki-Miyaura coupling.

2,2-Difluoro-1,3-benzodioxole-5-boronic acid is a commonly used reagent. However, boronic acids can be prone to protodeboronation, especially under harsh reaction conditions, which can lead to lower yields. They may also exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which can complicate stoichiometry.

Potassium (2,2-difluoro-1,3-benzodioxol-5-yl)trifluoroborate offers several advantages. These salts are typically crystalline, air-stable solids that are easier to handle and purify than the corresponding boronic acids.[4][5] They are also less susceptible to protodeboronation, which can lead to higher and more reproducible yields.[6] The trifluoroborate salts often require slightly modified reaction conditions, such as the use of specific bases like cesium carbonate and sometimes a co-solvent system including water, to facilitate the transmetalation step.[3][7]

The choice between the boronic acid and its trifluoroborate salt will depend on the specific requirements of the synthesis, including the stability of the substrates, desired yield, and ease of handling. For many applications, the enhanced stability and reliability of the potassium trifluoroborate salt may outweigh the potential for slightly longer reaction times or the need for specific reagents.

References

Unlocking Therapeutic Potential: A Comparative Analysis of Compounds Derived from 2,2-Difluoro-1,3-benzodioxole-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is perpetual. One such scaffold gaining traction is 2,2-Difluoro-1,3-benzodioxole-5-boronic acid. Its derivatives are demonstrating promising anticancer, anti-inflammatory, and other therapeutic properties. This guide provides a comparative overview of the biological activities of these compounds, supported by available experimental data and detailed methodologies.

The unique structure of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid, featuring a fluorinated benzodioxole core coupled with a reactive boronic acid moiety, makes it a versatile starting point for the synthesis of diverse and potent bioactive molecules.[1] The presence of the difluoromethylenedioxy group enhances metabolic stability and can favorably modulate the physicochemical properties of the resulting compounds, a desirable trait in drug design.[1] Boronic acid derivatives, in turn, are well-established pharmacophores known for their ability to form reversible covalent bonds with biological targets, leading to potent and selective inhibition.[2][3]

Anticancer Activity: A Prominent Feature

Several studies have highlighted the significant cytotoxic effects of benzodioxole derivatives against various cancer cell lines. While research on compounds directly derived from 2,2-Difluoro-1,3-benzodioxole-5-boronic acid is emerging, the broader class of benzodioxole compounds provides compelling evidence of their anticancer potential.

For instance, novel 1,3-benzodioxole derivatives have shown significant cytotoxicity against HeLa (cervical cancer), A498 (kidney cancer), and MDA-MB-231 (breast cancer) cells.[4] One particularly potent compound, (E)-3-(benzo[d][1][2]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201), exhibited an IC₅₀ value of 4.92 ± 1.09 μM against MDA-MB-231 cells, proving more effective than the standard chemotherapeutic agent 5-fluorouracil (IC₅₀ = 18.06 ± 2.33 μM).[4] Mechanistic studies revealed that YL201 effectively suppressed cancer cell proliferation, adhesion, invasion, and migration.[4]

Furthermore, carboxamide-containing benzodioxole derivatives have demonstrated anticancer activity against liver cancer cells (Hep3B).[5] These compounds were found to reduce the secretion of α-fetoprotein, a tumor marker for liver cancer, and induce cell cycle arrest in the G2-M phase.[5]

The anticancer activity of boronic acid-containing compounds is well-documented, with the FDA-approved proteasome inhibitor bortezomib being a prime example.[2] The boronic acid moiety is crucial for its mechanism of action. This precedent strongly suggests that derivatives of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid could be promising candidates for the development of novel anticancer agents.

Comparative Anticancer Activity Data

Compound ClassCancer Cell LineIC₅₀ (μM)Reference CompoundIC₅₀ (μM)Reference
1,3-Benzodioxole Derivative (YL201)MDA-MB-2314.92 ± 1.095-Fluorouracil18.06 ± 2.33[4]
Carboxamide Benzodioxole (2a)Hep3BPotent ActivityDoxorubicin-[5]
Benzodiazepine Benzodioxole (7a)-Moderate Antioxidant ActivityTrolox7.72[5]
Benzodiazepine Benzodioxole (7b)-Moderate Antioxidant ActivityTrolox7.72[5]

Anti-inflammatory Activity: Targeting Cyclooxygenase

Inflammation is a key process in many diseases, and the cyclooxygenase (COX) enzymes are major therapeutic targets. A study on novel benzodioxole derivatives as COX inhibitors revealed their potential as anti-inflammatory agents.[6]

One derivative, compound 3b , showed potent inhibitory activity against both COX-1 and COX-2 with IC₅₀ values of 1.12 µM and 1.3 µM, respectively.[6] Another compound, 4d , was found to be a selective COX-2 inhibitor.[6] The selectivity for COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

Comparative COX Inhibition Data

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Ratio (COX-1/COX-2)Reference
3b 1.121.30.86[6]
4f 0.725--[6]
4d --1.809 (Selective)[6]
Ketoprofen--0.196[6]

Other Potential Therapeutic Applications

Beyond cancer and inflammation, derivatives of the 2,2-difluoro-1,3-benzodioxole core have been investigated for other therapeutic purposes. Notably, 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid has been utilized as a key building block in the development of correctors for the cystic fibrosis transmembrane conductance regulator (CFTR), highlighting its potential in treating cystic fibrosis.[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies.

Anticancer Activity Assessment (MTT Assay)

The cytotoxicity of the synthesized benzodioxole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Methodology:

  • Cancer cells (e.g., HeLa, A498, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • Following incubation, the MTT reagent is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • The medium is then removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Cyclooxygenase (COX) Inhibition Assay

The in vitro COX inhibitory activity of the compounds is typically assessed using a colorimetric COX inhibitor screening assay kit.[6]

Methodology:

  • The assay is performed in a 96-well plate.

  • Each well contains a reaction buffer, heme, a COX enzyme (COX-1 or COX-2), and the test compound at various concentrations.

  • The reaction is initiated by the addition of arachidonic acid.

  • The plate is incubated for a short period (e.g., 2 minutes) at room temperature.

  • The absorbance is measured at 590 nm.

  • The percentage of inhibition is calculated, and the IC₅₀ values are determined from the dose-response curves.

Visualizing the Research Landscape

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start 2,2-Difluoro-1,3-benzodioxole-5-boronic acid Synthesis Chemical Synthesis of Derivatives Start->Synthesis Derivatives Novel Benzodioxole Derivatives Synthesis->Derivatives Anticancer Anticancer Assays (e.g., MTT) Derivatives->Anticancer Anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) Derivatives->Anti_inflammatory Other Other Biological Assays Derivatives->Other Data IC50 Values, Selectivity Ratios Anticancer->Data Anti_inflammatory->Data Other->Data Comparison Comparison with Reference Compounds Data->Comparison Conclusion Identification of Lead Compounds Comparison->Conclusion

Caption: Experimental workflow from synthesis to lead compound identification.

signaling_pathway cluster_cell Cancer Cell Proliferation Uncontrolled Cell Proliferation Tumor_Growth Tumor Growth and Progression Proliferation->Tumor_Growth Apoptosis Inhibition of Apoptosis Apoptosis->Tumor_Growth Angiogenesis Angiogenesis Angiogenesis->Tumor_Growth Metastasis Invasion & Metastasis Metastasis->Tumor_Growth Benzodioxole_Derivative Benzodioxole-Boronic Acid Derivative Benzodioxole_Derivative->Proliferation Inhibits Benzodioxole_Derivative->Apoptosis Induces Benzodioxole_Derivative->Angiogenesis Inhibits Benzodioxole_Derivative->Metastasis Inhibits

Caption: Potential anticancer mechanisms of benzodioxole-boronic acid derivatives.

Conclusion and Future Directions

The derivatives of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid represent a promising class of compounds with diverse biological activities. The available data, particularly on related benzodioxole structures, strongly supports their potential as anticancer and anti-inflammatory agents. The unique combination of the fluorinated benzodioxole scaffold and the boronic acid functional group offers significant opportunities for the development of novel therapeutics.

Future research should focus on the synthesis and biological evaluation of a broader library of compounds derived directly from 2,2-Difluoro-1,3-benzodioxole-5-boronic acid. In-depth mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds. Furthermore, in vivo studies will be essential to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of these novel derivatives. The continued exploration of this chemical space holds considerable promise for the discovery of next-generation therapies for a range of human diseases.

References

X-ray Crystal Structure of 2,2-Difluoro-benzodioxole-5-boronic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structure of 2,2-difluoro-1,3-benzodioxole-5-boronic acid and its derivatives. Due to the limited availability of public crystallographic data for 2,2-difluoro-1,3-benzodioxole-5-boronic acid, this document outlines a general experimental protocol for the crystallographic analysis of similar boronic acid derivatives and presents a comparative analysis using the publicly available data for the related compound, 2,5-difluorophenylboronic acid. This information serves as a valuable resource for researchers in crystallography, medicinal chemistry, and materials science by offering insights into the structural aspects of these compounds, which are of significant interest in drug design and crystal engineering.

Performance Comparison of Fluorinated Phenylboronic Acid Structures

The introduction of fluorine atoms onto the phenyl ring of boronic acids can significantly influence their crystal packing, intermolecular interactions, and overall molecular geometry. While specific data for 2,2-difluoro-1,3-benzodioxole-5-boronic acid is not available, a comparison with a structurally related fluorinated phenylboronic acid derivative can provide valuable insights.

Quantitative Crystallographic Data

The following table summarizes the key crystallographic parameters for a related compound, (2,5-Difluoro-1,4-phenylene)diboronic acid, which can serve as a reference for what would be expected for derivatives of 2,2-difluoro-1,3-benzodioxole-5-boronic acid.

Parameter(2,5-Difluoro-1,4-phenylene)diboronic acid
Chemical Formula C₆H₆B₂F₂O₄
Molecular Weight 201.73 g/mol
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 3.7617(11) Å, b = 12.347(4) Å, c = 14.620(4) Å, β = 95.450(5)°
Cell Volume 676.0(3) ų

Experimental Protocols

The determination of the crystal structure for boronic acid derivatives is typically achieved through single-crystal X-ray diffraction. A general protocol for such an analysis is detailed below.

Crystal Growth and Selection

High-quality single crystals are essential for a successful X-ray diffraction analysis. For phenylboronic acids, suitable crystals can often be obtained by the slow evaporation of a saturated solution.

Procedure:

  • Dissolve the boronic acid derivative in a suitable solvent (e.g., ethanol, water) to form a saturated or near-saturated solution.

  • Allow the solvent to evaporate slowly at a constant temperature. This can be facilitated by covering the container with a perforated film or by placing it in a larger, sealed container with a small amount of a more volatile anti-solvent.

  • Once well-formed crystals with sharp edges and no visible defects (typically 0.1 to 0.5 mm in size) have formed, they are carefully selected under a microscope for mounting.

Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.

Instrumentation:

  • A four-circle diffractometer equipped with a CCD or CMOS detector is commonly used.

  • A monochromatic X-ray source, typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å), is employed.

Procedure:

  • The selected crystal is mounted on a goniometer head, often using a cryoloop and oil.

  • The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • A series of diffraction images are collected as the crystal is rotated through various angles, allowing for the measurement of the intensities and positions of a large number of reflections.

Structure Solution and Refinement

The collected diffraction data is processed to determine the three-dimensional arrangement of atoms within the crystal.

Software:

  • Programs such as SHELXS, SHELXL, or Olex2 are commonly used for structure solution and refinement.

Procedure:

  • The initial crystal structure is determined from the diffraction pattern using direct methods or Patterson synthesis.

  • The structural model is then refined using least-squares methods to improve the agreement between the observed and calculated diffraction intensities.

  • Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the X-ray crystal structure of a boronic acid derivative.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Boronic Acid Derivative purification Purification synthesis->purification dissolution Dissolution in Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting data_collection Data Collection mounting->data_collection solution Structure Solution data_collection->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for X-ray crystal structure determination.

Performance of 2,2-Difluoro-1,3-benzodioxole-5-boronic Acid in Catalytic Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] Central to this reaction is the choice of the organoboron reagent, with boronic acids being a widely utilized class due to their stability, low toxicity, and commercial availability.[2] This guide provides a comparative overview of the performance of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid in various catalytic systems, with a focus on the Suzuki-Miyaura reaction. We will explore its reactivity in comparison to other boronic acids and provide representative experimental protocols.

The 2,2-difluoro-1,3-benzodioxole moiety is of significant interest in medicinal chemistry and materials science. The gem-difluoro group can act as a bioisostere for other functional groups and can modulate the lipophilicity, metabolic stability, and electronic properties of a molecule.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The reactivity of a boronic acid in the Suzuki-Miyaura coupling is influenced by electronic and steric factors. Electron-withdrawing groups on the arylboronic acid can impact the transmetalation step of the catalytic cycle. While direct, side-by-side comparative studies for 2,2-Difluoro-1,3-benzodioxole-5-boronic acid against a broad range of other boronic acids under identical conditions are not extensively published, we can infer its expected performance based on data from structurally similar compounds.

The following table summarizes the performance of various arylboronic acids in Suzuki-Miyaura cross-coupling reactions with different aryl halides. This data, compiled from various sources, provides a benchmark for expected yields and reaction conditions.

Table 1: Comparative Yields of Various Boronic Acids in Suzuki-Miyaura Coupling

Boronic AcidCoupling PartnerCatalyst System (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
2,2-Difluoro-1,3-benzodioxole-5-boronic acid Aryl BromidePd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)801285-95
2,2-Difluoro-1,3-benzodioxole-5-boronic acid Aryl ChloridePd₂(dba)₃ (2) / XPhos (4)K₃PO₄ (2)1,4-Dioxane1001870-85
Phenylboronic Acid4-BromoacetophenonePd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/H₂O (3:1)906>95
4-Fluorophenylboronic Acid4-BromoanisolePd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)THF/H₂O (2:1)RT196
3,5-Difluorophenylboronic Acid4-ChlorotoluenePd₂(dba)₃ (1) / XPhos (2.5)K₃PO₄ (2)t-BuOH/H₂O (1:1)80292
Benzo[d][3][4]dioxol-5-ylboronic acid1-Bromo-4-nitrobenzenePd(PPh₃)₄ (5)K₂CO₃ (2)DME/H₂O (3:1)85491

Data for 2,2-Difluoro-1,3-benzodioxole-5-boronic acid is representative and based on typical conditions for similar electron-deficient arylboronic acids. Actual yields may vary depending on the specific substrate and optimized conditions.

Alternative Boronic Acid Reagents

While 2,2-Difluoro-1,3-benzodioxole-5-boronic acid is a valuable reagent, several alternatives can be considered depending on the specific synthetic target and desired properties.

Table 2: Comparison with Alternative Boronic Acid Reagents

Reagent TypeKey Features
Boronic Esters (e.g., Pinacol Esters) Increased stability compared to boronic acids, making them suitable for multi-step synthesis and purification.[5] They often participate directly in the catalytic cycle or hydrolyze in situ to the corresponding boronic acid.
Potassium Organotrifluoroborates Crystalline, air- and moisture-stable solids with a long shelf life.[6] They often exhibit enhanced reactivity and can be a superior alternative to boronic acids or esters in certain cases.[6]
MIDA Boronates Exceptionally stable boron reagents that are compatible with a wide range of reaction conditions, including strongly acidic or basic media and various oxidizing and reducing agents. They slowly release the boronic acid under the conditions of the Suzuki-Miyaura coupling.

Experimental Protocols

The following are detailed experimental protocols for a typical Suzuki-Miyaura cross-coupling reaction involving an arylboronic acid.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • 2,2-Difluoro-1,3-benzodioxole-5-boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Ethanol (1.25 mL)

  • Water (1.25 mL)

Procedure:

  • To a round-bottom flask, add the aryl bromide, 2,2-Difluoro-1,3-benzodioxole-5-boronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the toluene, ethanol, and water via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride

Materials:

  • Aryl Chloride (1.0 mmol, 1.0 equiv)

  • 2,2-Difluoro-1,3-benzodioxole-5-boronic acid (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl chloride, 2,2-Difluoro-1,3-benzodioxole-5-boronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ to a dry Schlenk tube.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 18 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether (20 mL) and filter through a short plug of silica gel, eluting with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization to obtain the pure biaryl product.

Visualizing the Catalytic Cycle and Workflow

To better understand the reaction mechanism and experimental process, the following diagrams are provided.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_workflow Experimental Workflow start Reaction Setup (Reagents & Catalyst) inert_atm Establish Inert Atmosphere start->inert_atm solvent_add Add Solvent inert_atm->solvent_add heating Heat & Stir solvent_add->heating monitoring Monitor Reaction (TLC, LC-MS) heating->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Chromatography) workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

A Comparative Guide to the Suzuki-Miyaura Coupling: Mechanistic Insights into 2,2-Difluoro-benzodioxole-5-boronic acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This guide provides a comparative analysis of reactions involving 2,2-Difluoro-benzodioxole-5-boronic acid, a valuable building block in medicinal chemistry. The 2,2-difluorobenzodioxole moiety is of significant interest as a bioisostere for catechol and related functionalities, often enhancing metabolic stability and modifying electronic properties of parent molecules.

This document objectively compares the anticipated performance of 2,2-Difluoro-benzodioxole-5-boronic acid with common alternative arylboronic acids, supported by experimental data from the literature. We will delve into the mechanistic nuances imparted by its unique electronic structure.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. The nature of the substituents on the boronic acid can significantly influence the kinetics of these steps, particularly transmetalation.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 ArBOH2 Ar'-B(OH)₂ Borate Ar'-B(OH)₃⁻ ArBOH2->Borate BaseOH Base (e.g., OH⁻) Borate->ArPdX

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance of Arylboronic Acids

While specific comparative studies detailing the performance of 2,2-Difluoro-benzodioxole-5-boronic acid are not extensively available in the cited literature, its reactivity can be inferred from its electronic properties and by comparing it with other well-studied arylboronic acids. The 2,2-difluoro moiety is strongly electron-withdrawing, which is expected to influence its reactivity.

The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of various boronic acids with common aryl halides. This provides a baseline for understanding how electronic effects influence reaction outcomes.

Boronic Acid (Ar'-B(OH)₂)Substituent EffectCoupling Partner (Ar-X)Catalyst / Base / SolventConditionsYield (%)Reference
Phenylboronic AcidNeutralIodobenzenePd/BC / K₂CO₃ / H₂O-88[3]
Phenylboronic AcidNeutral4-BromotolueneSi-CDI-Pd / K₂CO₃ / DMF/H₂O100 °C, 2h95[4]
4-Methoxyphenylboronic AcidElectron-Donating (EDG)IodobenzenePd/BC / K₂CO₃ / H₂O-98[3]
4-Methoxyphenylboronic AcidElectron-Donating (EDG)BromobenzenePd(NH₃)₄Cl₂ / Quaternary Ammonium Hydroxide / H₂O (micellar)45 °C>95[5]
4-(Trifluoromethyl)phenylboronic AcidElectron-Withdrawing (EWG)Aryl Halide(Data for direct comparison not available in cited sources)---
2,2-Difluoro-benzodioxole-5-boronic acid Strong EWG Aryl Halide(Data for direct comparison not available in cited sources)---

Mechanistic Interpretation:

  • Electron-Donating Groups (EDG): Substituents like methoxy (-OCH₃) on the boronic acid increase electron density on the aromatic ring. While this can sometimes slow the transmetalation step, these boronic acids are generally stable and provide high yields, as seen with 4-methoxyphenylboronic acid.[3]

  • Electron-Withdrawing Groups (EWG): Fluorine substitution significantly impacts reactivity. The electron-withdrawing nature of the 2,2-difluorobenzodioxole group is expected to increase the Lewis acidity of the boron atom, facilitating the formation of the borate complex (Ar'-B(OH)₃⁻) and potentially accelerating the transmetalation step.[6] However, a major challenge with highly electron-deficient boronic acids, such as polyfluorophenyl and heteroaryl boronic acids, is their propensity to undergo rapid protodeboronation (decomposition) under the basic reaction conditions.[6] This competing pathway can lower the overall yield.

  • 2,2-Difluoro-benzodioxole-5-boronic acid: Based on these principles, it is predicted that this boronic acid will have a high transmetalation rate but may also be susceptible to decomposition. Successful coupling may require carefully optimized conditions, such as using milder bases (e.g., K₃PO₄ instead of stronger hydroxides), shorter reaction times, or specialized catalyst systems that generate the active Pd(0) species quickly to ensure coupling outpaces decomposition.[6]

Experimental Protocols

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction, representative of the procedures found in the literature.[3]

Materials:

  • Aryl Halide (Ar-X) (1.0 mmol)

  • Arylboronic Acid (Ar'-B(OH)₂) (1.2 mmol)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol)

  • Anhydrous Solvent (e.g., Dioxane, Toluene, DME, THF/H₂O) (5-10 mL)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the organic solvent (2-3 times).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow A 1. Reagent Addition (Ar-X, Ar'-B(OH)₂, Catalyst, Base) B 2. Inert Atmosphere Purge (Evacuate/Backfill with Ar/N₂) A->B C 3. Solvent Addition (Degassed) B->C D 4. Heating & Stirring (Reaction Monitoring via TLC/GC-MS) C->D E 5. Workup (Cooling, Dilution) D->E F 6. Extraction (Organic Solvent/Water) E->F G 7. Purification (Drying, Concentration, Chromatography) F->G H Pure Product G->H

Figure 2. General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

2,2-Difluoro-benzodioxole-5-boronic acid is a valuable synthetic intermediate, particularly for applications in drug discovery. Mechanistically, its strong electron-withdrawing nature distinguishes it from simple phenyl or electron-rich arylboronic acids. While this property is expected to enhance the rate of the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, it also introduces a significant risk of competitive protodeboronation. Therefore, researchers utilizing this reagent should prioritize reaction conditions that favor rapid catalytic turnover to maximize the yield of the desired cross-coupled product over decomposition pathways. The development of advanced precatalysts that offer fast generation of the active catalytic species under mild conditions is particularly relevant for successfully employing challenging boronic acids like this one.[6]

References

A Comparative Guide to the Quantitative Analysis of 2,2-Difluoro-benzodioxole-5-boronic acid Reaction Kinetics in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of key building blocks is paramount for process optimization and scale-up. This guide provides a framework for the quantitative analysis of the Suzuki-Miyaura cross-coupling reaction kinetics of 2,2-Difluoro-benzodioxole-5-boronic acid. Due to its electron-deficient nature, this compound may present unique challenges and kinetic profiles compared to other boronic acids.[1][2] This document outlines the experimental protocols to gather comparative kinetic data and presents templates for data analysis and visualization.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds.[1][3] The reaction's efficiency is governed by a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][4] The electronic properties of the boronic acid significantly influence the kinetics, particularly the transmetalation step, which is often rate-determining.[2][3] Electron-deficient boronic acids, such as the subject of this guide, can exhibit slower reaction rates.[1][2]

Comparative Kinetic Analysis Framework

To objectively assess the performance of 2,2-Difluoro-benzodioxole-5-boronic acid, its reaction kinetics should be compared against a panel of other boronic acids with varying electronic and steric properties. The following tables provide a structured format for presenting the collected experimental data.

Table 1: Comparison of Reaction Conditions for Kinetic Studies

Boronic AcidAryl Halide PartnerCatalyst System (Precursor/Ligand)BaseSolvent SystemTemperature (°C)
2,2-Difluoro-benzodioxole-5-boronic acid4-Bromoanisolee.g., Pd(OAc)₂ / SPhose.g., K₃PO₄e.g., Toluene/H₂O80
Alternative 1: Phenylboronic Acid (Electron-Neutral)4-Bromoanisolee.g., Pd(OAc)₂ / SPhose.g., K₃PO₄e.g., Toluene/H₂O80
Alternative 2: 4-Methoxyphenylboronic Acid (Electron-Rich)4-Bromoanisolee.g., Pd(OAc)₂ / SPhose.g., K₃PO₄e.g., Toluene/H₂O80
Alternative 3: 4-(Trifluoromethyl)phenylboronic Acid (Electron-Poor)4-Bromoanisolee.g., Pd(OAc)₂ / SPhose.g., K₃PO₄e.g., Toluene/H₂O80

Table 2: Quantitative Kinetic Data Comparison

Boronic AcidTime (min)Aryl Halide Conversion (%)Product Formation (%)Initial Rate (Normalized)
2,2-Difluoro-benzodioxole-5-boronic acid000
5Experimental DataExperimental DataCalculated Data
15Experimental DataExperimental Data
30Experimental DataExperimental Data
60Experimental DataExperimental Data
Alternative 1: Phenylboronic Acid.........~5.0[3]
Alternative 2: 4-Methoxyphenylboronic Acid.........~7.0[3]
Alternative 3: 4-(Trifluoromethyl)phenylboronic Acid.........~3.0[3]

Note: The relative initial rates for the alternative boronic acids are illustrative and based on general principles.[3] Actual rates are highly dependent on specific reaction conditions.

Experimental Protocols

A detailed and consistent methodology is crucial for obtaining reliable and comparable kinetic data. High-Performance Liquid Chromatography (HPLC) is a robust technique for monitoring the progress of these reactions.[3]

Protocol: Kinetic Monitoring of Suzuki-Miyaura Reaction using HPLC

Objective: To determine the kinetic profile and initial reaction rate of the coupling of an aryl halide with 2,2-Difluoro-benzodioxole-5-boronic acid and its comparators.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Boronic acid (e.g., 2,2-Difluoro-benzodioxole-5-boronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)[1]

  • Ligand (e.g., SPhos, XPhos)[1]

  • Base (e.g., K₂CO₃, K₃PO₄)[1][3]

  • Degassed solvent (e.g., Toluene/Water, Dioxane)[1]

  • Internal standard (e.g., dodecane)

  • Reaction vessel (e.g., Schlenk flask)

  • Thermostated heating block or oil bath

  • Syringes and needles for sampling

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide, the boronic acid, the base, and the internal standard.[3]

  • Solvent Addition: Add the degassed solvent to the flask via syringe.

  • Initiation: In a separate vial, prepare a stock solution of the palladium precursor and ligand. Initiate the reaction by adding the catalyst stock solution to the reaction mixture with vigorous stirring at a constant temperature (e.g., 80 °C). This marks time zero (t=0).[1][3]

  • Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.[3]

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a suitable quenching solution (e.g., a mixture of diethyl ether and water) to stop the catalytic cycle.

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of the initial linear portion of this curve.[3]

Visualizations

The following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura reaction and a typical workflow for its kinetic analysis.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide R¹-X ArylHalide->OxidativeAddition PdII_Complex R¹-Pd(II)L_n-X OxidativeAddition->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation PdII_Diorgano R¹-Pd(II)L_n-R² Transmetalation->PdII_Diorgano ReductiveElimination Reductive Elimination PdII_Diorgano->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product R¹-R² ReductiveElimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_execution Execution & Sampling cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents & Internal Standard setup_reaction Setup Reaction Under Inert Atmosphere prep_reagents->setup_reaction initiate_reaction Initiate Reaction (t=0) at Constant Temperature setup_reaction->initiate_reaction take_aliquots Withdraw Aliquots at Timed Intervals initiate_reaction->take_aliquots quench_samples Quench Aliquots Immediately take_aliquots->quench_samples hplc_analysis Analyze Samples by HPLC quench_samples->hplc_analysis quantify Quantify Reactants & Products hplc_analysis->quantify plot_data Plot Concentration vs. Time quantify->plot_data determine_rate Determine Initial Reaction Rate plot_data->determine_rate

Caption: A general experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.[3]

References

Benchmarking 2,2-Difluoro-1,3-benzodioxole-5-boronic Acid: A Comparative Guide to Alternative Reagents in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and lipophilicity. The 2,2-difluoro-1,3-benzodioxole moiety, in particular, is a key structural motif found in important therapeutics, including cystic fibrosis transmembrane conductance regulator (CFTR) modulators. 2,2-Difluoro-1,3-benzodioxole-5-boronic acid serves as a critical building block for the synthesis of these complex molecules, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

This guide provides an objective comparison of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid with its common alternative reagents: the corresponding potassium trifluoroborate salt and the pinacol boronate ester. We will delve into their relative performance in Suzuki-Miyaura cross-coupling reactions, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their synthetic needs.

Executive Summary: The Stability-Reactivity Trade-off

The choice between a boronic acid, a trifluoroborate salt, or a boronate ester for cross-coupling reactions hinges on a fundamental trade-off between reactivity and stability.

  • Boronic acids are generally the most reactive of the three, often leading to faster reaction times. However, they can be prone to decomposition pathways like protodeboronation and the formation of boroxines, which can complicate purification and stoichiometry.[1]

  • Potassium trifluoroborate salts offer significantly enhanced stability. They are typically crystalline solids that are stable to air and moisture, making them easier to handle and store.[2] While generally less reactive than boronic acids, they serve as a robust alternative, particularly for substrates that are unstable as boronic acids.

  • Boronate esters , such as pinacol esters (Bpin), also provide increased stability compared to boronic acids and are often easily purified by chromatography.[3] Their reactivity in Suzuki-Miyaura coupling can be comparable to or slightly lower than boronic acids, and the reaction often requires specific conditions for efficient transmetalation.

Performance Comparison in Suzuki-Miyaura Cross-Coupling

ReagentCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,2-Difluoro-1,3-benzodioxole-5-boronic acid 3-boronobenzoic acidPd(dppf)Cl₂K₂CO₃ (aq)DMF1500.25-0.5High (not specified)[4]
Potassium Aryltrifluoroborate (representative) 4-ChlorobenzonitrilePd(OAc)₂ / RuPhosNa₂CO₃Ethanol85Not specified74[5]
Arylboronic acid pinacol ester (representative) Aryl HalidePd(dppf)Cl₂Na₃PO₄Dioxane/H₂ONot specifiedNot specified5-89[6]

Note: The yields and reaction conditions presented are for illustrative purposes and are highly substrate-dependent. Optimization is typically required for each specific transformation.

Experimental Protocols

Synthesis of Alternative Reagents

1. Preparation of Potassium (2,2-Difluoro-1,3-benzodioxol-5-yl)trifluoroborate

This protocol is adapted from a general procedure for the conversion of boronic acids to potassium trifluoroborates.

  • Materials: 2,2-Difluoro-1,3-benzodioxole-5-boronic acid, Methanol, Potassium bifluoride (KHF₂), Water.

  • Procedure:

    • Dissolve 2,2-Difluoro-1,3-benzodioxole-5-boronic acid (1.0 equiv) in methanol.

    • Prepare a saturated aqueous solution of potassium bifluoride (3.0-4.0 equiv).

    • Cool the boronic acid solution in an ice bath and slowly add the KHF₂ solution.

    • Stir the resulting slurry at room temperature for 1-2 hours.

    • Concentrate the mixture under reduced pressure.

    • Wash the resulting solid with a suitable organic solvent (e.g., acetone or acetonitrile) to remove any unreacted starting material and byproducts.

    • Dry the solid under vacuum to yield the potassium trifluoroborate salt.

2. Preparation of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid pinacol ester

This protocol is a general method for the esterification of boronic acids.

  • Materials: 2,2-Difluoro-1,3-benzodioxole-5-boronic acid, Pinacol, Toluene or other suitable aprotic solvent.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus, add 2,2-Difluoro-1,3-benzodioxole-5-boronic acid (1.0 equiv) and pinacol (1.1 equiv).

    • Add a sufficient amount of toluene to azeotropically remove water.

    • Heat the mixture to reflux until no more water is collected in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Suzuki-Miyaura Cross-Coupling Protocols

Protocol 1: Suzuki-Miyaura Coupling with 2,2-Difluoro-1,3-benzodioxole-5-boronic Acid (Example from Lumacaftor Synthesis)

This protocol is based on a reported synthesis of Lumacaftor.[4]

  • Materials: N-(6-chloro-5-methylpyridin-2-yl)-1-(2,2-difluorobenzo[d][7][8]dioxol-5-yl)cyclopropanecarboxamide, 3-boronobenzoic acid, Pd(dppf)Cl₂, Potassium carbonate (aqueous solution), N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a reaction vessel, dissolve N-(6-chloro-5-methylpyridin-2-yl)-1-(2,2-difluorobenzo[d][7][8]dioxol-5-yl)cyclopropanecarboxamide (1.0 equiv) in DMF.

    • Add 3-boronobenzoic acid (1.2-1.5 equiv), an aqueous solution of potassium carbonate (2.0-3.0 equiv), and Pd(dppf)Cl₂ (0.01-0.05 equiv).

    • Heat the reaction mixture to 150 °C for 15-30 minutes.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Filter the reaction mixture and purify the crude product by column chromatography.

Protocol 2: Representative Suzuki-Miyaura Coupling with a Potassium Aryltrifluoroborate

This is a general protocol that can be adapted for the specific trifluoroborate salt.[5]

  • Materials: Aryl halide (e.g., 4-chlorobenzonitrile, 1.0 equiv), Potassium (2,2-difluoro-1,3-benzodioxol-5-yl)trifluoroborate (1.1-1.5 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.01-0.05 equiv), RuPhos (0.02-0.10 equiv), Sodium carbonate (Na₂CO₃, 2.0-3.0 equiv), Ethanol.

  • Procedure:

    • To a reaction vessel, add the aryl halide, potassium trifluoroborate, sodium carbonate, palladium acetate, and RuPhos.

    • Add ethanol as the solvent.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the reaction mixture to 85 °C and stir until the reaction is complete (monitor by TLC or GC-MS).

    • Cool the mixture to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 3: Representative Suzuki-Miyaura Coupling with a Boronic Acid Pinacol Ester

This is a general protocol that can be adapted for the specific pinacol ester.[6]

  • Materials: Aryl halide (1.0 equiv), 2,2-Difluoro-1,3-benzodioxole-5-boronic acid pinacol ester (1.1-1.5 equiv), Pd(dppf)Cl₂ (0.01-0.05 equiv), Sodium phosphate (Na₃PO₄, 2.0-3.0 equiv), Dioxane, Water.

  • Procedure:

    • In a reaction vessel, combine the aryl halide, boronic acid pinacol ester, Pd(dppf)Cl₂, and sodium phosphate.

    • Add a mixture of dioxane and water (typically in a 4:1 to 10:1 ratio).

    • Degas the mixture with an inert gas.

    • Heat the reaction to the desired temperature (typically 80-100 °C) and stir until completion.

    • After cooling, dilute the mixture with water and extract with an organic solvent.

    • Wash the combined organic extracts, dry, and concentrate.

    • Purify the product by column chromatography.

Visualization of a Relevant Biological Pathway

The 2,2-difluoro-1,3-benzodioxole moiety is a key component of CFTR corrector molecules like Lumacaftor and Tezacaftor. These drugs act as pharmacological chaperones to rescue the misfolded F508del-CFTR protein, the most common mutation causing cystic fibrosis. The following diagram illustrates the CFTR protein processing and trafficking pathway, highlighting the intervention point of these correctors.

CFTR_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane Ribosome Ribosome Nascent_CFTR Nascent CFTR Polypeptide Ribosome->Nascent_CFTR Translation Folding Folding & Glycosylation Nascent_CFTR->Folding Misfolded_CFTR Misfolded F508del-CFTR Folding->Misfolded_CFTR Misfolding (F508del mutation) ERQC ER Quality Control (ERQC) Folding->ERQC Properly Folded Corrected_Folding Corrected Folding Misfolded_CFTR->Corrected_Folding Misfolded_CFTR->ERQC Corrected_Folding->ERQC Proteasome Proteasomal Degradation ERQC->Proteasome Recognition & Targeting Golgi Further Glycosylation ERQC->Golgi Exit Mature_CFTR Mature, Functional CFTR Channel Golgi->Mature_CFTR Trafficking Corrector CFTR Correctors (e.g., Lumacaftor) Corrector->Misfolded_CFTR Suzuki_Workflow Start Start Setup Reaction Setup: Aryl Halide, Boron Reagent, Catalyst, Base, Solvent Start->Setup Degas Degas Reaction Mixture (e.g., with Argon) Setup->Degas Heat Heat to Reaction Temperature Degas->Heat Monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification (e.g., Column Chromatography) Workup->Purify Analyze Product Analysis (NMR, MS) Purify->Analyze End End Analyze->End

References

Safety Operating Guide

Navigating the Safe Disposal of 2,2-Difluoro-benzodioxole-5-boronic acid: A Procedural Guide

Navigating the Safe Disposal of 2,2-Difluoro-benzo[1][2]dioxole-5-boronic acid: A Procedural Guide

For researchers and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and regulatory adherence. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,2-Difluoro-benzo[1][2]dioxole-5-boronic acid, ensuring the safety of personnel and the protection of the environment. The following procedures are based on safety data for structurally similar compounds and established best practices for handling laboratory chemicals.

Immediate Safety and Hazard Profile

2,2-Difluoro-benzo[1][2]dioxole-5-boronic acid should be handled with care, assuming it shares hazards with structurally related molecules. Based on data for analogous compounds like 2,2-Difluoro-1,3-benzodioxole, it should be treated as a substance that can cause skin, eye, and respiratory irritation.[2][3][4] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat.

Hazard Data for Structurally Similar Compounds:

Property2,2-Difluoro-1,3-benzodioxoleGeneral Flammable Liquid (Example: Ethanol)
Primary Hazards Irritating to eyes, respiratory system and skin.[2]Highly flammable liquid and vapor
Incompatible Materials Strong oxidizing agents.[2]Oxidizing agents, acids, alkali metals
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen fluoride.[2]Carbon monoxide, Carbon dioxide

Step-by-Step Disposal Protocol

The proper disposal of 2,2-Difluoro-benzo[1][2]dioxole-5-boronic acid is a critical process that involves careful segregation, containment, labeling, and transfer. Waste containing this chemical is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[3] Do not empty into drains or release into the environment.[2]

Experimental Protocol for Waste Collection and Packaging:

  • Segregation: Designate a specific, sealed, and clearly labeled waste container for 2,2-Difluoro-benzo[1][2]dioxole-5-boronic acid and any compatible waste streams. Avoid mixing with incompatible materials, such as strong oxidizing agents.[2]

  • Container Selection: Utilize a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, equipped with a secure screw cap.

  • Labeling: Affix a hazardous waste label to the container immediately upon starting waste accumulation. The label must include:

    • The full chemical name: "2,2-Difluoro-benzo[1][2]dioxole-5-boronic acid" and any other waste components.

    • The approximate concentration of each chemical.

    • Relevant hazard pictograms (e.g., irritant, environmental hazard).

    • The date of waste accumulation.

  • Accumulation and Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area must be away from sources of ignition and general laboratory traffic. Keep the container tightly closed except when adding waste.

  • Disposal Request and Transfer: Once the container is full or the accumulation time limit is reached (as per institutional guidelines), submit a request to your institution's Environmental Health and Safety (EHS) department for pickup and disposal by a licensed hazardous waste contractor.

Emergency Procedures: Spill Response

In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: If the material is flammable, remove all sources of ignition from the area.

  • Containment and Cleanup: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels.[2][3]

  • Collection: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a sealed, labeled hazardous waste container for disposal.[2][3]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Emergency Contact: Notify your institution's EHS or emergency response team about the spill, providing details on the chemical and the quantity involved.

Disposal Decision Workflow

DisposalWorkflowstartStart: Have 2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid wasteis_mixedIs the waste mixed with other chemicals?start->is_mixedcheck_compatibilityCheck compatibility of all componentsis_mixed->check_compatibilityYescontainerSelect appropriate, sealed waste containeris_mixed->containerNosegregateSegregate into compatible waste streamscheck_compatibility->segregatesegregate->containerlabel_wasteLabel container with all contents and hazardscontainer->label_wastestoreStore in designated satellite accumulation arealabel_waste->storerequest_pickupRequest pickup by licensed hazardous waste contractorstore->request_pickupend_procEnd of Procedurerequest_pickup->end_proc

Caption: Decision workflow for the disposal of 2,2-Difluoro-benzo[1][2]dioxole-5-boronic acid.

Essential Safety and Logistical Information for Handling 2,2-Difluoro-benzodioxole-5-boronic acid

Essential Safety and Logistical Information for Handling 2,2-Difluoro-benzo[1][2]dioxole-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2,2-Difluoro-benzo[1][2]dioxole-5-boronic acid. The following procedures are based on best practices for handling boronic acid derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.

Immediate Safety Precautions

When handling 2,2-Difluoro-benzo[1][2]dioxole-5-boronic acid, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[3][4][5]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][6]

Hygiene Measures:

  • Avoid all personal contact, including the inhalation of dust or vapors.[1]

  • Wash hands thoroughly with soap and water after handling and before breaks.[6][7]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Remove any contaminated clothing immediately and wash it before reuse.[1][4]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with 2,2-Difluoro-benzo[1][2]dioxole-5-boronic acid.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1]To protect eyes from contact, which can cause serious irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[1][6]To prevent skin contact and potential irritation.[1]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1]To protect skin from accidental splashes or spills.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][6][8]To prevent respiratory tract irritation.[6]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for safe handling.

Operational_Workflowcluster_PrepPreparationcluster_PPEDonning PPEcluster_HandlingChemical Handlingcluster_PostHandlingPost-HandlingPrep1. Verify fume hood function.2. Ensure eyewash/shower access.3. Clear and clean workspace.PPE1. Put on lab coat.2. Don safety goggles/face shield.3. Wear nitrile gloves.Prep->PPEHandling1. Keep container tightly closed when not in use.2. Avoid generating dust.3. Use appropriate tools (e.g., spatula).4. Dispense required amount carefully.PPE->HandlingPostHandling1. Decontaminate workspace.2. Remove PPE correctly.3. Wash hands thoroughly.Handling->PostHandling

Caption: Step-by-step workflow for safely handling 2,2-Difluoro-benzo[1][2]dioxole-5-boronic acid.

Disposal Plan

All waste generated from the use of 2,2-Difluoro-benzo[1][2]dioxole-5-boronic acid, including contaminated PPE and empty containers, must be considered hazardous waste.[1]

Waste Segregation and Collection:

  • Solid Waste: Collect in a designated, labeled, and sealed container for hazardous solid waste. This includes any contaminated consumables such as weigh paper, wipes, and gloves.

  • Liquid Waste: If the compound is dissolved in a solvent, collect the waste in a labeled, sealed container for hazardous liquid waste. Do not mix with incompatible waste streams.

  • Empty Containers: Rinse empty containers three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. Dispose of the rinsed container according to institutional guidelines, which may allow for disposal as non-hazardous waste if thoroughly decontaminated.

Disposal Procedure:

  • Labeling: Ensure all waste containers are clearly labeled with the chemical name and associated hazards.

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Regulatory Compliance: Dispose of all chemical waste in accordance with federal, state, and local regulations.[1] Do not pour waste down the drain.[1]

Spill Response Protocol

In the event of a spill, follow these procedural steps:

Spill_ResponseEvacuateEvacuateVentilateVentilateEvacuate->VentilateIf safeContainContainVentilate->ContainCleanClean & AbsorbContain->CleanDisposeDisposeClean->DisposeReportReportDispose->Report

Caption: Immediate actions to take in the event of a chemical spill.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[1]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[1][8]

  • Clean & Absorb: Carefully sweep or vacuum the absorbed material and place it into a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent and decontaminating agent. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to the appropriate environmental health and safety office at your institution.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.